molecular formula C7H10N2O2S B1590253 Ethyl 5-amino-2-methylthiazole-4-carboxylate CAS No. 31785-05-4

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Cat. No.: B1590253
CAS No.: 31785-05-4
M. Wt: 186.23 g/mol
InChI Key: HNDBOQZBZYRXMF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDBOQZBZYRXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536992
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31785-05-4
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
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Record name Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5-amino-2-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details two primary, scientifically-grounded methodologies for its synthesis, emphasizing the strategic choices and mechanistic underpinnings of each approach. Detailed experimental protocols, data summaries, and visual representations of the reaction pathways are provided to enable researchers to replicate and adapt these methods. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel thiazole derivatives for pharmaceutical and agrochemical applications.

Introduction: The Significance of the 5-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound, featuring an amino group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 4-position, offers a versatile platform for further chemical modification. This arrangement of functional groups allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The 5-aminothiazole moiety, in particular, serves as a crucial building block for the synthesis of various kinase inhibitors and other targeted therapies.

This guide will focus on two robust synthetic strategies for the preparation of this target molecule:

  • Pathway A: The Cook-Heilbron Approach and its Analogs: This strategy centers on the formation of the 5-aminothiazole ring through the reaction of an α-amino-α-cyanoacetate derivative with a thioacylating agent.

  • Pathway B: Cyclization of an N-Acyl-α-aminocyanoacetate Precursor: This method involves the synthesis of a key intermediate, ethyl 2-acetamido-2-cyanoacetate, followed by a thionation and cyclization reaction to yield the desired product.

Synthetic Pathway A: The Cook-Heilbron Approach

The Cook-Heilbron synthesis is a classical and effective method for the direct formation of 5-aminothiazoles.[1] This approach involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing reagent. For the synthesis of this compound, a modification of this approach is employed, starting with ethyl 2-amino-2-cyanoacetate and a source of the thioacetyl group.

Overall Strategy

The core of this pathway is the construction of the thiazole ring by reacting the nucleophilic amino group and the nitrile of ethyl 2-amino-2-cyanoacetate with a thioacetylating agent. This reaction proceeds through a cascade of nucleophilic addition and cyclization, ultimately leading to the aromatic 5-aminothiazole.

Cook-Heilbron_Analogue_Pathway start Ethyl Cyanoacetate step1 Amination/ Functionalization start->step1 1. Halogenation 2. Amination intermediate1 Ethyl 2-amino-2-cyanoacetate step1->intermediate1 step2 Thioacetylation & Cyclization intermediate1->step2 Thioacetic acid or Thioacetamide/acid product Ethyl 5-amino-2-methyl- thiazole-4-carboxylate step2->product

Figure 1: Conceptual workflow for the Cook-Heilbron analogue synthesis.

Synthesis of Key Intermediate: Ethyl 2-amino-2-cyanoacetate

A reliable synthesis of the starting material, ethyl 2-amino-2-cyanoacetate, is crucial. While not commercially available in high quantities, it can be prepared from ethyl cyanoacetate through a two-step process involving oximation followed by reduction.

Experimental Protocol: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [2]

  • To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in 50 mL of distilled water, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • To this mixture, add acetic acid (8.0 mL, 140 mmol). The ester will dissolve, and yellow crystals of the sodium salt of the product will begin to precipitate.

  • After stirring overnight, collect the crystals by filtration.

  • Dissolve the crystals in 50 mL of 2N HCl.

  • Extract the product with diethyl ether (4 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-hydroxyimino-2-cyanoacetate as a crystalline solid.

Experimental Protocol: Reduction to Ethyl 2-amino-2-cyanoacetate

A standard reduction protocol, for instance, using catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reducing agent (e.g., Zn in acetic acid), would be employed here. The specific conditions would require optimization based on laboratory capabilities.

Thioacetylation and Cyclization to the Final Product

With the key intermediate in hand, the final step is the reaction with a thioacetylating agent to form the thiazole ring. Thioacetic acid or thioacetamide in the presence of an acid catalyst are suitable reagents.

Experimental Protocol: Synthesis of this compound

  • Dissolve ethyl 2-amino-2-cyanoacetate (10 mmol) and thioacetamide (12 mmol) in a suitable solvent such as ethanol or dioxane (50 mL).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (0.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ReagentMolar Equiv.Purpose
Ethyl 2-amino-2-cyanoacetate1.0Starting material
Thioacetamide1.2Source of sulfur and the 2-methyl group
Acid Catalyst (e.g., HCl)0.05Promotes cyclization
Solvent (e.g., Ethanol)-Reaction medium

Table 1: Reagents and their roles in the Cook-Heilbron analogue synthesis.

Synthetic Pathway B: Cyclization of an N-Acyl-α-aminocyanoacetate Precursor

This alternative pathway involves the pre-formation of the N-acetyl group on the α-amino cyanoacetate backbone, followed by a thionation and cyclization step to construct the thiazole ring. This method offers good control over the substituent at the 2-position.

Overall Strategy

The synthesis begins with the acetylation of ethyl 2-amino-2-cyanoacetate to form ethyl 2-acetamido-2-cyanoacetate. This intermediate is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which facilitates the cyclization to the 5-aminothiazole product.

N-Acyl_Cyclization_Pathway start Ethyl 2-amino-2- cyanoacetate step1 Acetylation start->step1 Acetic Anhydride/ Pyridine intermediate1 Ethyl 2-acetamido-2- cyanoacetate step1->intermediate1 step2 Thionation & Cyclization intermediate1->step2 Lawesson's Reagent or P₄S₁₀ product Ethyl 5-amino-2-methyl- thiazole-4-carboxylate step2->product

Figure 2: Conceptual workflow for the N-acyl-α-aminocyanoacetate cyclization pathway.

Synthesis of Key Intermediate: Ethyl 2-acetamido-2-cyanoacetate

The key intermediate for this pathway is synthesized by the acetylation of ethyl 2-amino-2-cyanoacetate.

Experimental Protocol: Synthesis of Ethyl 2-acetamido-2-cyanoacetate

  • Dissolve ethyl 2-amino-2-cyanoacetate (10 mmol) in a suitable solvent like dichloromethane or pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (12 mmol) to the stirred solution. If not using pyridine as the solvent, a base such as triethylamine (12 mmol) should be added.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-acetamido-2-cyanoacetate, which can be purified by crystallization or column chromatography if necessary.

Thionation and Cyclization to the Final Product

The final step is the conversion of the N-acetyl intermediate to the thiazole using a thionating agent. Lawesson's reagent is a milder alternative to phosphorus pentasulfide and is often preferred.[1][3]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-acetamido-2-cyanoacetate (10 mmol) in an anhydrous solvent such as toluene or dioxane (50 mL).

  • Add Lawesson's reagent (5 mmol, 0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient), to obtain this compound.

ReagentMolar Equiv.Purpose
Ethyl 2-acetamido-2-cyanoacetate1.0Precursor with pre-installed N-acetyl group
Lawesson's Reagent0.5Thionating and cyclizing agent
Solvent (e.g., Toluene)-Anhydrous reaction medium

Table 2: Reagents and their roles in the N-acyl-α-aminocyanoacetate cyclization.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Cook-Heilbron Analogue)Pathway B (N-Acyl Cyclization)
Convergence More convergent, forming the ring in the final step.More linear, with pre-functionalization.
Reagents Uses thioacetamide/acid, which are readily available.Requires Lawesson's reagent or P₄S₁₀, which can be more expensive and require careful handling.
Intermediate Stability Ethyl 2-amino-2-cyanoacetate can be less stable.Ethyl 2-acetamido-2-cyanoacetate is generally more stable.
Reaction Conditions Typically requires acidic conditions and heating.Requires anhydrous conditions and heating.
Versatility The 2-substituent is determined by the choice of thioacylating agent.The 2-substituent is determined by the acyl group introduced in the acetylation step, offering good modularity.

Table 3: Comparison of the two primary synthetic pathways.

Conclusion

The synthesis of this compound can be successfully achieved through at least two reliable synthetic routes. The choice between the Cook-Heilbron analogue approach (Pathway A) and the N-acyl-α-aminocyanoacetate cyclization (Pathway B) will depend on factors such as the availability of starting materials, desired scale of the reaction, and laboratory capabilities. Both methods provide a solid foundation for the synthesis of this valuable heterocyclic building block and its derivatives for applications in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently pursue the synthesis of this and related 5-aminothiazole compounds.

References

Sources

Physicochemical properties of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Introduction

Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No: 7210-76-6) is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of medicinal chemistry and drug development. As a substituted aminothiazole, this molecule is a versatile scaffold for the synthesis of a wide array of biologically active agents.[1] Its derivatives have demonstrated significant potential, exhibiting antileukemic, antimicrobial, and anti-HIV activities.[1][2][3] Notably, it is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[1]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for successful synthesis, formulation, quality control, and prediction of its behavior in biological systems. Properties such as melting point, solubility, and lipophilicity directly influence process development, formulation strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs) derived from it.

This technical guide provides an in-depth analysis of the core physicochemical properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate, supported by detailed experimental protocols for their determination.

A Note on Nomenclature: The user requested information on "Ethyl 5-amino-2-methylthiazole-4-carboxylate." The vast majority of scientific literature and commercial availability corresponds to its isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate . This guide will focus on the latter, more prominent compound.

Identifier Value Source(s)
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[4]
CAS Number 7210-76-6[5]
Molecular Formula C₇H₁₀N₂O₂S[4]
Molecular Weight 186.23 g/mol [4][6]
SMILES CCOC(=O)C1=C(C)N=C(N)S1[4]
Appearance White to pale cream powder[6][7]

Section 1: Core Physicochemical Properties

The physicochemical profile of a compound dictates its handling, processing, and behavior in both chemical and biological environments.

Property Value / Range Significance in Drug Development Source(s)
Melting Point 176 - 180 °CA key indicator of purity and solid-state stability. A sharp melting range suggests high purity.[1][5][8]
XLogP3 (Calculated) 1.6Predicts lipophilicity and membrane permeability. A value in this range suggests a balance between aqueous solubility and lipid membrane passage.[4]
pKa (Not experimentally reported)The basicity of the 2-amino group and thiazole ring nitrogens will dictate the ionization state, influencing solubility and receptor interactions at physiological pH.
Solubility (Not experimentally reported)Critical for formulation design and bioavailability. Poor solubility is a major hurdle in drug development.

Section 2: Spectroscopic & Spectrometric Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule, essential for structural confirmation and quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[9][10] The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR (400 MHz, CDCl₃) Assignment ¹³C NMR (100 MHz, CDCl₃) Assignment
δ 7.69 (s, 2H)-NH₂ (amino protons)δ 170.21Thiazole-2-C (C-NH₂)
δ 4.13 (q, J=7.0 Hz, 2H)-OCH₂ CH₃ (ethyl ester)δ 161.95C =O (ester carbonyl)
δ 2.36 (s, 3H)Thiazole-4-CH₃ δ 159.34Thiazole-4-C
δ 1.19 (t, J=7.0 Hz, 3H)-OCH₂CH₃ (ethyl ester)δ 107.34Thiazole-5-C
δ 59.72-OCH₂ CH₃
δ 17.12Thiazole-4-CH₃
δ 14.32-OCH₂CH₃
(Data sourced from reference[1])
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight with high precision.[11][12] When coupled with a separation technique like gas or liquid chromatography (GC/LC), it becomes an indispensable tool for confirming identity and assessing purity.[13]

  • Electrospray Ionization (ESI-MS): For Ethyl 2-amino-4-methylthiazole-5-carboxylate, the protonated molecular ion [M+H]⁺ is readily observed at m/z 187 .[1]

  • Fragmentation Analysis: GC-MS data reveals characteristic fragments upon ionization, including major peaks at m/z values of 141, 114, and 122, which can be used for structural confirmation in library searches.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

For this compound, the IR spectrum is expected to show characteristic absorption bands:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine group.

  • ~2980-2850 cm⁻¹: C-H stretching from the methyl and ethyl groups.

  • ~1700 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.[15]

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.

Section 3: Methodologies for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections detail field-proven methodologies for characterizing Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Melting Point Determination (Capillary Method)

Causality: The melting point is a thermally induced phase transition. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This protocol uses a standard melting point apparatus, a reliable and common instrument in synthetic and quality control labs.[16]

Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula. The sample must be completely dry, as residual solvent will depress the melting point.[17]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[18]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[19]

  • Accurate Determination: Allow the block to cool to at least 10-15 °C below the approximate melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[17][18]

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts (the "clear point").

    • The melting range is reported as T₁ - T₂. A pure sample should have a range of 0.5-1.5 °C.

G cluster_prep Preparation cluster_measure Measurement p1 Dry Sample Powder p2 Load Capillary Tube (2-3 mm height) p1->p2 m1 Place in Apparatus p2->m1 m2 Heat Rapidly (Find Approx. MP) m1->m2 m3 Cool & Re-heat Slowly (1-2 °C/min) m2->m3 m4 Observe & Record T₁ (Onset) & T₂ (Clear) m3->m4 r1 Final Melting Point m4->r1 Report as Range (T₁ - T₂) G start Weigh Excess Solid prep Add to Buffer (e.g., pH 1.2, 4.5, 6.8) start->prep equilibrate Incubate & Agitate (e.g., 37°C, 24-48h) prep->equilibrate separate Separate Phases (Centrifuge or Filter) equilibrate->separate quantify Analyze Supernatant (HPLC / LC-MS) separate->quantify calculate Calculate Concentration (mg/mL or µg/mL) quantify->calculate end Equilibrium Solubility calculate->end

Caption: Workflow for Shake-Flask Solubility Assay.

Spectroscopic Analysis Protocols

3.3.1 NMR Sample Preparation & Acquisition

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. [20]The deuterated solvent prevents a large, interfering solvent signal in the ¹H NMR spectrum.

  • Sample Transfer: Transfer the solution into a 5 mm NMR tube. [21]3. Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Use the residual solvent peak or an internal standard (like TMS) to reference the spectrum. [20] 3.3.2 FTIR-ATR Analysis

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum. [14][22]2. Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. [22]5. Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

3.3.3 LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample onto an HPLC system, typically equipped with a C18 column, to separate the main compound from any impurities.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI). The ESI source generates gas-phase ions of the analyte. [13]4. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z). [11]5. Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum that confirms the molecular weight.

Conclusion

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound of significant value to the pharmaceutical industry. Its physicochemical profile, characterized by a high melting point indicative of a stable crystalline solid and spectroscopic fingerprints that confirm its precise molecular architecture, provides the foundational knowledge required for its effective use. While calculated values suggest favorable lipophilicity, the lack of published experimental solubility and pKa data underscores the critical importance of performing the detailed characterization protocols outlined in this guide. By applying these robust methodologies, researchers and drug development professionals can ensure batch-to-batch consistency, develop appropriate formulations, and confidently advance their synthetic programs, ultimately accelerating the discovery of new and vital medicines.

References

Sources

A Comprehensive Technical Guide to Ethyl 5-Amino-2-Methylthiazole-4-Carboxylate (CAS 7210-76-6): A Cornerstone for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Thiazole Core

In the intricate world of medicinal chemistry, the value of a molecular scaffold is measured by its versatility, reactivity, and the biological significance of the structures it can generate. Ethyl 5-amino-2-methylthiazole-4-carboxylate, bearing the CAS number 7210-76-6, is a paradigm of such a scaffold. While seemingly a simple heterocyclic compound, it represents a critical nexus for the synthesis of a diverse array of bioactive molecules. Its strategic placement of an amino group, an ester, and a methyl group on a stable thiazole ring provides chemists with multiple handles for synthetic manipulation. This guide offers an in-depth exploration of this compound, moving beyond simple data recitation to provide a functional understanding of its synthesis, reactivity, and profound impact on drug discovery, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. For researchers and drug development professionals, a deep appreciation of this molecule is not just academic—it is a gateway to innovation.

Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1][2] Its structural features—a primary amine at the 2-position and an ethyl ester at the 4-position—are the primary drivers of its chemical reactivity and utility as a synthetic building block.

PropertyDataSource(s)
CAS Number 7210-76-6[3][4]
Molecular Formula C₇H₁₀N₂O₂S[1][5]
Molecular Weight 186.23 g/mol [5][6]
IUPAC Name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[6]
Appearance White to off-white or pale cream crystalline powder[1][2][5]
Melting Point 176-180 °C
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)[7]
SMILES CCOC(=O)C1=C(C)N=C(S1)N[7]
InChI Key WZHUPCREDVWLKC-UHFFFAOYSA-N[7]

Synthesis Pathway: The Hantzsch Thiazole Synthesis, Optimized

The classical approach to constructing the thiazole ring is the Hantzsch synthesis. However, for industrial-scale and laboratory efficiency, multi-step procedures with tedious work-ups are suboptimal. A significantly improved, one-pot synthesis has been developed, which streamlines the process, enhances yield, and simplifies purification.[8][9]

One-Pot Synthesis Protocol

This procedure synthesizes the target compound from readily available starting materials: ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[8] The "one-pot" approach avoids the isolation of the unstable α-bromo intermediate, leading to higher overall efficiency.[8][9]

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mixed solvent system of tetrahydrofuran (THF) and water. The use of water as a co-solvent is a key improvement, avoiding chlorinated solvents like dichloromethane used in older methods.[8]

  • Bromination: Dissolve ethyl acetoacetate in the solvent system. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

    • Causality Insight: NBS serves as a regioselective brominating agent for the active methylene group of ethyl acetoacetate. The reaction is typically exothermic and requires controlled addition to prevent side reactions.

  • Cyclization: After the bromination is complete (as monitored by TLC), add thiourea to the reaction mixture. Heat the mixture to 80°C for approximately 2 hours.[8]

    • Causality Insight: The sulfur atom of thiourea acts as a nucleophile, attacking the brominated carbon. The nitrogen atoms then participate in an intramolecular condensation and dehydration cascade, leading to the formation of the stable, aromatic 2-aminothiazole ring. This is the core of the Hantzsch synthesis.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid byproduct (succinimide from NBS) may precipitate and can be removed by filtration.

  • Basification and Precipitation: Add aqueous ammonia to the filtrate. This neutralizes the hydrobromide salt of the product formed during the reaction, precipitating the free-base form of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a yellow solid.[8]

    • Self-Validation Check: The precipitation of the product upon basification confirms the successful formation of the amine salt during the cyclization step. The pH should be carefully monitored to ensure complete precipitation.

  • Purification: Filter the solid product, wash thoroughly with water to remove any remaining inorganic salts, and recrystallize from a suitable solvent like ethyl acetate to achieve high purity.[8] The reported yield for this optimized one-pot method is around 72%, a significant improvement over the traditional two-step synthesis which can have yields as low as 11%.[8]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Purification EAA Ethyl Acetoacetate Bromination Step 1: In-situ Bromination EAA->Bromination NBS N-Bromosuccinimide NBS->Bromination Thiourea Thiourea Cyclization Step 2: Hantzsch Cyclization Thiourea->Cyclization Bromination->Cyclization α-bromo intermediate (not isolated) Workup Basification (NH3·H2O) & Filtration Cyclization->Workup Product as HBr salt Product Ethyl 5-amino-2-methyl- thiazole-4-carboxylate Workup->Product Final Product

Caption: Major reaction pathways for derivatizing the core molecule.

Application Profile: A Crucial Intermediate in Oncology

The most prominent application of this compound is as a pivotal building block in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). [10][11][12]

Role in Dasatinib Synthesis

While multiple synthetic routes to Dasatinib exist, a common strategy involves the initial formation of a complex thiazole carboxamide intermediate, which is derived from this compound. [13]

  • Amide Formation: The ethyl ester is first converted to an N-(2-chloro-6-methylphenyl)amide. This step introduces one of the key side chains of the final drug.

  • Nucleophilic Aromatic Substitution (SNA_r): The amino group of this thiazole carboxamide intermediate is then used to displace a chlorine atom on a 4,6-dichloro-2-methylpyrimidine ring. [13]This coupling reaction is central to assembling the core structure of Dasatinib.

  • Final Side-Chain Addition: The remaining chlorine on the pyrimidine ring is subsequently displaced by 1-(2-hydroxyethyl)piperazine to complete the synthesis of Dasatinib. [10] The thiazole ring provided by the starting material serves as a rigid linker, correctly positioning the other pharmacophoric elements for optimal binding to the ATP pocket of target kinases like BCR-Abl. [12]

Broader Biological Significance

Beyond Dasatinib, derivatives of this thiazole core have demonstrated a wide spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry:

  • Anticancer: Derivatives have shown significant antileukemic activity against various human cell lines. [8]* Antimicrobial: Schiff bases and other derivatives synthesized from this compound exhibit moderate to significant antibacterial and antifungal potential. [5]* Agrochemicals: It is also used in the development of fungicides and herbicides for crop protection. [1]

Spectroscopic Characterization

Authenticating the structure and purity of this compound relies on standard spectroscopic methods. The following are typical expected data:

  • ¹H NMR (DMSO-d₆):

    • δ (ppm): ~7.1 (s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, -CH₃ on ring), 1.2 (t, 3H, -OCH₂CH₃).

    • Insight: The broad singlet for the amino protons is characteristic and its integration confirms the presence of the -NH₂ group. The quartet and triplet are classic patterns for an ethyl group.

  • IR (KBr, cm⁻¹):

    • ν: ~3400-3300 (N-H stretch), ~1680 (C=O ester stretch), ~1620 (N-H bend).

    • Insight: The strong carbonyl peak confirms the ester functionality, while the distinct N-H stretches are indicative of the primary amine.

  • Mass Spectrometry (EI):

    • m/z: 186 (M⁺), 141 (M⁺ - OEt), 114. [6] * Insight: The molecular ion peak confirms the molecular weight. The fragmentation pattern, showing the loss of the ethoxy group (-OEt), is a key validation of the ethyl ester structure.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

  • Hazard Identification (GHS Classification):

    • Causes skin irritation (H315). [6] * Causes serious eye irritation (H319). [6] * May cause respiratory irritation (H335). [6]* Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, an N95-rated dust mask is recommended. [14]* Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure adequate ventilation. [14]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [14]Recommended storage temperature is often between 0-8 °C for long-term stability. [1]

Conclusion

This compound (CAS 7210-76-6) is far more than a mere catalogue chemical. It is a testament to the power of heterocyclic chemistry in modern medicine. Its robust and efficient one-pot synthesis makes it readily accessible, while its strategically placed functional groups provide a versatile platform for constructing complex molecular architectures. Its indispensable role in the synthesis of Dasatinib single-handedly secures its importance in the pharmaceutical landscape. For scientists engaged in the discovery and development of novel therapeutics, a thorough understanding of this compound's properties, synthesis, and reactivity is not just beneficial—it is fundamental.

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

  • Beilstein Journals. Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • Scilit. Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • Li, J., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(9), 1221-1228. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis route 2 of dasatinib. [Diagram]. Available at: [Link]

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Available at: [Link]

  • Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubMed Central (PMC). (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4749–4761. Available at: [Link]

  • Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Available at: [Link]

  • PubMed Central (PMC). (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]

  • Fisher Scientific. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%. Available at: [Link]

  • Georganics. (2011). SAFETY DATA SHEET - ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

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An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Ethyl 5-amino-2-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines a robust and scientifically grounded methodology for its determination. We will delve into the optimized synthesis of the compound, followed by a detailed, field-proven protocol for obtaining single crystals suitable for X-ray diffraction. The guide culminates in a blueprint for the complete X-ray crystallographic workflow, from data collection and processing to structure solution and refinement. This document is intended to serve as a practical guide for researchers seeking to characterize this and similar thiazole derivatives, providing both the procedural steps and the underlying scientific rationale.

Introduction: The Significance of this compound

This compound belongs to the thiazole family, a class of heterocyclic compounds renowned for their diverse biological activities.[1] The thiazole ring is a core scaffold in numerous pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] This specific ester is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] An unambiguous determination of its three-dimensional structure is paramount for understanding its chemical reactivity, intermolecular interactions, and for facilitating structure-based drug design. This guide will, therefore, provide the essential technical framework for achieving this goal.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a one-pot reaction, which is favored for its operational simplicity and good yields.[5] This approach combines the bromination of a β-ketoester and subsequent cyclization with a thiourea derivative in a single procedural sequence.

Plausible Reaction Mechanism

The synthesis proceeds via a Hantzsch-type thiazole synthesis. Initially, the ethyl acetoacetate is brominated at the α-carbon. This is followed by a condensation reaction with thiourea, where the amino groups of thiourea act as nucleophiles, attacking the carbonyl carbon and the carbon bearing the bromine atom, leading to cyclization and the formation of the thiazole ring.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Ethyl acetate for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in a mixture of water and tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution. The reaction mixture is then stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.

  • After cooling to room temperature, the resulting salt of the thiazole derivative is basified with an ammonia solution to a pH of 7.[5]

  • The precipitated solid is collected by filtration.

  • The crude product is then purified by recrystallization from ethyl acetate to yield the final product as a light-yellow solid.[5]

Rationale for Experimental Choices:

  • One-Pot Synthesis: This method is chosen for its efficiency, reducing the need for isolation and purification of the intermediate bromo-ester, which can be unstable.[6]

  • Solvent System (Water/THF): The use of a biphasic solvent system aids in the solubility of both the organic reactants and the inorganic reagents.

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for α-bromination of ketones.

  • Basification with Ammonia: This step is crucial to neutralize the hydrobromide salt of the aminothiazole formed during the reaction, leading to the precipitation of the free base.

  • Recrystallization: This is a standard and effective method for purifying the solid product to obtain crystals of high purity, which is a prerequisite for successful single-crystal growth.

Single Crystal Growth: A Gateway to Structural Elucidation

Obtaining a high-quality single crystal is often the most critical and challenging step in X-ray crystallography.[6] For a small molecule like this compound, several crystallization techniques can be employed.

Recommended Crystallization Protocol

Method: Slow Evaporation

  • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture. Good starting points for solvent screening include ethanol, methanol, acetone, or mixtures like dichloromethane/hexane and ethyl acetate/hexane.

  • Filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

  • Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle. This allows for the slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Causality Behind the Protocol:

  • Slow Evaporation: This technique gradually increases the concentration of the solute beyond its saturation point, promoting the slow and orderly growth of crystals. Rapid evaporation often leads to the formation of polycrystalline powder.

  • Solvent Screening: The choice of solvent is critical as it influences the solubility and the crystal packing. A solvent in which the compound has moderate solubility is often ideal.

  • Vibration-Free Environment: Vibrations can disrupt the crystal growth process, leading to imperfections or the formation of multiple crystals.

X-ray Crystallographic Analysis: A Hypothetical Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the following workflow for X-ray diffraction analysis would be implemented.[1]

Data Collection and Processing
  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data. The crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves integration of the reflection spots and applying corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure. The quality of the final model is assessed by the R-factor, which is a measure of the agreement between the calculated and observed structure factors.

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be expected from a successful structure determination.

ParameterHypothetical Value
Chemical FormulaC₇H₁₀N₂O₂S
Formula Weight186.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~11.8
β (°)~95.0
Volume (ų)~1020
Z4
Calculated Density (g/cm³)~1.21
Absorption Coeff. (mm⁻¹)~0.25
F(000)392
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)293(2)
Reflections Collected~5000
Independent Reflections~2000
R-factor~0.04

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start Starting Materials (Ethyl acetoacetate, NBS, Thiourea) reaction One-Pot Reaction (Bromination & Cyclization) start->reaction purification Purification (Recrystallization) reaction->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound approach for the synthesis and crystal structure determination of this compound. While a published crystal structure remains elusive, the protocols and workflows presented herein provide a clear and actionable path for researchers to obtain and analyze this valuable structural information. The elucidation of the precise three-dimensional arrangement of this molecule will undoubtedly contribute to a deeper understanding of its chemical properties and pave the way for its application in the development of novel therapeutics.

References

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The Emerging Therapeutic Potential of Ethyl 5-amino-2-methylthiazole-4-carboxylate: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the thiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Among these, Ethyl 5-amino-2-methylthiazole-4-carboxylate has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, most notably in the realms of oncology and microbiology.[4][5][6][7] This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its anticancer and antimicrobial properties, supported by experimental data and mechanistic analyses, to illuminate its potential in the development of next-generation therapeutics.

I. Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy

The thiazole nucleus is a cornerstone in the design of numerous anticancer agents, with derivatives of this compound exhibiting promising cytotoxic and antiproliferative effects against a range of human cancer cell lines.[8][9][10] These compounds employ diverse mechanisms to combat cancer, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][8][9]

In Vitro Cytotoxicity and Antiproliferative Efficacy

A primary indicator of anticancer potential is a compound's ability to inhibit the growth of and kill cancer cells in vitro. Derivatives of this compound have been extensively evaluated using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]

Studies have demonstrated the potent cytotoxic effects of these derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), pancreatic (BxPC-3), and leukemia (MOLT-4).[8][9] For instance, certain arylidene-hydrazinyl-thiazole derivatives have shown remarkable cytotoxicity, significantly reducing the survival of BxPC-3, MOLT-4, and MCF-7 cells at a concentration of 10 μM.[9]

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16[8]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44[8]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[8]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[8]
Arylidene-hydrazinyl-thiazole 4mBxPC-3 (Pancreatic)Not specified, but high activity at 10µM[9]
Arylidene-hydrazinyl-thiazole 4nMOLT-4 (Leukemia)Not specified, but high activity at 10µM[9]
Arylidene-hydrazinyl-thiazole 4rMCF-7 (Breast)Not specified, but high activity at 10µM[9]
Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The efficacy of these thiazole derivatives extends beyond simple cytotoxicity. Mechanistic studies have begun to elucidate the intricate ways in which they induce cancer cell death.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several derivatives of this compound have been shown to be potent inducers of apoptosis.[8][9] This is often evidenced by an increase in the activity of caspases, key enzymes in the apoptotic cascade, and modulation of the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

cluster_0 Apoptosis Induction by Thiazole Derivatives Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Mitochondria Mitochondria Caspase Caspase Activation Mitochondria->Caspase Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Simplified pathway of apoptosis induction.

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell division is a hallmark of cancer. Certain thiazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[8] For example, one study reported that a promising compound induced cell cycle arrest in the S phase for HCT-116 and HeLa cancer cell lines, and in the G2/M phase for the MCF-7 cancer cell line.[11]

Protein kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. The thiazole scaffold is present in several clinically approved kinase inhibitors, such as Dasatinib.[1][6] Derivatives of this compound have shown inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this kinase can effectively starve tumors and inhibit their growth.

cluster_1 Kinase Inhibition by Thiazole Derivatives Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Figure 2: Inhibition of VEGFR-2 signaling.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents.[12] Thiazole derivatives have long been recognized for their antimicrobial properties, and this compound serves as a valuable scaffold for the development of new antibacterial and antifungal compounds.[4][5][6]

Antibacterial and Antifungal Spectrum

Derivatives of this compound have demonstrated activity against a range of pathogenic microorganisms. This includes Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[13][14]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound/DerivativeMicroorganismActivityReference
Thiazole Derivative 12fStaphylococcus aureusComparable to ampicillin and gentamicin sulfate[5]
Thiazole Derivative 12fBacillus subtilisComparable to ampicillin and gentamicin sulfate[5]
Thiazole Derivative 12fCandida albicansModerate antifungal activity[5]
Various Synthesized DerivativesEscherichia coliVaried[14]
Various Synthesized DerivativesAspergillus nigerVaried[14]
Methodologies for Antimicrobial Evaluation

The antimicrobial efficacy of these compounds is typically assessed through standardized in vitro methods.

This method provides a qualitative assessment of antimicrobial activity. A standardized inoculum of the test microorganism is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. The formation of a clear zone of inhibition around the disc indicates antimicrobial activity.[4]

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically done using a serial dilution method in liquid broth.[14]

cluster_2 Workflow for MIC Determination Start Prepare Serial Dilutions of Thiazole Compound Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe MIC Determine MIC (Lowest Concentration with No Growth) Observe->MIC

Figure 3: Workflow for determining Minimum Inhibitory Concentration.

III. Synthesis and Chemical Properties

This compound is synthesized from readily available starting materials.[3][15] A common synthetic route involves the reaction of ethyl acetoacetate with a brominating agent, followed by cyclization with thiourea.[3] The presence of the amino and carboxylate functional groups makes it a versatile intermediate for further chemical modifications, allowing for the creation of diverse libraries of derivatives with tailored biological activities.[7]

IV. Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The demonstrated dual anticancer and antimicrobial activities are particularly noteworthy, suggesting the possibility of developing single agents that can address complex clinical scenarios, such as infections in immunocompromised cancer patients.[4][6]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • In vivo evaluation: To assess the efficacy and safety of lead compounds in preclinical animal models.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

References

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A Technical Guide to the Reactivity of the Amino Group in Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a highly functionalized thiazole core, presents multiple points for chemical modification. The exocyclic amino group at the 5-position, in particular, serves as a crucial handle for introducing diverse functionalities and constructing complex molecular architectures. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this scaffold a privileged starting point for the development of novel therapeutic agents.[3][4][5]

This in-depth technical guide explores the reactivity of the amino group in this compound. We will delve into the electronic and steric factors governing its nucleophilicity and examine a range of important chemical transformations. This guide provides not only the theoretical underpinnings of these reactions but also field-proven experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

The Nucleophilic Character of the 5-Amino Group: An Analysis of Electronic and Steric Influences

The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the thiazole ring and its substituents. Understanding these factors is paramount for predicting reaction outcomes and designing rational synthetic strategies.

The 2-aminothiazole moiety is generally considered to be an electron-rich system. The endocyclic nitrogen and sulfur atoms influence the electron density distribution within the ring. The lone pair of electrons on the exocyclic amino group can be delocalized into the thiazole ring, which can be represented by the following resonance structures:

Caption: Resonance delocalization in the 2-aminothiazole system.

This delocalization, however, can be influenced by the substituents on the ring. In the case of this compound, the electron-withdrawing nature of the ethyl carboxylate group at the 4-position diminishes the electron-donating ability of the amino group to some extent. Nevertheless, the amino group retains sufficient nucleophilicity to react with a variety of electrophiles.

Key Reactions of the 5-Amino Group

The nucleophilic amino group of this compound readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Acylation: Formation of Amides

Acylation of the 5-amino group is a straightforward and widely used method to introduce a variety of acyl moieties. This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Reaction Scheme:

Caption: General acylation reaction of the 5-amino group.

Experimental Protocol: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

A suspension of this compound (1.86 g) in acetic anhydride (5 ml) is heated for 5 hours at 105-110°C. Excess acetic anhydride is distilled off, and the residue is treated with water (10-15 ml). The resulting precipitate is filtered, washed with water, and dried to yield the product.[6]

Table 1: Representative Acylation Reactions

Acylating AgentProductYield (%)Reference
Acetic AnhydrideEthyl 2-acetylamino-4-methylthiazole-5-carboxylate92[6]
Benzoyl ChlorideEthyl 2-(benzoylamino)-4-methylthiazole-5-carboxylateNot specified[7]
Sulfonylation: Formation of Sulfonamides

The reaction of the 5-amino group with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Reaction Scheme:

Caption: General sulfonylation reaction of the 5-amino group.

Experimental Protocol: General Procedure for Synthesis of Thiazole-Sulfonamide Derivatives

A mixture of the 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature until the completion of the reaction (monitored by TLC). Distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.[8]

Schiff Base Formation: Condensation with Aldehydes

The primary amino group readily condenses with aldehydes to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.[2][9][10]

Reaction Scheme:

Caption: General reaction for the formation of Schiff bases.

Experimental Protocol: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate

A mixture of this compound and benzaldehyde in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Diazotization and Sandmeyer-Type Reactions

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the thiazole ring. The Sandmeyer reaction, which involves the reaction of the diazonium salt with copper(I) halides, is a classic method for replacing the amino group with a halogen.[4][8][11][12]

Reaction Scheme:

Caption: General Sandmeyer reaction for the conversion of the amino group to a halide.

Experimental Protocol: General Procedure for Sandmeyer Reaction

The 2-aminothiazole derivative (0.91 mmol) and the copper(I) halide (CuX, where X = Cl, Br, or I; 1.39 mmol) are dissolved in acetonitrile (8 mL) at room temperature. n-Butyl nitrite (162 µL, 1.39 mmol) is added with stirring, and the solution is heated to 60°C. The reaction is typically complete within 15 minutes. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with aqueous ammonia, dried, and concentrated to give the product.[8]

Cyclization Reactions: Synthesis of Fused Heterocyclic Systems

The 5-amino group, in conjunction with the endocyclic nitrogen atom, can participate in cyclization reactions with bifunctional electrophiles to construct fused heterocyclic systems. These reactions are of great importance for the synthesis of novel scaffolds with potential biological activities.

The reaction of 2-aminothiazoles with α-haloketones is a common method for the synthesis of imidazo[2,1-b]thiazoles.[5][13][14][15][16]

Reaction Scheme:

Caption: General synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles.

Three-component reactions involving a 2-aminothiazole, an aldehyde, and a β-dicarbonyl compound are effective for the synthesis of pyrimido[2,1-b]thiazole derivatives.[1][3][6][17][18]

Reaction Scheme:

Caption: General one-pot synthesis of pyrimido[2,1-b]thiazoles.

Conclusion

The 5-amino group of this compound is a reactive and versatile functional group that serves as a gateway to a vast chemical space of novel thiazole derivatives. Its nucleophilicity allows for a wide range of transformations, including acylation, sulfonylation, Schiff base formation, diazotization, and cyclization reactions. A thorough understanding of the electronic and steric factors governing these reactions, coupled with the application of robust experimental protocols, enables the rational design and synthesis of new molecular entities with potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers to explore the rich chemistry of this important heterocyclic building block.

References

  • A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • Novel Synthesis and Biological Activity Study of Pyrimido[2,1-b]benzothiazoles. ChemInform. Available at: [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Available at: [Link]

  • Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b] thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative C. Thieme Chemistry. Available at: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • Plausible mechanism for the synthesis of 4H-pyrimido[2,1-b] benzothiazoles 4a. ResearchGate. Available at: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

  • Synthetic Access to Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

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  • Synthesis of pyrimido[2,1-b][3][8]benzothiazoles and[3][8]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkivoc. Available at: [Link]

  • Synthesis of imidazo[2,1‐b]thiazole derivatives via Claisen‐Schmidt condensation. ResearchGate. Available at: [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

  • Schiff base. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][3][8]thiazine and thiazolo[3,2-a]pyrimidine derivatives. PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation Reaction. BYJU'S. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

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  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

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Stability and storage conditions for Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-amino-2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The integrity and purity of this compound are paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon its chemical structure and the known reactivity of related aminothiazole derivatives. It outlines potential degradation pathways, recommended handling procedures, and methodologies for stability assessment to ensure its effective utilization in research and development.

Introduction to this compound

This compound, with the CAS number 31785-05-4, is a substituted aminothiazole derivative. The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous drugs due to its wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] The amino and ester functional groups on the thiazole ring of this particular molecule make it a versatile building block for the synthesis of more complex compounds.[1][5] Given its reactivity, understanding its stability profile is crucial for researchers to ensure the reliability and reproducibility of their experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to its handling and storage.

PropertyValueSource
CAS Number 31785-05-4[6]
Molecular Formula C₇H₁₀N₂O₂S[7][8]
Molecular Weight 186.23 g/mol [7][8]
Appearance White to off-white crystalline powder[7]
Melting Point 176-180 °C
Purity ≥ 99% (HPLC)[7]

Comprehensive Stability Profile: Potential Degradation Pathways

The stability of this compound is influenced by its functional groups: the primary amino group, the ethyl ester, and the thiazole ring itself. These sites are susceptible to various degradation mechanisms.

Hydrolytic Degradation

The ethyl ester group is prone to hydrolysis, especially in the presence of acids or bases, to yield the corresponding carboxylic acid and ethanol. The amino group can also influence the rate of hydrolysis. Under acidic conditions, the amino group will be protonated, which may slightly decrease the rate of ester hydrolysis. Conversely, under basic conditions, the free amino group might participate in intramolecular catalysis, although this is less likely given the ring structure.

Oxidative Degradation

The thiazole ring and the amino group are susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties and reactivity of the molecule.[9] The amino group can be oxidized to form various products, including nitroso or nitro derivatives, which can lead to discoloration (e.g., turning from white to yellow or brown) and the formation of impurities.

Photodegradation

Aromatic and heteroaromatic compounds, such as thiazoles, can be sensitive to light, particularly UV radiation. Prolonged exposure to light can lead to the formation of reactive species and subsequent degradation of the compound. This can manifest as a change in color and a decrease in purity over time.

A proposed major degradation pathway for this compound is illustrated in the diagram below.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A This compound B 5-amino-2-methylthiazole-4-carboxylic acid + Ethanol A->B H₂O / H⁺ or OH⁻ C This compound D Oxidized Products (e.g., Sulfoxide, Nitroso derivative) C->D [O] E This compound F Degradation Products E->F

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is advisable to minimize the rate of potential degradation reactions.[7][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation. This is particularly important for long-term storage or for high-purity samples.

  • Light: Protect from light by storing in an amber or opaque container. This will prevent photodegradation.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis of the ester group.

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of the powder.[11]

Methodologies for Stability Assessment

To experimentally determine the stability of this compound, a systematic stability testing protocol should be implemented. This typically involves subjecting the compound to accelerated degradation conditions and monitoring its purity over time.

Experimental Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Subject the samples to the following stress conditions:

    • Acid Hydrolysis: Dissolve a sample in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dissolve a sample in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature.

    • Oxidation: Dissolve a sample in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Stress: Place a solid sample in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose a solid sample to a controlled light source (e.g., a photostability chamber).

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the withdrawn aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify any major degradation products.

The following diagram illustrates the workflow for a typical stability assessment study.

G A Sample Preparation B Application of Stress Conditions (Heat, Light, Acid, Base, Oxidant) A->B C Sampling at Time Intervals B->C D HPLC Analysis C->D E Data Analysis and Degradation Profile D->E

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways—hydrolysis, oxidation, and photodegradation—and by implementing appropriate storage and handling protocols, researchers can ensure the quality and reliability of this important synthetic intermediate. The use of systematic stability testing provides a robust framework for assessing its shelf-life and for identifying optimal storage conditions.

References

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 21). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • World of Molecules. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

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Ethyl 5-amino-2-methylthiazole-4-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-amino-2-methylthiazole-4-carboxylate: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique molecular architecture, featuring a 2-aminothiazole core functionalized with both an amino group and an ethyl carboxylate moiety, offers remarkable versatility for synthetic transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and extensive applications as a scaffold for developing novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes literature data with practical insights, focusing on the causality behind synthetic strategies and the compound's role in generating molecules with significant biological activity, including antimicrobial and anticancer properties.

Introduction: The Significance of a Versatile Scaffold

The 1,3-thiazole ring system is a prominent structural motif found in numerous natural products and synthetic compounds of therapeutic importance.[1] Specifically, the 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions, leading to a wide spectrum of activities.[2] this compound (a distinct isomer from the more commonly cited Ethyl 2-amino-4-methylthiazole-5-carboxylate) serves as a crucial intermediate, leveraging its bifunctional nature for the construction of complex molecular libraries.[3][4]

This guide delves into the core aspects of this compound, from its efficient synthesis to its strategic use in drug discovery. We will explore not just the "how" but the "why" of its chemical behavior and applications, providing researchers and drug development professionals with a robust framework for its utilization.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate[5]
CAS Number 31785-05-4[6]
Molecular Formula C₇H₁₀N₂O₂S[5]
Molecular Weight 186.23 g/mol [3]
Appearance White to off-white crystalline powder[7]
Melting Point 158-159 °C[6]
Boiling Point 301.9 °C at 760 mmHg (Predicted)[6]

Note: The literature often contains data for the isomer Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6) due to its more common synthetic routes. It is critical for researchers to distinguish between these isomers.

Spectroscopic Analysis: The structural confirmation relies on key spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the thiazole ring, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the ethyl and methyl carbons.

  • Mass Spectrometry: The mass spectrum provides the molecular ion peak, confirming the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N stretching of the thiazole ring.

Synthesis Methodologies: Building the Core Scaffold

The synthesis of substituted thiazoles is most famously achieved via the Hantzsch Thiazole Synthesis , a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[8][9] While various methods exist, modern approaches prioritize efficiency, yield, and sustainability.

One-Pot Synthesis: An Efficient and Practical Approach

Conventional multi-step syntheses are often plagued by tedious workups and low overall yields.[1] A superior, more efficient "one-pot" procedure has been developed, which simplifies the process by combining bromination and cyclization steps without isolating the intermediate.[1][10] This method provides an effective and straightforward route for generating a variety of 2-aminothiazole derivatives.[10]

Note: A detailed, validated protocol for the title compound (5-amino isomer) is less common in readily available literature. The following is a well-documented protocol for the closely related and often-studied isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which illustrates the principles of the one-pot Hantzsch synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a solvent system such as a mixture of water and Tetrahydrofuran (THF). Cool the mixture to below 0°C using an ice bath.[1]

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) to the cooled solution. Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting ethyl acetoacetate.[1]

  • Cyclization: To the same flask, add thiourea (1.0 equiv.). Heat the reaction mixture to 80°C and maintain for 2 hours. This step facilitates the nucleophilic attack of the sulfur from thiourea onto the brominated intermediate, followed by intramolecular condensation and dehydration to form the thiazole ring.[1]

  • Workup and Purification: After cooling to room temperature, filter the mixture to remove any insoluble byproducts. Add aqueous ammonia to the filtrate to basify it, causing the product to precipitate as a solid.[1][10]

  • Isolation: Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethyl acetate to yield the pure product.[1] This method has been reported to significantly increase the yield to over 70%, a substantial improvement over traditional two-step methods.[1]

Plausible Reaction Mechanism

The causality of the one-pot synthesis lies in the sequential, in-situ generation and reaction of intermediates. The process avoids the isolation of the lachrymatory and unstable α-bromo ketone, which is a major advantage.

G cluster_0 Step 1: Enolization & Bromination cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration A Ethyl Acetoacetate B Enol Intermediate A->B (Keto-Enol Tautomerism) C Ethyl 2-bromo-3-oxobutanoate (α-halo ketone intermediate) B->C + NBS - Succinimide E Thiouronium Intermediate C->E + Thiourea (D) D Thiourea F Cyclized Intermediate E->F Intramolecular Condensation G Final Product (Ethyl 2-amino-4-methyl- thiazole-5-carboxylate) F->G - H₂O

Caption: Plausible mechanism for the one-pot Hantzsch synthesis.

Chemical Reactivity: A Hub for Derivatization

The synthetic utility of this compound stems from its two primary reactive sites: the exocyclic amino group at the C5 position and the ethyl carboxylate at the C4 position. This bifunctionality allows for selective modifications to explore structure-activity relationships (SAR).

Caption: Key reactive sites for derivatization.

  • Reactions at the 5-Amino Group: The nucleophilic amino group readily undergoes acylation with acid chlorides or anhydrides, alkylation, and condensation with various aldehydes to form Schiff bases.[3] These modifications are instrumental in attaching different pharmacophores to the thiazole core.[4][11]

  • Reactions at the 4-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides. The direct amidation of the ester is also a common transformation. These carboxamide derivatives are frequently explored for biological activity.[12]

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a cornerstone in the synthesis of compounds with a broad range of biological activities.[1] Derivatives of this compound are actively being investigated as potential therapeutic agents.[3]

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated that modifying the core structure of aminothiazoles can lead to potent antimicrobial agents.[3][11] By synthesizing a series of derivatives, researchers have identified compounds with significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2][11] Some analogs also exhibit moderate antifungal activity against pathogens such as Candida albicans.[11] The ability to create compounds with dual functionality makes this scaffold particularly attractive.[4]

Table 2: Example of Biological Activity of Derivatives

Compound ClassTarget Organism/Cell LineActivity NotedReference
Phenylurea DerivativesGram-positive bacteriaSignificant antibacterial potential[4][11]
Substituted CarboxamidesCandida albicansModerate to weak antifungal activity[11]
Various Derivatives60 human tumor cell lines (NCI)Broad-spectrum anticancer activity[2][11]
Anticancer Agents

The thiazole nucleus is present in several clinically used anticancer drugs. Research has shown that derivatives of this compound can exhibit promising antineoplastic potential.[1] In one study, a library of thirty thiazole compounds was synthesized and evaluated, with one derivative, compound 9b, showing a broad spectrum of anticancer activity against 29 of the 60 tumor cell lines tested by the National Cancer Institute (NCI).[2][11] This highlights the scaffold's potential in developing novel cancer chemotherapeutics.

Other Therapeutic Areas

The versatility of the 2-aminothiazole ring system extends beyond antimicrobial and anticancer applications. The scaffold has been integral in developing drugs for a wide array of conditions, including:

  • Allergies[1][2]

  • Hypertension[1][2]

  • Inflammation[1][2]

  • HIV infections[1][2]

  • Neurodegenerative diseases[2]

Furthermore, the related isomer is a known intermediate in the synthesis of Cefditoren pivoxil, a third-generation cephalosporin antibiotic, underscoring its commercial relevance in pharmaceutical manufacturing.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on aggregated GHS data for the isomeric compound, it is classified as a hazardous substance.[13][14]

  • Hazards:

    • H315: Causes skin irritation.[13][15]

    • H319: Causes serious eye irritation.[13][15]

    • H335: May cause respiratory irritation.[13][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Use chemically resistant gloves and a lab coat.[14]

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust formation is likely, a dust mask (e.g., N95) is recommended.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its efficient one-pot synthesis makes it readily accessible, while its bifunctional nature provides a rich chemical space for derivatization. The demonstrated success in generating derivatives with potent antimicrobial and anticancer activities confirms its status as a privileged scaffold.

Future research will likely focus on expanding the diversity of libraries derived from this core, employing combinatorial chemistry and high-throughput screening to identify new lead compounds. Further exploration into its use for treating other diseases, such as inflammatory and viral conditions, remains a promising avenue. For researchers and scientists in the field, a deep understanding of this compound's synthesis, reactivity, and biological potential is crucial for advancing the next generation of therapeutics.

References

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Methodological & Application

One-pot synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Ethyl 5-Amino-2-Methylthiazole-4-Carboxylate Derivatives: A Guide for Medicinal Chemists

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Derivatives of this scaffold are integral components of numerous approved drugs and clinical candidates, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] Specifically, Ethyl 2-amino-4-methylthiazole-5-carboxylate is a high-value building block in organic synthesis.[3] It is a key intermediate in the production of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil, and its derivatives have shown significant potential as antileukemic agents.[3][4]

Traditionally, the synthesis of these compounds involves a two-step Hantzsch thiazole synthesis, which requires the isolation of a reactive α-haloketone intermediate. This process can be cumbersome, with tedious work-ups and often results in low overall yields.[3] The one-pot methodology presented here circumvents these issues by generating the intermediate in situ, leading to a more efficient, time-saving, and higher-yielding process.[3][5][6] This guide is designed for researchers and professionals in drug development seeking a reliable and scalable method for accessing this important class of molecules.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives is a modification of the classic Hantzsch reaction. The process involves three key stages: in situ α-halogenation of a β-ketoester, nucleophilic attack by thiourea, and subsequent cyclization/dehydration.

  • α-Halogenation: The reaction initiates with the α-halogenation of the active methylene group of a β-ketoester, such as ethyl acetoacetate. A common and effective halogenating agent is N-Bromosuccinimide (NBS), which generates the ethyl 2-bromo-3-oxobutanoate intermediate in situ.[3][7]

  • Thiourea Addition: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming an S-alkylated isothiouronium salt.

  • Cyclization and Dehydration: The terminal amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group. This is followed by a dehydration step, which results in the formation of the stable, aromatic thiazole ring.

The overall mechanism is a well-orchestrated cascade that efficiently transforms simple starting materials into a complex heterocyclic product in a single reaction vessel.

Hantzsch_Thiazole_Synthesis start Ethyl Acetoacetate + NBS intermediate1 In Situ Formation of Ethyl 2-bromo-3-oxobutanoate start->intermediate1 α-Halogenation intermediate2 Nucleophilic Attack by Sulfur: S-Alkylated Isothiouronium Salt intermediate1->intermediate2 + Thiourea thiourea Thiourea thiourea->intermediate2 intermediate3 Intramolecular Cyclization (N attacks C=O) intermediate2->intermediate3 Tautomerization & Ring Closure product Dehydration & Aromatization: Ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate3->product - H2O

Caption: Mechanism of the one-pot Hantzsch thiazole synthesis.

Generalized Protocol and Reaction Scope

This one-pot procedure is versatile and can be adapted for various substituted thioureas and β-ketoesters. The reaction conditions can be fine-tuned to optimize yields for specific derivatives. Below is a summary of typical conditions reported in the literature.

Starting Material (Ketoester)Halogenating AgentThiourea DerivativeSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateNBSThioureaWater/THF80272[3]
Ethyl acetoacetateNBSN-methylthioureaWater/THF802.565[3]
Ethyl acetoacetateNBSN-phenylthioureaWater/THF80375[3]
Ethyl acetoacetateI₂ThioureaEthanolReflux--[2]
Various KetonesTCCAThioureaEthanol800.5-185-96[8]
Ethyl 2-chloroacetoacetate-ThioureaEthanol60-705-5.5>98[9]

NBS = N-Bromosuccinimide; TCCA = Trichloroisocyanuric acid; THF = Tetrahydrofuran.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a), adapted from a proven and reliable procedure.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.
Ethyl acetoacetate (1)C₆H₁₀O₃130.14141-97-9
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5
Thiourea (3)CH₄N₂S76.1262-56-6
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9
Ammonia solution (25-28%)NH₃·H₂O35.051336-21-6
Ethyl acetateC₄H₈O₂88.11141-78-6
Deionized WaterH₂O18.027732-18-5
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in an ice bath on the magnetic stirrer.

  • Initial Charge: To the flask, add ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and THF (20.0 mL). Stir the mixture to create a suspension.

  • Bromination: Cool the mixture to below 0°C using the ice bath. Slowly add N-Bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of ethyl acetoacetate.[3]

  • Cyclization: Add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) to the reaction mixture in one portion.

  • Heating: Heat the mixture to 80°C using a heating mantle and allow it to reflux for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate (succinimide) may form. Filter the mixture to remove any insoluble material.

    • Transfer the filtrate to a beaker. While stirring, slowly add ammonia solution (~8.0 mL) to basify the mixture (pH ~8-9). A yellow precipitate will form.

    • Continue stirring the resulting yellow suspension at room temperature for 10-15 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the yellow solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts.

    • Recrystallize the crude product from ethyl acetate to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a yellow solid.

    • Dry the final product under vacuum. (Expected yield: ~6.70 g, 72%; m.p. 178–179°C).[3]

Safety Precautions
  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.

  • Ammonia: Corrosive and has a pungent odor. Handle with care in a well-ventilated area.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the protocol for enhanced clarity and reproducibility.

Experimental_Workflow A 1. Charge Flask Ethyl Acetoacetate, H₂O, THF B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NBS Slowly (T < 5°C) B->C D 4. Stir at RT (2 hours) C->D E 5. Add Thiourea D->E F 6. Heat to 80°C (Reflux for 2 hours) E->F G 7. Cool to RT & Filter F->G H 8. Basify with NH₃·H₂O (Precipitation) G->H I 9. Isolate by Filtration H->I J 10. Wash with H₂O I->J K 11. Recrystallize (Ethyl Acetate) J->K L 12. Dry Product K->L

Caption: Step-by-step workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of this compound derivatives represents a significant improvement over traditional multi-step methods. It is an efficient, robust, and scalable reaction that provides access to a valuable class of heterocyclic compounds. The protocol detailed herein is well-established and can be readily implemented in a standard organic synthesis laboratory. For researchers in drug discovery, this method provides a reliable pathway to generate diverse libraries of 2-aminothiazole derivatives for biological screening and the development of next-generation therapeutics.[4][10][11]

References

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Application Notes and Protocols for the Utilization of Ethyl 5-amino-2-methylthiazole-4-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Ethyl 5-amino-2-methylthiazole-4-carboxylate is a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize antimicrobial potency.[3][4][5]

These application notes provide a comprehensive guide for researchers engaged in the primary stages of antimicrobial drug discovery, focusing on the synthesis, screening, and preliminary characterization of novel derivatives of this compound. The protocols herein are designed to be robust and reproducible, providing a solid foundation for hit identification and lead optimization campaigns.

Scientific Rationale: Why this compound?

The therapeutic potential of the 2-aminothiazole core is well-established. This moiety is present in several clinically approved drugs and numerous investigational agents. The strategic positioning of the amino, methyl, and ethyl carboxylate groups on the thiazole ring of the title compound provides a versatile platform for chemical elaboration:

  • The 2-Amino Group: This primary amine is a key site for derivatization. It can be readily converted into amides, sulfonamides, ureas, thioureas, and Schiff bases, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.[1][2]

  • The 4-Methyl Group: While less commonly modified, this group can influence the steric and electronic properties of the molecule.

  • The 5-Ethyl Carboxylate Group: This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives. This position is crucial for modulating the pharmacokinetic properties of the compounds.

The exploration of chemical space around this scaffold is guided by the hypothesis that modifications at these positions can enhance interactions with key bacterial enzymes, disrupt microbial membranes, or interfere with other essential cellular processes.

Experimental Workflows and Protocols

I. Synthesis of the Core Scaffold: this compound

A practical and efficient one-pot synthesis of this compound can be achieved via a modified Hantzsch thiazole synthesis.[3][4] This method avoids the isolation of intermediates, improving overall yield and simplifying the procedure.

Protocol 1: One-Pot Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), combine ethyl acetoacetate (1.0 eq) in a mixture of water and THF.

  • Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[3]

Diagram 1: Synthetic Workflow for this compound

G cluster_0 One-Pot Synthesis Start Ethyl Acetoacetate + NBS in THF/Water (0°C) Bromination Stir at RT for 2h Start->Bromination 1. α-Bromination Cyclization Add Thiourea, Reflux at 80°C Bromination->Cyclization 2. Hantzsch Condensation Workup Quench, Extract, Dry, Concentrate Cyclization->Workup Purification Silica Gel Chromatography Workup->Purification Product Ethyl 5-amino-2-methyl- thiazole-4-carboxylate Purification->Product

Caption: One-Pot Hantzsch synthesis of the core scaffold.

II. Primary Antimicrobial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative screening assay to rapidly assess the antimicrobial activity of newly synthesized compounds. It provides a visual indication of growth inhibition.

Protocol 2: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize MHA or SDA and pour into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture plate in sterile saline.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria/fungi.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Carefully add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Diagram 2: Agar Well Diffusion Assay Workflow

G Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Lawn_Culture Swab Inoculum onto Agar Plate Inoculum_Prep->Lawn_Culture Well_Creation Create Wells in Agar Lawn_Culture->Well_Creation Compound_Addition Add Test Compound, Positive & Negative Controls Well_Creation->Compound_Addition Incubation Incubate at Appropriate Temperature and Time Compound_Addition->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for the Agar Well Diffusion Assay.

III. Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol 3: Broth Microdilution Assay

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Test compound stock solution

  • Positive control antibiotic

  • Negative control (DMSO)

  • Inoculum prepared as in Protocol 2 and diluted to the final concentration

  • Plate reader (optional, for quantitative measurement of growth)

Procedure:

  • In a 96-well plate, add 100 µL of MHB or RPMI-1640 to all wells.

  • In the first well of a row, add 100 µL of the test compound stock solution to achieve the highest desired concentration (this will be a 1:2 dilution).

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Prepare the microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Add 100 µL of the diluted inoculum to each well (except for the sterility control well, which should only contain broth).

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Data Presentation and Interpretation

A systematic presentation of the screening data is crucial for identifying promising lead compounds and understanding SAR.

Table 1: Example Data Summary for Antimicrobial Activity of this compound Derivatives

Compound IDR¹ Substituent (at 2-amino position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -H>128>128>128
1a -COCH₃64128>128
1b -CO-Ph3264128
1c -CO-Ph-4-Cl163264
1d -CS-NH-Ph81632
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A8

This is hypothetical data for illustrative purposes.

Interpretation of Results and Causality Behind Experimental Choices:

The data in Table 1 illustrates a hypothetical SAR study. The parent compound shows no significant activity. Acetylation of the 2-amino group (Compound 1a ) confers weak antibacterial activity. Introducing an aromatic ring (Compound 1b ) improves activity, and the addition of an electron-withdrawing group like chlorine (Compound 1c ) further enhances potency. This suggests that hydrophobic and electronic factors at this position are important for antibacterial activity. The conversion to a thiourea derivative (Compound 1d ) significantly boosts both antibacterial and antifungal activity, indicating that the thiocarbonyl group and the additional phenyl ring may be crucial for target engagement. These initial findings would guide the synthesis of further analogs with different substituted phenylthiourea moieties to optimize activity.

Hypothesized Mechanism of Action and Further Investigations

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. Molecular docking studies have suggested that some 2-aminothiazole derivatives may inhibit essential bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase (MurC), which is involved in peptidoglycan biosynthesis, or DNA gyrase, which is crucial for DNA replication.[6] For antifungal activity, inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, is a plausible mechanism.

Diagram 3: Hypothetical Inhibition of a Bacterial Signaling Pathway

G External_Signal External Signal Receptor Membrane Receptor External_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression for Virulence/Survival Transcription_Factor->Gene_Expression Inhibitor Ethyl 5-amino-2-methyl- thiazole-4-carboxylate Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothesized inhibition of a bacterial kinase cascade.

Further studies to elucidate the mechanism of action of promising compounds should include:

  • Enzyme inhibition assays: Testing the compounds against purified bacterial enzymes (e.g., Mur ligases, DNA gyrase, topoisomerases).

  • Bacterial cytological profiling: Observing changes in bacterial morphology and cellular processes using microscopy techniques.

  • Membrane permeabilization assays: Assessing the ability of the compounds to disrupt the bacterial cell membrane.

  • In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in animal models of infection.

Conclusion

This compound is a valuable and versatile scaffold for the discovery of novel antimicrobial agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, screening, and initial characterization of new derivatives. A systematic approach to derivatization, coupled with quantitative antimicrobial susceptibility testing and mechanistic studies, will be crucial in advancing compounds from this chemical class toward clinical development.

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Application Notes and Protocols: Ethyl 5-Amino-2-Methylthiazole-4-Carboxylate as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Among the diverse array of thiazole-containing scaffolds, ethyl 5-amino-2-methylthiazole-4-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of novel anticancer agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space in the quest for potent and selective cancer therapeutics.[2] This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application in the creation of targeted anticancer agents, complete with detailed experimental protocols and an analysis of their biological activities.

Introduction: The Significance of the Thiazole Scaffold in Oncology

The prevalence of the thiazole ring in anticancer agents is a testament to its unique physicochemical properties.[3] This five-membered heterocycle, containing both sulfur and nitrogen, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] This capability has been leveraged in the design of numerous successful drugs that target key players in cancer progression. Notable examples of FDA-approved, thiazole-containing anticancer drugs include Dasatinib, a potent tyrosine kinase inhibitor, and Ixabepilone, a microtubule-stabilizing agent.[1]

This compound offers a strategic entry point into this privileged chemical space. The amino group at the 2-position is readily derivatized to introduce diverse pharmacophoric elements, while the ester at the 4-position can be modified to modulate solubility and other pharmacokinetic properties. This inherent modularity makes it an ideal starting material for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[4]

Synthesis of the Core Building Block: this compound

The efficient and scalable synthesis of the title compound is crucial for its widespread use in drug discovery programs. A common and reliable method is a one-pot reaction starting from commercially available ethyl acetoacetate.[5]

Protocol 2.1: One-Pot Synthesis of this compound

This protocol details a practical one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[5]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C using an ice-salt bath.

  • Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system. The disappearance of the ethyl acetoacetate spot (Rf ≈ 0.71) indicates the completion of the bromination step.[5]

  • Add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).[5]

  • Recrystallize the crude product from ethyl acetate to yield this compound as a solid (yield: ~72%).[5]

  • Characterize the final product by melting point (178–179°C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).[5]

Application in the Synthesis of Anticancer Agents

The true utility of this compound lies in its role as a scaffold for creating more complex molecules with therapeutic potential. The 2-amino group is a key handle for derivatization, often converted into ureido, thioureido, or amide functionalities, which have been shown to be important for anticancer activity.[4][6]

Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of the core scaffold to generate a library of potential anticancer agents.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization at 2-Amino Position cluster_2 Biological Evaluation Start Ethyl Acetoacetate + Thiourea Core This compound Start->Core One-pot synthesis Isocyanate Aryl/Alkyl Isocyanate Core->Isocyanate AcylChloride Aryl/Alkyl Acyl Chloride Core->AcylChloride BenzoylIsothiocyanate Benzoyl Isothiocyanate Core->BenzoylIsothiocyanate Ureido 2-Ureido Derivative Isocyanate->Ureido Reaction Amide 2-Amide Derivative AcylChloride->Amide Reaction Thioureido 2-Thioureido Derivative BenzoylIsothiocyanate->Thioureido Reaction BioAssay Cytotoxicity & Kinase Assays Ureido->BioAssay Amide->BioAssay Thioureido->BioAssay

Caption: Synthetic workflow from the core building block to biologically active derivatives.

Protocol 3.1: Synthesis of a 2-(3-Benzoylthioureido)thiazole Derivative

This protocol describes the synthesis of a representative anticancer agent, a 2-(3-benzoylthioureido)thiazole derivative, starting from the core building block. Thioureido-containing compounds have shown promise as inhibitors of various cellular processes implicated in cancer.

Materials:

  • This compound

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Triethylamine (optional)

Procedure:

  • Preparation of Benzoyl Isothiocyanate:

    • In a dry round-bottom flask, dissolve benzoyl chloride (1.41 g, 10 mmol) and ammonium thiocyanate (0.76 g, 10 mmol) in anhydrous acetone (20 mL).

    • Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. A precipitate of ammonium chloride will form.

    • Filter off the precipitate and wash it with a small amount of dry acetone. The filtrate contains the in-situ generated benzoyl isothiocyanate and is used directly in the next step.[4]

  • Formation of the Thioureido Derivative:

    • To the filtrate containing benzoyl isothiocyanate, add this compound (1.86 g, 10 mmol). A catalytic amount of triethylamine can be added if needed.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting aminothiazole.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired 2-(3-benzoylthioureido) derivative.

Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the novel derivatives must be evaluated for their biological activity. A standard initial assessment involves determining their cytotoxicity against a panel of human cancer cell lines.

Protocol 4.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes representative IC₅₀ values for a series of hypothetical 2-substituted-4-methylthiazole-5-carboxylate derivatives against various cancer cell lines, illustrating the type of data generated from such studies.

CompoundR-Group at 2-positionIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)IC₅₀ (µM) vs. HT29 (Colon)
1 -NH₂ (Starting Material)>100>100>100
2a -NH-CO-Ph25.432.128.9
2b -NH-CO-(4-Cl-Ph)8.610.29.5
2c -NH-CS-NH-Ph15.218.716.8
2d -NH-CS-NH-(4-NO₂-Ph)5.17.36.4

Data is illustrative and based on trends observed in the literature for similar compound classes.[9]

Mechanism of Action: Targeting Key Signaling Pathways

Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently targeted cascade involved in cell growth, proliferation, and survival.

The PI3K/Akt Signaling Pathway

The following diagram provides a simplified representation of the PI3K/Akt signaling pathway and highlights the inhibitory action of a potential thiazole-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Inhibitor Thiazole-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for a PI3K inhibitor.

Protocol 5.1: In Vitro PI3K Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ values of synthesized compounds against purified PI3K isoforms.[7]

Materials:

  • Purified recombinant PI3K isoforms (e.g., PI3Kα)

  • Lipid substrate (e.g., PI(4,5)P₂)

  • ATP

  • TR-FRET detection reagents

  • Assay buffer

  • Synthesized compounds (serial dilutions)

  • 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]

  • Add 2.5 µL of the PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate the percentage of kinase activity at each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound has proven to be a highly effective and adaptable starting material for the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, allows for the systematic exploration of chemical space to identify compounds with potent and selective activity against various cancer targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate new chemical entities based on this promising thiazole core.

Future research in this area will likely focus on the development of more complex derivatives, including those designed as dual-target inhibitors or as components of antibody-drug conjugates. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the rational design of next-generation anticancer therapeutics with improved efficacy and reduced side effects.

References

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Application Note: Synthesis of Novel Fused Heterocyclic Scaffolds from Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and mechanistic insights for the synthesis of novel fused heterocyclic compounds, utilizing Ethyl 5-amino-2-methylthiazole-4-carboxylate as a versatile starting material. This readily available aminothiazole derivative serves as a powerful building block for constructing complex molecular architectures of significant interest in medicinal chemistry and drug development.[1] We present robust, step-by-step methodologies for the synthesis of high-value scaffolds such as thiazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines. The rationale behind key experimental choices, reaction mechanisms, and comprehensive characterization data are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking to expand their synthetic capabilities and explore novel chemical space.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of diverse and biologically active molecules.[1] Its structure incorporates several key reactive sites:

  • A Nucleophilic Amino Group (C5-NH2): This primary amine is analogous to an enamine, making it highly reactive towards a variety of electrophiles and a prime site for initiating cyclization reactions.

  • An Ethyl Carboxylate Group (C4-COOEt): This ester functionality can be hydrolyzed, amidated, or converted into other functional groups, offering a handle for further derivatization or participation in cyclization.[2]

  • The Thiazole Core: The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1]

The strategic arrangement of these functional groups allows for the facile construction of fused ring systems, which are often sought after in drug design to create rigid, three-dimensional structures that can bind selectively to biological targets. Thiazolo[5,4-d]pyrimidines, for instance, are isosteres of purines and have been extensively investigated as kinase inhibitors, adenosine receptor antagonists, and antiproliferative agents.[3][4][5] Similarly, thiazolo[5,4-b]pyridines are core structures in compounds developed as c-KIT and PI3K inhibitors.[6][7]

This application note will focus on two exemplary and highly valuable transformations of the title compound into fused heterocyclic systems.

Synthesis of Thiazolo[5,4-d]pyrimidines: Building the Purine Isostere

The fusion of a pyrimidine ring to the thiazole core yields the thiazolo[5,4-d]pyrimidine scaffold. This is most commonly achieved through a cyclocondensation reaction where the C5-amino group and the C4-ester function of the starting thiazole react with a one-carbon electrophile to form the pyrimidine ring.

Mechanistic Rationale

The synthesis typically proceeds via an initial reaction of the C5-amino group with a suitable C1 synthon (e.g., formamide, orthoformates, or isothiocyanates). This forms an intermediate amidine or related species. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the newly formed nitrogen onto the carbonyl carbon of the C4-ester, followed by elimination of ethanol, leads to the formation of the fused pyrimidinone ring. This powerful reaction sequence allows for the construction of a complex bicyclic system in a highly efficient manner.

Protocol 1: One-Pot Synthesis of 2,5-Dimethylthiazolo[5,4-d]pyrimidin-7(6H)-one via Formamide Cyclization

This protocol describes a straightforward, one-pot synthesis using formamide as both the reagent and solvent.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product A 1. Combine Starting Material & Reagent B This compound A->B 1.0 eq C Formamide (Excess) A->C Reagent & Solvent D 2. Heat Mixture (180-190 °C, 4-6 h) C->D E 3. Cool Reaction Mixture D->E F 4. Precipitate Product (Add H₂O) E->F G 5. Filter Solid F->G H 6. Wash with H₂O & Cold EtOH G->H I 7. Dry Under Vacuum H->I J 2,5-Dimethylthiazolo[5,4-d]pyrimidin-7(6H)-one I->J

Caption: One-pot synthesis workflow for Thiazolo[5,4-d]pyrimidinone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add an excess of formamide (e.g., 25 mL).

  • Heating: Heat the reaction mixture in an oil bath to 180-190 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane).

    • Scientist's Note: The high temperature is necessary to drive the cyclization and elimination of ethanol. Formamide serves as the source of the N1 and C2 atoms of the pyrimidine ring.

  • Cooling and Precipitation: After the reaction is complete (disappearance of starting material), cool the flask to room temperature. A solid may begin to form. Pour the cooled reaction mixture into cold water (e.g., 200 mL) to precipitate the product fully.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake thoroughly with water to remove residual formamide, followed by a wash with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Representative Characterization Data

The following table summarizes typical data for the synthesized compound.

Compound NameMolecular FormulaMol. WeightAppearanceYield (%)M.p. (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
2,5-Dimethylthiazolo[5,4-d]pyrimidin-7(6H)-oneC₇H₇N₃OS181.22Off-white solid75-85>30012.1 (s, 1H, NH), 8.05 (s, 1H, C2-H), 2.60 (s, 3H, C5-CH₃)

Synthesis of Thiazolo[5,4-b]pyridines: The Friedländer Annulation Approach

The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved via a variation of the Friedländer annulation. This powerful reaction involves the condensation of an o-amino carbonyl compound (or its synthetic equivalent) with a compound containing an activated methylene group. In our case, the enamine-like character of the C5-amino group of our starting thiazole reacts with a 1,3-dicarbonyl compound.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and an aldehyde, forming an α,β-unsaturated intermediate. The C5-amino group of the thiazole then undergoes a Michael addition to this intermediate. This is followed by an intramolecular cyclization via attack of the ring nitrogen onto one of the carbonyl groups, and subsequent dehydration to yield the aromatic fused pyridine ring. The choice of catalyst (often a base like piperidine or an acid) is critical to promote the different steps of this cascade reaction.

Protocol 2: Three-Component Synthesis of Ethyl 2,7-dimethyl-5-oxo-4,5-dihydrothiazolo[5,4-b]pyridine-6-carboxylate

This protocol outlines a one-pot, three-component reaction that rapidly builds molecular complexity.

Reaction Scheme:

Caption: Three-component synthesis of a Thiazolo[5,4-b]pyridine derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (approx. 0.1 eq).

  • Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-10 hours. Monitor the reaction by TLC.

    • Scientist's Note: Piperidine acts as a base to catalyze both the initial condensation and the subsequent cyclization steps. The order of addition can be crucial to prevent side reactions.

  • Cooling and Isolation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain a pure sample.

  • Drying: Dry the purified product under vacuum.

Representative Characterization Data
Compound NameMolecular FormulaMol. WeightAppearanceYield (%)M.p. (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
Ethyl 2,7-dimethyl-5-oxo-4,5-dihydrothiazolo[5,4-b]pyridine-6-carboxylateC₁₃H₁₄N₂O₃S294.33Yellow solid65-75210-21211.5 (s, 1H, NH), 4.30 (q, 2H, OCH₂), 2.70 (s, 3H, C2-CH₃), 2.50 (s, 3H, C7-CH₃), 1.35 (t, 3H, OCH₂CH₃)

Conclusion

This compound is an exceptionally valuable and versatile precursor for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols detailed herein for the construction of thiazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines are robust, efficient, and scalable. By understanding the underlying reactivity and mechanistic pathways, researchers can readily adapt these methods to generate diverse libraries of novel compounds for screening in drug discovery programs. The strategic application of this building block provides a reliable and powerful entry into complex chemical scaffolds, accelerating the development of new therapeutic agents.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]

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  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available at: [Link]

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Application Note: A Comprehensive Protocol for the N-Acylation of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the N-acylation of ethyl 5-amino-2-methylthiazole-4-carboxylate, a critical transformation in the synthesis of biologically active molecules. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide key insights grounded in established chemical principles to ensure successful and reproducible outcomes. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel thiazole derivatives.

Introduction: The Significance of N-Acylated Thiazoles

This compound is a versatile heterocyclic building block. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The N-acylation of the 5-amino group is a fundamental synthetic manipulation that allows for the introduction of diverse functionalities, profoundly influencing the compound's steric, electronic, and physicochemical properties. This modification is a cornerstone for developing Structure-Activity Relationships (SAR) and optimizing lead compounds in drug discovery programs.[3][4]

This application note provides a comprehensive guide to performing this acylation, focusing on the use of acyl chlorides as the acylating agent in the presence of a base—a widely applicable and efficient method.[2][5]

Mechanistic Rationale: The Chemistry of N-Acylation

Core Principles:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 5-amino group acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[7]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, leading to the formation of a transient, unstable tetrahedral intermediate.[7]

  • Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group is expelled. For an acyl chloride, the leaving group is a chloride ion (Cl⁻), while for an anhydride, it is a carboxylate ion.[7]

The reduced basicity of the aminothiazole, due to the electron-withdrawing nature of the heterocyclic ring, makes the use of a suitable base particularly critical for achieving high conversion.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol provides a generalized procedure for the N-acylation of this compound.

Materials and Reagents
Reagent/MaterialGrade/SpecificationPurpose
This compound>98% PurityStarting Material
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)>98% PurityAcylating Agent
Pyridine or TriethylamineAnhydrous, >99%Base and/or Solvent, Acid Scavenger
Dichloromethane (DCM)Anhydrous, >99.8%Reaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeAqueous Quench / Neutralization
Brine (Saturated NaCl Solution)Reagent GradeRemoval of residual water from the organic phase
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeDrying Agent
Round-bottom flask, Magnetic stirrer, Stir barStandard Laboratory GradeReaction Vessel
Ice BathN/ATemperature Control
Separatory Funnel, Rotary EvaporatorStandard Laboratory GradeWork-up and Purification
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Reaction Monitoring
Step-by-Step Procedure

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of anhydrous dichloromethane (DCM) (approx. 0.1–0.2 M concentration).

  • Add the base. If using triethylamine, add 1.2–1.5 equivalents. If using pyridine, it can be used as the solvent itself or added in 2-3 equivalents.

  • Rationale: Anhydrous (dry) conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride, which would consume the reagent and reduce the yield.

2. Addition of Acylating Agent:

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (1.1–1.2 eq) to the reaction mixture dropwise via a syringe over 5-10 minutes.

  • Rationale: The acylation reaction is often exothermic. Cooling the mixture to 0 °C mitigates the initial heat evolution, preventing the formation of side products and ensuring controlled reaction kinetics.[5]

3. Reaction Progression and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-24 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The N-acylated product is expected to be less polar (have a higher Rf value) than the starting amine.

  • Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product, indicating when the reaction is complete.[5]

4. Work-up and Isolation:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any excess acid.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).[5]

  • Rationale: The bicarbonate wash neutralizes the pyridinium hydrochloride or triethylammonium hydrochloride salt, making it water-soluble and facilitating its removal. The brine wash helps to remove the bulk of the dissolved water from the organic solvent before the final drying step.

5. Purification:

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography to yield the pure N-acylated product.[5]

  • Rationale: Purification is essential to remove any unreacted starting materials, reagents, or side products, ensuring the final compound is of high purity for subsequent use or analysis. Recrystallization is effective for crystalline solids, while chromatography offers more rigorous separation.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aminothiazole (1.0 eq) in Anhydrous DCM B Add Base (e.g., Pyridine, 2.0 eq) A->B C Cool Mixture to 0 °C in Ice Bath B->C D Dropwise Addition of Acyl Chloride (1.1 eq) C->D E Warm to Room Temperature Stir for 12-24h D->E F Monitor by TLC E->F G Quench with Sat. NaHCO₃ F->G H Extract with DCM G->H I Wash with H₂O & Brine H->I J Dry over Na₂SO₄ & Filter I->J K Concentrate in vacuo J->K L Purify Crude Product (Recrystallization or Chromatography) K->L M Characterize Pure Product (NMR, MS, IR) L->M

Caption: Workflow for the N-acylation of this compound.

Conclusion and Further Applications

The protocol described herein offers a reliable and scalable method for the N-acylation of this compound. By understanding the underlying chemical principles, researchers can confidently apply and adapt this procedure to synthesize a diverse library of N-acylated thiazole derivatives. These derivatives are valuable intermediates for constructing more complex molecules and serve as key candidates for screening in various biological assays, furthering the discovery of novel therapeutics. The straightforward nature of the reaction, coupled with the commercial availability of a wide range of acylating agents, makes this a powerful tool in the arsenal of the synthetic and medicinal chemist.

References

  • BenchChem. (2025).
  • Jakubke, H.-D. (n.d.). Acylation under weak base conditions. In 13.2 Acylation (Carbonyl Substitution) Mechanisms.
  • Various Authors. (n.d.). N-Acylation Reactions of Amines.
  • NCERT. (2021–22). Amines. In Chemistry.
  • Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride. YouTube.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Kantevari, S., et al. (2022).
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Microwave-Assisted Organic Synthesis (MAOS) in the derivatization of Ethyl 5-amino-2-methylthiazole-4-carboxylate. This versatile thiazole building block is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of bioactive compounds.[1][2][3][4] By leveraging the efficiency of microwave irradiation, researchers can dramatically accelerate reaction times, improve yields, and enhance product purity, thereby streamlining the drug discovery and development pipeline.[5][6][7] This document details the fundamental principles of microwave heating, provides step-by-step protocols for key synthetic transformations including Schiff base formation and multicomponent cyclizations, and offers expert insights into optimizing these advanced synthetic methods.

Introduction: The Synergy of Thiazoles and Microwave Chemistry

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][8][9] this compound, with its strategically positioned amino and ester functionalities, is an exceptionally valuable starting material for generating diverse chemical libraries.[3][4][10]

Conventional synthetic methods often require prolonged reaction times, high temperatures, and significant solvent volumes, which can be bottlenecks in the fast-paced environment of drug discovery. Microwave-assisted synthesis has emerged as a transformative green chemistry technique that directly addresses these challenges.[11][12] Unlike conventional heating, which relies on slow heat transfer through vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient volumetric heating.[12][13][14] This direct energy transfer can reduce reaction times from hours or days to mere minutes, often with superior yields and fewer byproducts.[5][7]

The Mechanism: Dipolar Polarization and Ionic Conduction

The efficacy of microwave heating stems from two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which translates into rapid and intense thermal energy.[12][13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[14]

This targeted heating mechanism is fundamentally different from conventional methods, as illustrated below.

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating OilBath Heat Source (Oil Bath) VesselWall Vessel Wall OilBath->VesselWall Conduction Solvent Solvent VesselWall->Solvent Conduction Reactants Reactants Solvent->Reactants Convection (Slow, Non-uniform) MW_Source Microwave Source (Magnetron) MW_Mixture Reactants & Solvent (Polar Molecules) MW_Source->MW_Mixture Irradiation MW_Vessel MW-Transparent Vessel MW_Mixture->MW_Mixture

Figure 1. Comparison of conventional vs. microwave heating mechanisms.

Core Synthetic Protocols

The following protocols are designed for use with a modern, single-mode microwave reactor equipped with temperature and pressure sensors. Safety Precaution: All reactions must be performed in appropriate sealed microwave vials and conducted in a well-ventilated fume hood.

Protocol 2.1: Schiff Base Formation via Condensation

The condensation of the primary amino group with an aldehyde to form a Schiff base (imine) is a fundamental transformation. These products are not only valuable synthetic intermediates but also exhibit significant biological activity.[10][15]

Objective: To synthesize Ethyl 2-methyl-5-(arylideneamino)thiazole-4-carboxylate derivatives.

G start Start prep 1. Combine Reagents - Aminothiazole (1 mmol) - Aldehyde (1.1 mmol) - Ethanol (3 mL) - Acetic Acid (1 drop) start->prep seal 2. Seal Vial Crimp cap securely prep->seal mw 3. Microwave Irradiation - Temp: 120°C - Time: 5 min - Power: Dynamic (up to 300W) seal->mw cool 4. Cooling Cool to <50°C (Forced air) mw->cool workup 5. Work-up - Pour into ice water - Filter precipitate - Wash with cold ethanol cool->workup dry 6. Dry Product Vacuum oven workup->dry end End (Pure Schiff Base) dry->end

Figure 2. Workflow for microwave-assisted Schiff base synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 186 mg), the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol, 155 mg), and absolute ethanol (3 mL).

  • Catalyst Addition: Add one drop of glacial acetic acid to catalyze the condensation.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to a target temperature of 120°C, a hold time of 5 minutes, and a maximum power of 300 W with variable power control enabled. Ensure stirring is active.

  • Cooling: After irradiation, allow the vessel to cool to below 50°C using the instrument's forced air cooling system.

  • Product Isolation: Open the vial and pour the reaction mixture into a beaker containing ice-cold water (20 mL). The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, followed by cold ethanol, and dry it under vacuum.

Protocol 2.2: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidines

This multicomponent reaction (MCR) showcases the power of microwave synthesis to rapidly construct complex heterocyclic systems in a single step, a process that would be arduous under conventional conditions.[16]

Objective: To synthesize highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives via a Biginelli-type reaction.

G cluster_reactants Reactants R1 Aminothiazole Mix Combine in Ethanol (Solvent-free optional) R1->Mix R2 Aldehyde R2->Mix R3 Ethyl Acetoacetate R3->Mix MW Microwave Irradiation 140°C, 10-15 min Mix->MW Cyclization One-Pot Condensation & Cyclization MW->Cyclization Product Thiazolo[3,2-a]pyrimidine (High Yield) Cyclization->Product

Sources

Application Note: Synthesis of Potent Biologically Active Schiff Bases from Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from Ethyl 5-amino-2-methylthiazole-4-carboxylate. Thiazole-containing compounds are a cornerstone in medicinal chemistry, and their Schiff base derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3] This document outlines the chemical principles, step-by-step synthesis protocols, characterization methods, and expert insights to facilitate the successful synthesis and application of these valuable compounds in a research and development setting.

Introduction and Scientific Significance

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[4][5] Its unique electronic properties and ability to form hydrogen bonds make it an excellent pharmacophore.[1] When the primary amine of a 2-aminothiazole derivative, such as this compound, undergoes condensation with an aldehyde or ketone, it forms a class of compounds known as Schiff bases, characterized by the azomethine or imine (-C=N-) functional group.[1][6]

This imine group is not merely a linker; it is a critical pharmacophore that can form hydrogen bonds with the active sites of enzymes and cellular constituents, thereby interfering with normal cellular processes in pathogenic organisms.[1] The resulting thiazole-based Schiff bases have demonstrated significant potential as antibacterial, anti-inflammatory, antioxidant, and antiproliferative agents, making them highly attractive targets for drug development.[1][7] This guide focuses on providing a robust and reproducible framework for synthesizing these compounds.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds under acidic or basic catalysis, or simply upon heating.

Mechanism Overview:

  • Nucleophilic Attack: The nitrogen atom of the primary amine on the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Formation of a Hemiaminal Intermediate: This attack forms an unstable carbinolamine (hemiaminal) intermediate.

  • Protonation and Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine (Schiff base) double bond.

The use of a catalyst, such as a few drops of glacial acetic acid, is common to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[6][8]

General Synthesis Protocol

This section details a generalized, reliable protocol for the condensation reaction. Specific examples with varying reaction partners are provided in Table 1.

Materials and Reagents
  • This compound (Starting Material)

  • Substituted Aldehyde or Ketone (e.g., Benzaldehyde, Salicylaldehyde, 4-Hydroxybenzaldehyde)[4]

  • Solvent: Absolute Ethanol or Methanol[1][9]

  • Catalyst: Glacial Acetic Acid (optional, 2-3 drops)[8]

  • Dehydrated Sodium Sulfate (for drying)

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Experimental Procedure
  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an equimolar amount of this compound and the selected aromatic aldehyde in absolute ethanol (approximately 30-40 mL).[1][9]

    • Scientist's Note: Using equimolar amounts ensures high conversion efficiency. Absolute ethanol is an excellent solvent for both reactants and helps to drive the reaction forward by solvating the intermediates.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture.[8]

    • Scientist's Note: While the reaction can proceed thermally, acid catalysis significantly increases the reaction rate by activating the carbonyl group. However, excess acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-6 hours.[1][8]

    • Scientist's Note: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC), typically with a solvent system like Ethyl Acetate:Hexane (e.g., 2:8 or 3:1).[4][9] The disappearance of the starting materials and the appearance of a new spot indicates product formation.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume can be reduced using a rotary evaporator.[1]

    • Scientist's Note: For enhanced precipitation, the concentrated mixture can be poured into crushed ice with stirring.[1] This shocks the solution, causing the less polar organic product to solidify.

  • Purification: Filter the solid product using a Büchner funnel and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials.[1]

    • Scientist's Note: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a pure, crystalline product.[4]

Reaction Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_char Characterization s1 Dissolve Reactants (Thiazole + Aldehyde) in Ethanol s2 Add Catalytic Glacial Acetic Acid s1->s2 s3 Reflux for 4-6h (Monitor by TLC) s2->s3 w1 Cool to RT & Precipitate s3->w1 Reaction Complete w2 Filter Solid Product w1->w2 w3 Wash with Cold Solvent w2->w3 w4 Recrystallize w3->w4 c1 FTIR Analysis w4->c1 Pure Product c2 ¹H & ¹³C NMR c1->c2 c3 Mass Spectrometry c2->c3 c4 Melting Point c3->c4

Caption: Experimental workflow for the synthesis and characterization of thiazole Schiff bases.

Characterization of Synthesized Schiff Bases

Verifying the structure and purity of the final compound is a critical step. The following techniques are standard for the characterization of these Schiff bases.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the N-H stretching bands (around 3300–3150 cm⁻¹) of the primary amine and the appearance of a strong C=N (imine) stretching band around 1612–1639 cm⁻¹. The ester C=O stretch should remain, typically around 1685-1690 cm⁻¹.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.4 and 9.8 ppm.[4][8] The signals corresponding to the thiazole ring, aromatic protons from the aldehyde, and the ethyl ester group should also be present and correctly integrated.

    • ¹³C NMR: The carbon of the imine group (C=N) will appear in the range of δ 160-170 ppm.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ or M⁺ peak.[8]

Table 1: Spectroscopic Data for Example Schiff Bases
Aldehyde ReactantKey FTIR Peaks (cm⁻¹)¹H NMR Imine Proton (δ ppm)Reference
BenzaldehydeC=N: 1616, C=O: 16879.47 (s, 1H)[4]
SalicylaldehydeC=N: 1617, C=O: 1687, OH: 34379.76 (s, 1H)[4]
4-HydroxybenzaldehydeC=N: 1612, C=O: 16889.48 (s, 1H)[4]
VanillinC=N: 1619, C=O: 16968.42 (s, 1H)[4]

Note: 's' denotes a singlet peak in the NMR spectrum.

Applications and Biological Potential

The Schiff bases synthesized from this compound are not just chemical curiosities; they are potent bioactive molecules. Research has consistently shown their efficacy across several therapeutic areas:

  • Antibacterial and Antifungal Activity: These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][4][10] The imine linkage is crucial for this activity.[1]

  • Antioxidant Properties: Many thiazole-based Schiff bases are effective radical scavengers, a property attributed to their ability to donate hydrogen atoms to free radicals.[1][2]

  • Anticancer and Antiproliferative Effects: These derivatives have been explored for their potential to inhibit the growth of various cancer cell lines.[1][2]

Caption: Relationship between the starting material, the synthesized Schiff base, and its key biological activities.

Conclusion and Future Outlook

The synthesis of Schiff bases from this compound offers a versatile and effective route to novel compounds with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for a wide variety of carbonyl compounds, enabling the creation of diverse chemical libraries for screening. The straightforward nature of the synthesis, combined with the high biological relevance of the products, makes this an exceptionally valuable area for continued research in medicinal chemistry and drug development.

References

  • Lemma, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available at: [Link]

  • Lemma, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Scilit. Available at: [Link]

  • Zhang, Y. (2023). Biological Evaluation and Synthesis of Thiazole Schiff Base Derivatives. Authorea Preprints. Available at: [Link]

  • Yadav, G., et al. (2022). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. Available at: [Link]

  • Lemma, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. ProQuest. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

  • Lemma, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. OUCI. Available at: [Link]

  • Patel, H. (2022). Synthesis and Screening of Biologically Active Schiff bases of Benzothiazoles and its Zinc and Lanthanum Metal Complexes. ProQuest. Available at: [Link]

  • Al-Taweel, S. K., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. Available at: [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed. Available at: [Link]

Sources

Ethyl 5-amino-2-methylthiazole-4-carboxylate: A Versatile Scaffold in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the development of bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of pharmaceuticals and, increasingly, agrochemicals.[3] Ethyl 5-amino-2-methylthiazole-4-carboxylate, a key thiazole derivative, serves as a versatile starting material for the synthesis of a wide array of compounds with potent fungicidal, herbicidal, and insecticidal activities.[4][5] This document provides a detailed guide for researchers on the application of this compound in agrochemical discovery, outlining its synthetic utility and providing protocols for the evaluation of its derivatives.

The strategic importance of developing novel agrochemicals is underscored by the continuous evolution of resistance in pests and pathogens to existing treatments, as well as the increasing demand for more sustainable and environmentally benign crop protection solutions.[6] Thiazole-based compounds have demonstrated considerable promise in addressing these challenges due to their diverse mechanisms of action and potential for structural modification to optimize efficacy and selectivity.[2][3]

Core Synthesis and Derivatization Strategies

The synthesis of this compound and its subsequent modification are foundational steps in harnessing its potential. The classical Hantzsch thiazole synthesis and its variations are commonly employed for the initial construction of the thiazole ring.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis, which simplifies the traditional two-step process of bromination and cyclization, leading to improved yields and operational simplicity.[7][8]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate in a mixture of water and THF.

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Once the initial reaction is complete, add thiourea to the mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling to room temperature, basify the mixture with ammonia solution to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.[8]

Causality: The "one-pot" approach is advantageous as it minimizes the handling of the lachrymatory and unstable intermediate, ethyl 2-bromo-3-oxobutanoate.[7] The use of a water/THF solvent system facilitates the reaction of both polar and non-polar reactants.

Derivatization Workflow

The amino and ester functionalities of this compound offer prime sites for chemical modification to generate libraries of novel compounds.

Derivatization_Workflow A This compound B Amide Formation (Acylation/Sulfonylation) A->B R-COCl or R-SO2Cl C Ester Hydrolysis/Amidation A->C 1. NaOH 2. R-NH2, Coupling Agent D Diazotization & Coupling A->D 1. NaNO2, HCl 2. Coupling Partner E Novel Thiazole Derivatives B->E C->E D->E

Caption: Derivatization strategies for this compound.

Application in Fungicide Development

Thiazole derivatives have a well-established history in the development of fungicides.[9] Their mode of action often involves the inhibition of crucial fungal enzymes, such as cytochrome P450 demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes.[9]

Lead Discovery and Optimization

The core thiazole structure can be elaborated to target specific fungal pathogens. For instance, the synthesis of isothiazole–thiazole derivatives has yielded compounds with high efficacy against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[10]

Key Insight: The fungicidal activity of thiazole derivatives can be enhanced by introducing substructures known to possess antifungal properties, a strategy known as "combination of bioactive sub-structures".[1] This approach has led to the development of novel thiazolamides with potent activity against a range of fungal pathogens.[1]

Protocol 2: In Vitro Antifungal Activity Screening (Mycelial Growth Rate Method)

This protocol is a standard method for the preliminary evaluation of the antifungal activity of newly synthesized compounds.[6]

Materials:

  • Synthesized thiazole derivatives

  • Fungal strains (e.g., Botryosphaeria dothidea, Gibberella sanbinetti, Fusarium oxysporum)[6]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Commercial fungicide (e.g., carbendazim, fluopyram) as a positive control[6]

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Incorporate appropriate concentrations of the test compounds into molten PDA medium. Pour the mixture into sterile petri dishes and allow to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of the agar plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate (containing only DMSO) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (Effective Concentration for 50% inhibition) value for each active compound.

Self-Validation: The inclusion of both a negative control (DMSO) and a positive control (commercial fungicide) is crucial for validating the results. The negative control ensures that the solvent has no inhibitory effect, while the positive control provides a benchmark for the activity of the test compounds.

Application in Herbicide Development

The thiazole scaffold has also been explored for the development of herbicides. By modifying the substituents on the thiazole ring, it is possible to design molecules that interfere with essential plant processes.

Structure-Activity Relationship (SAR) Studies

Research into thiazole-containing compounds has revealed that specific structural features are critical for herbicidal activity. For example, studies on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have shown that certain derivatives exhibit pre-emergent herbicidal activity against a range of plant species.[11]

Data Presentation: Herbicidal Activity of Thiazole Derivatives

Compound IDR GroupTest PlantInhibition (%) at 150 g ai/ha
I-4aPhenylAmaranthus sp.45
I-4b4-Cl-PhEchinochloa sp.50
I-4c2-F-PhSetaria sp.38
Data is illustrative and based on findings for similar compound classes.[11]

Application in Insecticide Development

The versatility of the thiazole ring extends to the development of insecticides.[12] Novel N-pyridylpyrazole thiazole derivatives have demonstrated significant insecticidal activity against lepidopteran pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda.[13][14]

Mechanism of Action and Molecular Docking

The insecticidal activity of these compounds is often attributed to their ability to disrupt the central nervous system of insects. Molecular docking studies can be employed to predict the binding interactions of these molecules with their target proteins, such as the acetylcholine receptor.[12]

Protocol 3: Insecticidal Bioassay (Leaf-Dipping Method)

This method is commonly used to evaluate the contact toxicity of new chemical entities against leaf-feeding insects.[13]

Materials:

  • Synthesized thiazole derivatives

  • Target insect pests (e.g., third-instar larvae of Plutella xylostella)

  • Cabbage leaves or other suitable host plant material

  • Acetone or other suitable solvent

  • Triton X-100 (as a surfactant)

  • Commercial insecticide (e.g., indoxacarb) as a positive control[13]

Procedure:

  • Prepare a series of concentrations of the test compounds and the positive control in a solution of acetone and water containing a small amount of Triton X-100.

  • Dip fresh cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-30 seconds.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc into a petri dish lined with moistened filter paper.

  • Introduce a known number of insect larvae (e.g., 10-15) into each petri dish.

  • Seal the petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).

  • Assess larval mortality after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the negative control.

  • Determine the LC50 (Lethal Concentration for 50% of the population) for each active compound.

Experimental Workflow for Insecticide Screening

Insecticide_Screening_Workflow A Synthesis of Thiazole Derivatives B Preparation of Test Solutions (Varying Concentrations) A->B C Leaf-Dipping Bioassay B->C D Data Collection (Mortality Assessment) C->D E LC50 Determination D->E F SAR Analysis & Lead Optimization E->F

Caption: Workflow for the screening and optimization of thiazole-based insecticides.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the field of agrochemical research. Its amenability to a wide range of chemical transformations allows for the creation of diverse molecular libraries with the potential for fungicidal, herbicidal, and insecticidal activities. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this compound in their discovery and development programs. Future research will likely focus on the development of more sustainable and target-specific agrochemicals derived from this scaffold, leveraging computational tools for rational design and a deeper understanding of their mechanisms of action.

References

Application Notes and Protocols for the Quantification of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including certain pharmaceuticals. Its accurate quantification is paramount during process development, for quality control of the final product, and in research settings to ensure the reliability and reproducibility of experimental data. This document provides detailed analytical methods for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and have been structured to ensure robustness and adherence to regulatory expectations for analytical method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and versatile technique. Additionally, a Gas Chromatography (GC) method will be presented as a viable alternative, particularly for assessing volatile impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[6][7]
Molecular Weight 186.23 g/mol [7][8]
Melting Point 176-180 °C[8]
Appearance White to pale cream powder[6]
Solubility Soluble in various organic solvents.
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for the quantification of this compound in most applications due to its high resolution, sensitivity, and specificity. A reversed-phase method is typically employed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The hydrophobicity of the C18 ligand provides a strong retentive mechanism for the thiazole derivative.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer (containing an acid like formic or acetic acid) controls the ionization state of the analyte and any potential impurities, leading to improved peak shape and reproducibility. The use of a volatile buffer like ammonium formate is also compatible with mass spectrometry if LC-MS analysis is desired for greater specificity or sensitivity.[9]

  • Detector: UV detection is chosen due to the presence of a chromophore in the molecular structure of this compound. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity. A common starting point for similar aromatic and heterocyclic compounds is around 254 nm.[10]

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound (≥97% purity).[6][8]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable acidic modifier).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock Solution Cal_Stds Prepare Calibration Standards Std_Prep->Cal_Stds Inject Inject Standards & Samples Cal_Stds->Inject Sample_Prep Prepare Sample Solutions Sample_Prep->Inject Equilibrate System Equilibration Equilibrate->Inject Detect UV Detection Inject->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: HPLC analytical workflow from solution preparation to final quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is a suitable alternative for the quantification of this compound, especially when analyzing for residual solvents or related volatile impurities. Due to the compound's relatively high melting point, derivatization may be necessary to improve its volatility and thermal stability.[10] However, direct injection may be feasible with an appropriate inlet temperature and a robust column.

Causality Behind Experimental Choices
  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This provides a balance of interactions for separating a variety of compounds.

  • Detector: A Flame Ionization Detector (FID) offers good sensitivity for organic compounds and is a robust, general-purpose detector. For enhanced specificity and identification capabilities, a Mass Spectrometer (MS) is the detector of choice.

  • Derivatization: If direct injection proves problematic (e.g., poor peak shape, thermal degradation), derivatization with a silylating agent (e.g., BSTFA) can be employed to increase volatility and improve chromatographic performance.[10]

Detailed GC Protocol (Direct Injection)

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, column oven, and FID or MS detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).

  • Reference standard of this compound.

  • High-purity carrier gas (Helium or Hydrogen).

  • Suitable solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate).

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector (FID) Temperature: 300 °C
Injection Volume 1 µL

3. Preparation of Solutions:

  • Prepare standard and sample solutions in a manner analogous to the HPLC method, using a volatile organic solvent compatible with GC analysis.

4. Analytical Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Set the instrument parameters and allow the system to stabilize.

  • Inject a solvent blank.

  • Inject the calibration standards and sample solutions.

  • Integrate the peak corresponding to this compound.

  • Perform quantification using a calibration curve as described for the HPLC method.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[1][11][12] The validation should be performed in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[10]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked placebo samples, with acceptance criteria typically between 98.0% and 102.0%.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories. The acceptance criterion for precision is typically a relative standard deviation (RSD) of ≤ 2.0%.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Hypothetical Method Validation Data (HPLC)
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate1.2%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Visualizing the Method Selection Process

Method_Selection Start Start: Quantify Ethyl 5-amino-2-methylthiazole-4-carboxylate Matrix What is the sample matrix? Start->Matrix Sensitivity High sensitivity required? Matrix->Sensitivity Complex (e.g., Biological) Volatiles Analysis of volatile impurities needed? Matrix->Volatiles Simple (e.g., Bulk Drug) HPLC Use HPLC-UV Method Sensitivity->HPLC No LCMS Consider LC-MS/MS Sensitivity->LCMS Yes Volatiles->HPLC No GC Use GC-FID/MS Method Volatiles->GC Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantification of this compound can be reliably achieved using standard chromatographic techniques. The choice between HPLC and GC will be dictated by the specific requirements of the analysis. The provided protocols serve as a robust starting point for method development. It is imperative that any method is fully validated according to the principles of scientific integrity and regulatory guidelines to ensure the generation of accurate and dependable data.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (n.d.). Quality Guidelines.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Pharmaerudition.org. (n.d.). Analytical method validation: A brief review.
  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole.
  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubMed. (n.d.). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6.
  • MedChemExpress. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate | Biochemical Reagent.
  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216.
  • NIH. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a Key Intermediate for Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Abstract

Dasatinib (Sprycel®) is a potent oral tyrosine kinase inhibitor crucial for the treatment of chronic myelogenous leukemia (CML).[1] Its synthesis relies on the efficient construction of key molecular building blocks. This application note provides a detailed, two-step experimental protocol for the synthesis of a pivotal intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[2] The described pathway begins with the acylation of 2-chloro-6-methylaniline, a readily available starting material, followed by a one-pot bromination and cyclization sequence to construct the target aminothiazole core.[3][4] This guide emphasizes the rationale behind procedural choices, process control, safety, and troubleshooting to ensure a reproducible and high-yielding synthesis suitable for research and development laboratories.

Introduction: The Strategic Importance of the Aminothiazole Core

Dasatinib functions by inhibiting the Bcr-Abl kinase and SRC-family kinases, which are implicated in the proliferation of cancer cells, particularly in CML.[4] The molecular architecture of Dasatinib features a central 2-aminothiazole-5-carboxamide scaffold. This moiety serves as the backbone onto which the pyrimidine and hydroxyethyl-piperazine side chains are attached in subsequent synthetic steps.[5][6]

The purity and yield of the 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate directly impact the efficiency of the overall Dasatinib synthesis and the purity of the final active pharmaceutical ingredient (API). The synthetic route detailed herein is based on established literature methods that offer a reliable and scalable approach.[4][7] The core transformation is a variation of the classic Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl equivalent with a thioamide.[8][9]

Overall Synthetic Pathway

The synthesis is a two-step process starting from 2-chloro-6-methylaniline. The first step is an acylation reaction to form an acrylamide intermediate. The second, key step is a one-pot reaction involving bromination and condensation with thiourea to form the heterocyclic aminothiazole ring system.

Dasatinib_Intermediate_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: One-Pot Cyclization A 2-Chloro-6-methylaniline r1 Acylation 0-20°C A->r1 B 3-Ethoxyacryloyl chloride B->r1 C Pyridine, THF C->r1 Base/Solvent D N-Bromosuccinimide (NBS) r2 Hantzsch-type Reaction -10 to 25°C D->r2 Bromination E Thiourea E->r2 Cyclization F 1,4-Dioxane, Water F->r2 Solvent INT1 (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide INT1->r2 PROD 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide r1->INT1 r2->PROD

Caption: Overall two-step synthesis of the target Dasatinib intermediate.

Materials and Equipment

Reagents and Materials
ReagentCAS No.PuritySupplierNotes
2-Chloro-6-methylaniline87-63-8≥98%Sigma-AldrichStarting material.
3-Ethoxyacryloyl chloride53306-44-6≥97%TCI ChemicalsAcylating agent. Corrosive.
Pyridine110-86-1Anhydrous, ≥99.8%Acros OrganicsBase and reaction solvent.
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Sigma-AldrichReaction solvent.
N-Bromosuccinimide (NBS)128-08-5≥99%Alfa AesarBrominating agent. Light sensitive.
Thiourea62-56-6≥99%Sigma-AldrichSource of the thiazole's N-C-S atoms.[10]
1,4-Dioxane123-91-1≥99%Fisher ScientificReaction solvent.
Toluene108-88-3ACS GradeVWRUsed for workup/crystallization.
Hydrochloric Acid (HCl)7647-01-01N SolutionJ.T. BakerUsed for aqueous workup.
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated SolutionEMD MilliporeUsed for neutralization.
Deionized Water---Used for workup and reaction.
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating and cooling capabilities

  • Temperature probe

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Analytical balance

Detailed Experimental Protocol

Part A: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (Intermediate 1)

Causality: This step attaches the three-carbon chain required for the subsequent cyclization. 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-ethoxyacryloyl chloride. Pyridine is a crucial component; it acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[4] Temperature control is critical to prevent side reactions.

Procedure:

  • Set up a 1 L three-neck flask equipped with a magnetic stirrer, temperature probe, and an addition funnel under a nitrogen atmosphere.

  • Charge the flask with 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and anhydrous tetrahydrofuran (600 mL).

  • Add anhydrous pyridine (68 mL, 0.84 mol) to the solution.

  • Cool the stirring mixture to 0-5°C using an ice bath.

  • Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 1 hour.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to 20-22°C. Stir for an additional 2 hours at this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aniline spot should be consumed.

  • Workup: Cool the mixture back to 0-10°C and slowly add 1N hydrochloric acid (115 mL) to quench the reaction and neutralize excess pyridine.

  • Add deionized water (310 mL). Concentrate the resulting solution under reduced pressure on a rotary evaporator to remove most of the THF, which will result in a thick slurry.

  • Add toluene (275 mL) to the slurry and stir vigorously for 15 minutes at room temperature, then cool to 0°C and stir for 1 hour to complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 75 mL).

  • Dry the solid under vacuum at 50°C to a constant weight. This yields (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide as a white to off-white solid.[4]

ParameterValue
Expected Yield 70-75%
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Conforms to literature data[4]
Part B: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Causality: This is a one-pot transformation that leverages the principles of Hantzsch thiazole synthesis.[8] First, NBS performs a chemoselective α-bromination on the acrylamide intermediate.[4] This in-situ generated α-bromo species is highly reactive. Thiourea is then added, and its sulfur atom acts as a nucleophile, attacking the β-carbon, while its nitrogen atoms participate in the cyclization and formation of the stable, aromatic aminothiazole ring.[9][11]

Procedure:

  • Charge a 1 L three-neck flask with (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (50.0 g, 0.209 mol) from Part A.

  • Add 1,4-dioxane (270 mL) and deionized water (270 mL) and stir to form a suspension.

  • Cool the mixture to between -10°C and 0°C using an ice-salt bath.

  • Add N-bromosuccinimide (40.8 g, 0.229 mol) portion-wise over 30 minutes, maintaining the internal temperature below 0°C. Stir the mixture for 1 hour at this temperature.

  • Add thiourea (17.5 g, 0.230 mol) in a single portion.

  • Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 16-18 hours (overnight).

  • Reaction Monitoring: Monitor by TLC (Eluent: 5% Methanol in Dichloromethane). The intermediate spot should disappear, and a new, more polar product spot should appear.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate (500 mL) to the reaction mixture. This will neutralize any acidic byproducts and may cause the product to precipitate.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts.

  • Dry the crude product under vacuum. For further purification, the solid can be recrystallized from an ethanol/water mixture.[7]

ParameterValue
Expected Yield 85-92%
Appearance Yellow solid
¹H NMR (DMSO-d₆, 500MHz) δ 9.64 (s, 1H, NH), 7.87 (s, 1H, ArH), 7.62 (s, 2H, NH₂), 7.36-7.38 (m, 1H, BzH), 7.21-7.27 (m, 2H, BzH), 2.21 (s, 3H, CH₃).[7]
MS (ESI) m/z 268.0 [M+H]⁺.[2]

Experimental Workflow Visualization

G prep Prepare Flask with 2-Chloro-6-methylaniline, THF, and Pyridine cool1 Cool to 0-5°C prep->cool1 add_acyl Add 3-Ethoxyacryloyl Chloride Dropwise cool1->add_acyl react1 Stir at 20-22°C for 2 hours add_acyl->react1 workup1 Quench with HCl, Add Water, Concentrate react1->workup1 precip Add Toluene, Cool to 0°C workup1->precip filter1 Filter and Wash Intermediate 1 precip->filter1 dry1 Dry Intermediate 1 filter1->dry1 prep2 Prepare Flask with Intermediate 1 in Dioxane/Water dry1->prep2 Use in next step cool2 Cool to -10 to 0°C prep2->cool2 add_nbs Add NBS Portion-wise cool2->add_nbs add_thiourea Add Thiourea add_nbs->add_thiourea react2 Stir Overnight at RT add_thiourea->react2 workup2 Add Sat. NaHCO₃ react2->workup2 filter2 Filter and Wash Final Product workup2->filter2 dry2 Dry Final Product filter2->dry2

Caption: Step-by-step laboratory workflow for the synthesis protocol.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Step A Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time at room temperature and monitor by TLC.
Loss of product during workup.Ensure pH is acidic after HCl quench to keep pyridine protonated and soluble in the aqueous layer. Avoid excessive concentration on the rotary evaporator.
Reaction stalls in Step B NBS has degraded.Use a fresh bottle of NBS. Protect the reaction from light.
Temperature too low for cyclization.Ensure the reaction is allowed to warm fully to room temperature after the addition of thiourea.
Impure final product Incomplete reaction or side products.Ensure thorough washing of the filtered product to remove residual salts. Recrystallize the final product from an appropriate solvent system (e.g., Ethanol/Water).
Starting material from Step A present.The bromination step may have been inefficient. Check the quality of NBS and ensure the temperature was maintained during its addition.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-Ethoxyacryloyl chloride: Highly corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and protect from light.

  • 1,4-Dioxane: Flammable and a suspected carcinogen.

  • Thiourea: A suspected carcinogen. Avoid creating dust.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Dasatinib. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20150336913A1 - Process for the preparation of dasatinib and its intermediates.
  • PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thionation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of heterocyclic compounds. Here, we address common challenges and provide actionable strategies to improve the yield and purity of Ethyl 5-amino-2-methylthiazole-4-carboxylate, a valuable building block in medicinal chemistry.[1][2]

Section 1: Synthesis Overview - The Hantzsch Thiazole Pathway

The most common and reliable method for constructing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[3][4] This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[3] For the synthesis of this compound, the key reactants are typically an ethyl 2-haloacetoacetate and thiourea.[5]

The reaction proceeds via a well-established mechanism. Understanding these steps is crucial for troubleshooting, as each intermediate presents an opportunity for side reactions or decomposition if conditions are not optimal.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-haloacetoacetate I1 S-Alkylation Adduct (Thiouronium Salt) R1->I1 Nucleophilic Attack R2 Thiourea R2->I1 I2 Cyclized Intermediate (4-Hydroxythiazoline) I1->I2 Intramolecular Cyclization P1 This compound I2->P1 Dehydration (Aromatization)

Caption: Key mechanistic steps in the Hantzsch synthesis of the target thiazole.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most common causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to optimization is the most effective strategy.[7]

A1: The primary causes for low yields fall into four categories: reagent quality, reaction conditions, workup procedure, and side reactions.

  • Reagent Purity and Stability:

    • Ethyl 2-chloroacetoacetate / Ethyl 2-bromoacetoacetate: This reactant is susceptible to decomposition. Using freshly distilled or high-purity reagent is critical. Impurities can inhibit the reaction or lead to unwanted byproducts.[8]

    • Thiourea: While generally stable, ensure it is dry and of high purity.

    • Solvents: Using anhydrous solvents, particularly in the initial halogenation step of one-pot syntheses, can be crucial to prevent hydrolysis of intermediates.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is paramount. During the addition of the haloester, low temperatures (0-10 °C) can minimize side reactions. The subsequent cyclization often requires heating (reflux), but excessive heat can cause decomposition of the product or intermediates.[9][10]

    • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS. Insufficient reaction time leads to incomplete conversion, while prolonged heating can increase byproduct formation.[9]

  • Inefficient Workup and Purification:

    • pH Control: The product contains a basic amino group. During aqueous workup, the pH must be carefully adjusted. The product may be soluble in acidic water. Neutralization to a slightly basic pH (e.g., 8-9) is often required to precipitate the product fully before filtration.[10][11]

    • Product Loss: The product can be lost during transfers or recrystallization if an inappropriate solvent is used or if the solution is not sufficiently cooled.[8][12]

Table 1: Troubleshooting Common Synthesis Issues
IssuePotential CauseRecommended Solution
Low or No Conversion Impure or decomposed α-haloester.Use fresh, high-purity α-haloester. Verify purity by NMR or GC before use.
Incorrect reaction temperature (too low).Gradually increase the reaction temperature after the initial addition, monitoring with TLC.
Inactive catalyst or base (if used).Use fresh catalyst/base. Ensure base is strong enough for the intended step.
Formation of Dark Tar Reaction temperature is too high.Maintain strict temperature control, especially during reactant addition and reflux.[13]
Air oxidation of intermediates or product.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Multiple Spots on TLC Side reactions due to stoichiometry.Ensure a 1:1 or slight excess of thiourea to the α-haloester.
Decomposition of product under reaction conditions.Reduce reaction time or temperature once the starting material is consumed (monitor by TLC).[8]
Low Isolated Yield Product loss during aqueous workup.Carefully adjust the pH of the aqueous phase to 8-9 with a base like ammonia or sodium carbonate to precipitate the product.[10][11]
Inefficient recrystallization.Test multiple solvent systems (e.g., Ethanol, Ethyl Acetate/Hexane) on a small scale to find one that gives good recovery.
Q2: Should I use a one-pot or a two-step procedure for this synthesis?

A2: Both methods are viable, and the choice depends on scale, available starting materials, and desired process control.

  • Two-Step Synthesis: This involves first synthesizing and isolating the ethyl 2-haloacetoacetate, followed by reaction with thiourea.[1]

    • Pros: Allows for purification of the intermediate, leading to a cleaner final reaction with potentially fewer side products. Offers greater control over each distinct chemical transformation.

    • Cons: More time-consuming, involves an additional workup and purification step, and may result in a lower overall yield due to material loss between steps.[1]

  • One-Pot Synthesis: This method typically involves the in situ generation of the α-haloester by reacting ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS), followed by the direct addition of thiourea to the same reaction vessel.[1][11]

    • Pros: Significantly more efficient and faster, reduces solvent waste, and can lead to higher overall yields by avoiding intermediate isolation.[1]

    • Cons: Requires more stringent control over reaction conditions to prevent side reactions (e.g., dibromination) and can sometimes lead to more complex purification challenges if not optimized.

For laboratory-scale synthesis focused on efficiency, the one-pot method is often preferred.[1]

Synthesis_Workflow cluster_twostep Two-Step Path cluster_onepot One-Pot Path start Choose Synthesis Path ts1 Step 1: Halogenate Ethyl Acetoacetate start->ts1 Control Focused op1 Halogenate Ethyl Acetoacetate (e.g., with NBS) start->op1 Efficiency Focused ts2 Isolate & Purify α-Haloester ts1->ts2 ts3 Step 2: React with Thiourea ts2->ts3 end_node Final Product ts3->end_node op2 Add Thiourea Directly to the Same Pot op1->op2 op2->end_node

Caption: Decision workflow for choosing between a one-pot and two-step synthesis.

Section 3: Recommended Protocol for Improved Yield (One-Pot Method)

This protocol is based on efficient one-pot procedures reported in the literature, which often provide superior yields compared to traditional two-step methods.[1][11]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol or Tetrahydrofuran (THF)/Water mixture

  • Ammonia solution or Sodium Carbonate solution

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq.) in a suitable solvent (e.g., a mixture of THF and water, approximately 10 volumes).[1] Cool the flask to 0 °C in an ice bath.

  • Bromination: Slowly add a solution or suspension of N-bromosuccinimide (1.1-1.2 eq.) to the cooled reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the ethyl acetoacetate starting material by TLC (e.g., using a 2:1 petroleum ether-ethyl acetate system).[1]

  • Thiazole Formation: Once the bromination is complete, add thiourea (1.0 eq.) to the reaction mixture in one portion.

  • Heating: Heat the reaction mixture to reflux (approximately 60-80 °C, depending on the solvent) and maintain for 2-5 hours.[1][10] Again, monitor the formation of the product by TLC.

  • Workup - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. If using a THF/water system, you may need to reduce the volume of THF via rotary evaporation.

  • pH Adjustment: Slowly add a basic solution (e.g., aqueous ammonia or sodium carbonate) to the stirred mixture until the pH reaches 8-9. This will neutralize the hydrobromic acid byproduct and precipitate the product.[11]

  • Isolation: A solid precipitate should form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the solid under vacuum. If further purification is needed, the product can be recrystallized from ethanol.[5]

Table 2: Typical Reaction Parameters for One-Pot Synthesis
ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 eq. Ethyl Acetoacetate / 1.1 eq. NBS / 1.0 eq. ThioureaA slight excess of NBS ensures complete bromination.[1]
Solvent Ethanol or THF/WaterProvides good solubility for reactants and facilitates the reaction.[1][10]
Bromination Temp. 0-5 °CMinimizes formation of di-brominated and other side products.
Cyclization Temp. 60-80 °C (Reflux)Provides the necessary activation energy for cyclization and dehydration.[1]
Workup pH 8-9Ensures the amino group of the product is deprotonated, minimizing its solubility in water for maximum recovery.[11]
Typical Yield 70-95%One-pot methods are reported to give significantly higher yields than older two-step procedures.[1][11]

Section 4: Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amino (N-H), ester (C=O), and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[15]

  • Melting Point: The pure compound has a reported melting point in the range of 171-180 °C.[5][9] A broad or depressed melting range indicates impurities.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Smolecule. (2023, August 15). Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5.
  • Benchchem. Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. Gewald reaction. Retrieved from [Link]

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Organic Chemistry Portal. Gewald Reaction. Retrieved from [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone.
  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). SpringerLink.
  • ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate synthesis.
  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. Retrieved from [Link]

  • Taylor & Francis. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. (2025, August 6). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF.

Sources

Technical Support Center: Purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-amino-4-methylthiazole-5-carboxylate. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering challenges in the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

A Note on Nomenclature

It is crucial to correctly identify the target molecule. The compound of interest, CAS No. 7210-76-6 , is formally named Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate .[1] It is often colloquially and in literature referred to by swapping the substituent positions in the name. Always verify the CAS number to ensure you are working with the correct isomer.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6)

PropertyValueSource(s)
Appearance White to off-white/pale cream crystalline powder[2][3][4]
Molecular Formula C₇H₁₀N₂O₂S[1][2][4]
Molecular Weight 186.23 g/mol [1][2]
Melting Point 176-180 °C (lit.)[2][5]
Purity (Commercial) Typically ≥96-99%[3][4]
Storage Room temperature or refrigerated (0-8 °C)[4][6]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Q1: My crude product has a wide melting point range and looks discolored. How should I begin purification?

Answer: A wide melting point range is a definitive indicator of impurities. The best starting point for this compound, given its high melting point and crystalline nature, is recrystallization . This technique is highly effective at removing small-to-moderate amounts of impurities that have different solubility profiles from your target compound.

Before proceeding, it's wise to perform a quick purity assessment using Thin-Layer Chromatography (TLC). A common solvent system for this class of compounds is a mixture of ethyl acetate and a nonpolar solvent like petroleum ether or hexane.[7] Spot your crude material alongside the starting materials (if available). The presence of multiple spots confirms impurities and can help you track the purification progress.

Q2: I'm trying to recrystallize my product, but it won't dissolve, or it "oils out" upon cooling. What's going wrong?

Answer: These are classic recrystallization challenges that stem from improper solvent selection or technique.

  • Failure to Dissolve: This indicates the solvent is too nonpolar or you are not using a sufficient volume at its boiling point. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a polar molecule. Good starting solvents include ethanol, n-butanol, or acetone.[7][8][9] Ensure you are heating the solvent to its boiling point and adding it portion-wise to the minimum amount of crude solid needed for complete dissolution.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (unlikely here, given the high MP) or, more commonly, when the solution cools too rapidly. Rapid cooling causes the compound to precipitate as a liquid phase instead of forming a crystal lattice.

Troubleshooting Steps:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to ensure you are not at the saturation limit.

  • Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

  • Add a seed crystal from a previous pure batch if available.

Q3: Recrystallization improved the purity, but TLC still shows a persistent impurity. What is my next step?

Answer: When impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. The next logical step is silica gel column chromatography . This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).[10][11]

Key Considerations for Chromatography:

  • Solvent System (Eluent): Your TLC development provides the starting point. The ideal R_f (retention factor) for the target compound for column separation is typically between 0.25 and 0.40. If your TLC R_f is too high (e.g., >0.5) in a given solvent system, increase the proportion of the nonpolar solvent (hexane/petroleum ether). If it's too low (<0.2), increase the proportion of the polar solvent (ethyl acetate).

  • Potential Impurities: Be aware of common impurities from the Hantzsch synthesis, such as unreacted thiourea (highly polar, will likely stick to the baseline) or the α-haloketone precursor.[7] Side-reaction products may have polarities very close to your desired product, requiring careful optimization of the eluent.

Q4: My crude reaction mixture is a slurry. Can I simplify the work-up before attempting rigorous purification?

Answer: Absolutely. A simple acid-base wash or pH adjustment during the initial work-up can significantly clean your crude product. The amino group on the thiazole ring is basic.

  • Alkaline Wash/Precipitation: Several synthesis procedures report precipitating the product by adjusting the pH of the reaction mixture to 9-10 with a base like NaOH.[7][12] This deprotonates any hydrochloride salt formed during the reaction, reducing its aqueous solubility and causing the free base to precipitate. This is highly effective for removing acidic impurities.

  • Acidic Wash: Conversely, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product will protonate and move into the aqueous layer, leaving non-basic impurities behind. You can then re-basify the aqueous layer to precipitate your purified product. This is more laborious but can be very effective.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your compound.

Purification_Workflow Purification Decision Tree for Ethyl 2-amino-4-methylthiazole-5-carboxylate start Crude Product assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_solid Is it a solid? assess_purity->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes handle_oil Work-up as Oil (Acid/Base Wash) is_solid->handle_oil No (Oil/Gunk) check_purity_1 Purity Acceptable? recrystallize->check_purity_1 chromatography Secondary Method: Column Chromatography check_purity_1->chromatography No end_product Pure Product check_purity_1->end_product Yes check_purity_2 Purity Acceptable? chromatography->check_purity_2 check_purity_2->end_product Yes alt_methods Consider Alternative Methods: - Acid/Base Extraction - Salt Formation check_purity_2->alt_methods No handle_oil->chromatography

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is the recommended first-line method for purifying the solid crude product.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. In a separate flask, bring a suitable volume of 95% ethanol (e.g., 100 mL) to a boil on a hot plate.

  • Hot Addition: Carefully add the boiling ethanol to the crude solid in portions, swirling after each addition. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot filtration. Place a small plug of cotton or fluted filter paper in a heated funnel and rapidly filter the hot solution into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely along with the impurities.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote larger crystal formation, insulate the flask.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity.

Protocol 2: Flash Column Chromatography

Use this method when recrystallization fails to remove impurities with similar polarities.

  • Solvent System Selection: Based on TLC analysis (as described in Q3), prepare an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Column Packing: Pack a glass chromatography column with silica gel using the selected eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimum amount of a relatively polar solvent (like acetone or dichloromethane) until fully dissolved. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization_Process cluster_steps Standard Recrystallization Workflow A 1. Dissolve Crude in Min. Hot Solvent B 2. Hot Filter (if needed) A->B C 3. Slow Cooling to Room Temp. B->C D 4. Cool in Ice Bath C->D E 5. Filter Crystals (Vacuum) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: General workflow for the recrystallization protocol.

References

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Ahmad, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • Google Patents.
  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Google Patents.
  • Tang, L., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Begum, M., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

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Technical Support Center: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of potential side reactions and provide field-proven solutions to overcome them.

Section 1: Critical Prerequisite - Confirming Your Target Isomer

A common and critical point of confusion in this area of thiazole chemistry is the distinction between two structural isomers: This compound and Ethyl 2-amino-4-methylthiazole-5-carboxylate . The vast majority of published literature, including protocols based on the Hantzsch thiazole synthesis, yields the 2-amino-5-carboxylate isomer.[1][2][3][4]

Q1: I am following a Hantzsch synthesis protocol using ethyl 2-chloroacetoacetate and thioacetamide, but my characterization data (NMR, MS) does not match the expected structure for this compound. What is going wrong?

A1: You are likely synthesizing the incorrect isomer. The Hantzsch synthesis and its variations are cornerstone methods for producing 2-aminothiazoles.[1] The reaction of an α-haloketone (or its precursor, ethyl acetoacetate with a halogenating agent) with a thioamide will almost exclusively yield the 2-amino-substituted thiazole.

To obtain the desired 5-amino isomer, a different synthetic strategy is required. This guide will focus on the appropriate, albeit less commonly documented, synthetic routes for this compound and their associated challenges.

Section 2: Synthesis of this compound - Troubleshooting Guide

The synthesis of 5-aminothiazoles often involves the cyclization of precursors containing a cyano group, which becomes the C4-carboxylate, and a nitrogen source that will form the 5-amino group. A plausible and effective route involves the reaction of an N-acyl-α-amino-α-cyanoacetate with a thionating agent like Lawesson's reagent.[5]

Primary Synthetic Pathway:

The core of this synthesis involves the construction of an N-acetyl-2-cyano-glycine ethyl ester intermediate, followed by thionation and cyclization.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thionation & Cyclization Start Ethyl 2-cyanoacetate & Acetamide Intermediate Ethyl 2-acetamido-2-cyanoacetate Start->Intermediate Acylation Thioamide Thioacetamide Intermediate (transient) Intermediate->Thioamide Lawesson's Reagent Product This compound Thioamide->Product Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q2: My reaction yield is very low, and I have a complex mixture of products. What are the likely side reactions in the Lawesson's reagent-mediated cyclization?

A2: Low yields and product mixtures in this reaction are common and can be attributed to several competing pathways. The primary issues often stem from the reactivity of the thioamide intermediate and the conditions of the reaction.

Potential Side Reactions:

  • Incomplete Cyclization: The thioamide intermediate may be isolated or may persist in the reaction mixture if the cyclization conditions (temperature, reaction time) are not optimal.

  • Dimerization/Polymerization: Thioamides can be reactive and may self-condense or react with other intermediates, especially at higher temperatures.

  • Formation of Oxazole Byproducts: If the thionation of the amide is incomplete, the oxygen analogue (an oxazole) could potentially form, though this is less likely with a potent thionating agent like Lawesson's reagent.

  • Hydrolysis of the Ester: The presence of any moisture, especially under basic or acidic conditions (byproducts from Lawesson's reagent), can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Side_Reactions Intermediate Ethyl 2-acetamido-2-cyanoacetate Main_Product Desired 5-Aminothiazole Intermediate->Main_Product Lawesson's Reagent (Successful Cyclization) Side_Product1 Uncyclized Thioamide Intermediate->Side_Product1 Incomplete Reaction Side_Product3 Hydrolyzed Product (Carboxylic Acid) Main_Product->Side_Product3 Hydrolysis Side_Product2 Dimer/Polymer Byproducts Side_Product1->Side_Product2 Self-Condensation

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Protocol:

Parameter Problem Recommended Action Rationale
Temperature Low yield, incomplete reactionGradually increase reaction temperature (e.g., from 80°C to 110°C in toluene or xylene).The intramolecular cyclization is often the rate-limiting step and requires sufficient thermal energy.
Reaction Time Incomplete reactionMonitor the reaction by TLC. Extend the reaction time if starting material or thioamide intermediate persists.To ensure the reaction proceeds to completion.
Solvent Low solubility of reagents, side reactionsUse anhydrous, high-boiling point solvents like toluene or xylene.Anhydrous conditions prevent hydrolysis. High-boiling solvents allow for the necessary reaction temperature.
Stoichiometry Excess byproducts from Lawesson's reagentUse 0.5 to 1.0 equivalents of Lawesson's reagent. An excess can lead to more complex side reactions.Optimizing the stoichiometry minimizes side reactions and simplifies purification.

Q3: I am attempting a Gewald-type synthesis, but the main product I'm isolating is a thiophene, not a thiazole. Why is this happening?

A3: This is the classic and expected outcome of the Gewald reaction. The Gewald aminothiophene synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur.[6][7] The mechanism favors the formation of the thermodynamically stable thiophene ring.

However, modifications of the Gewald reaction have been reported to yield thiazoles.[8][9][10] This typically occurs when the reaction pathway is altered to favor nucleophilic attack by the nitrogen of a thioamide onto the cyano-activated carbon, followed by cyclization. To favor thiazole formation over thiophene, you must ensure your starting materials and conditions are specifically chosen to block the thiophene pathway. For instance, using a pre-formed thioamide instead of elemental sulfur and a carbonyl compound can direct the reaction towards thiazole synthesis.

Troubleshooting a Modified Gewald Reaction for Thiazole Synthesis:

Issue Likely Cause Solution Reference
Thiophene formation Use of elemental sulfur and a carbonyl compound.Use a pre-formed thioamide (e.g., thioacetamide) and an α-cyano ester. This changes the reaction from a multi-component Gewald reaction to a more directed cyclization.[11]
Low Reactivity The cyano group is not sufficiently activated.Ensure the presence of an electron-withdrawing group (like the ethyl ester) on the carbon adjacent to the cyano group.[12]
Complex Mixture Reaction conditions are not optimized for thiazole formation.Screen different bases (e.g., triethylamine, DBU) and solvents (e.g., ethanol, DMF). Start with milder conditions to favor the kinetic thiazole product over the thermodynamic thiophene.[9]

Q4: My final product is difficult to purify. What are the common impurities and how can I remove them?

A4: Purification can be challenging due to the similar polarities of the desired product and potential side products.

Common Impurities and Purification Strategies:

Impurity Identification Purification Method
Uncyclized Thioamide Intermediate Can be detected by TLC (often a different spot) and MS (different molecular weight).Column chromatography on silica gel, using a gradient of hexane and ethyl acetate. The thioamide is typically more polar than the cyclized thiazole.
Isomeric 2-amino-4-methylthiazole-5-carboxylate If an incorrect synthetic route was used. Can be distinguished by 1H and 13C NMR, as the chemical shifts of the ring protons and carbons will be different.This is a different compound and separation might be difficult. The best approach is to restart with the correct synthetic route. Recrystallization might be effective if one isomer is significantly less soluble.
Hydrolyzed Carboxylic Acid Will have a different solubility profile (soluble in aqueous base). Can be detected by a broad OH peak in the IR spectrum.An acidic wash (e.g., with dilute HCl) during workup will protonate the desired amino group, while a subsequent basic wash (e.g., with NaHCO3) can remove the acidic impurity.
Residual Lawesson's Reagent Byproducts Phosphorus-containing impurities.These are often highly polar and can sometimes be removed by filtration through a plug of silica gel or by aqueous washes during the workup.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

This technical guide provides a framework for understanding and troubleshooting the synthesis of this compound. By paying close attention to the choice of synthetic route and carefully controlling reaction conditions, researchers can minimize side reactions and achieve higher yields of the desired product.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (URL: [Link])

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. (URL: [Link])

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and deriv
  • Gewald reaction. (URL: [Link])

  • Thiazole formation through a modified Gewald reaction. (URL: [Link])

  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. (URL: [Link])

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxyl
  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (URL: [Link])

  • Thiazole formation through a modified Gewald reaction. (URL: [Link])

  • Gewald Reaction. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Thiazole formation through a modified Gewald reaction. (URL: [Link])

  • Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. (URL: [Link])

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (URL: [Link])

  • Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. (URL: [Link])

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (URL: [Link])

  • Cyclization reaction of cyano-substituted unsaturated esters prompted by conjugate addition of organoborons. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Ethyl 2-cyano-3-methylbutanoate. (URL: [Link])

  • Thioamide synthesis by thionation. (URL: [Link])

  • Preparation of 2-amino-thiazole-5-carboxylic-acid deriv
  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. (URL: [Link])

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (URL: [Link])

  • Ethyl cyanoacetate. (URL: [Link])

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. (URL: [Link])

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. (URL: [Link])

  • Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (URL: [Link])

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (URL: [Link])

Sources

Technical Support Center: Optimizing Derivatization of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Ethyl 5-amino-2-methylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Thiazole derivatives are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 5-aminothiazole scaffold, in particular, is a key pharmacophore for developing novel therapeutic agents, including antimicrobial and anticancer drugs.[3]

This document provides in-depth, field-tested guidance to help you overcome common challenges and optimize your reaction conditions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Part 1: Critical Starting Material Parameters

Before attempting any derivatization, verifying the quality of your this compound is the most critical step. Poor quality starting material is a frequent cause of low yields and complex purification challenges.[4]

ParameterRecommended SpecificationRationale & Troubleshooting
Purity (Assay) ≥98% (by HPLC/GC)Low purity introduces competing nucleophiles or catalysts poisons. If purity is low, consider recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexanes.[4]
Appearance Off-white to light yellow crystalline solidDark coloration (deep yellow or brown) may indicate oxidation or polymerization byproducts. Oxidized aminothiazoles are less reactive and can generate tar-like impurities.
Moisture Content ≤0.5% (by Karl Fischer)The primary amino group is a key reactive site. However, many derivatizing agents (e.g., acyl chlorides, isocyanates) are highly moisture-sensitive. Water will consume the reagent, leading to low conversion.[5] Always use anhydrous solvents and dry glassware.
Solubility Soluble in DMSO, DMF, and hot ethanolPoor solubility in common reaction solvents can indicate impurities or incorrect structure. Confirm solubility before planning your reaction scale.

Part 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise when planning derivatization reactions with this substrate.

Q1: What are the most common derivatization reactions for the 5-amino group on this thiazole?

A1: The primary amino group at the C5 position is a versatile nucleophile. The most common and synthetically useful derivatizations are:

  • Acylation/Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a robust way to explore structure-activity relationships.[6][7]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, which are common in bioactive molecules.[8][9][10]

  • Diazotization & Azo Coupling: Conversion of the amino group to a diazonium salt, which can then be used in Sandmeyer-type reactions or coupled with electron-rich aromatic systems to form azo dyes.[11]

  • Reductive Amination: While less common for this specific substrate, reaction with aldehydes or ketones under reducing conditions can form secondary amines.

Q2: The ester group on my starting material is sensitive to hydrolysis. How can I protect it during derivatization?

A2: Saponification of the ethyl ester is a valid concern, especially under basic conditions. To mitigate this:

  • Use Non-Nucleophilic Bases: For reactions like acylation, use sterically hindered non-nucleophilic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) instead of hydroxide bases (NaOH, KOH). Pyridine can also be used as it serves as both a base and a nucleophilic catalyst.[12]

  • Control Temperature: Run reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of ester hydrolysis.[4]

  • Limit Water: Use anhydrous reaction conditions to prevent base-catalyzed hydrolysis.

  • Choose a Different Derivatization Route: If hydrolysis is unavoidable, consider synthesizing the desired amide on the thiazole core before the final esterification step in your overall synthetic plan.

Q3: My starting material seems unreactive. Why is the 5-amino group less nucleophilic than a typical aniline?

A3: The electronics of the thiazole ring play a significant role. The ring is electron-withdrawing, which delocalizes the lone pair of the C5-amino group, reducing its nucleophilicity compared to a simple aniline.[1][2] Furthermore, the adjacent ester group at C4 is also strongly electron-withdrawing, further deactivating the amino group. Overcoming this requires carefully optimized conditions, such as using a suitable catalyst or more reactive electrophiles.

Part 3: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Workflow: General Derivatization of this compound

The following diagram outlines a typical experimental workflow. Troubleshooting often involves optimizing one or more of these stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Verify Starting Material Purity P2 Dry Solvents & Glassware P1->P2 R1 Dissolve Thiazole in Anhydrous Solvent P2->R1 R2 Add Base (if required) R1->R2 R3 Cool to 0 °C R2->R3 R4 Add Derivatizing Agent (e.g., Acyl Chloride) Dropwise R3->R4 R5 Warm to RT & Stir (Monitor by TLC) R4->R5 W1 Quench Reaction (e.g., with NaHCO₃ soln) R5->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify Crude Product (Column Chromatography or Recrystallization) W3->W4 F1 F1 W4->F1 Characterize Final Product G cluster_outcomes cluster_solutions_A cluster_solutions_B cluster_solutions_C Start Low Yield of Desired Product Check_TLC Analyze Crude Reaction Mixture by TLC/LCMS Start->Check_TLC A Mostly Unreacted Starting Material Check_TLC->A Outcome A B Multiple Spots/ Side Products Formed Check_TLC->B Outcome B C Product Formed but Lost During Work-up Check_TLC->C Outcome C A_Sol1 Increase Reaction Temp/Time A->A_Sol1 A_Sol2 Use More Reactive Derivatizing Agent A->A_Sol2 A_Sol3 Check Reagent Quality (degradation?) A->A_Sol3 B_Sol1 Lower Reaction Temperature B->B_Sol1 B_Sol2 Use a Milder Base or Less Forcing Conditions B->B_Sol2 B_Sol3 Check for Di-acylation or Ring Reactions B->B_Sol3 C_Sol1 Product is Water Soluble? Avoid Aqueous Wash or Back-extract with Organic Solvent C->C_Sol1 C_Sol2 Product Unstable on Silica? Use Alumina Chromatography or Recrystallize C->C_Sol2 C_Sol3 Product is an Oil? Consider Salt Formation for Crystallization C->C_Sol3

Caption: Decision tree for troubleshooting low product yield.

Q: My purification by silica gel column chromatography is difficult. The product streaks or I get poor separation from impurities.

A: Purification challenges are common with heterocyclic compounds.

Possible Causes & Solutions:

  • Product Polarity: Thiazole derivatives can be quite polar, leading to strong interactions with silica gel and causing "streaking" or tailing on TLC and columns.

    • Solvent System: Add a small amount of a polar modifier to your eluent system. For example, if using ethyl acetate/hexanes, adding 1-2% triethylamine can mask the acidic sites on the silica gel and improve peak shape. Adding 1-5% methanol can increase the eluent strength to move polar compounds more effectively.

  • Product Instability: The product may be degrading on the acidic silica gel.

    • Alternative Stationary Phase: Switch to neutral or basic alumina for your column chromatography. [4] * Alternative Purification: If possible, recrystallization is the best method to obtain high-purity material and avoid decomposition.

  • Similar Polarity of Product and Impurities: If an impurity has a very similar polarity to your product, chromatographic separation is challenging. [4] * Change Solvent System: Try a completely different solvent system (e.g., Dichloromethane/Methanol) to alter the selectivity of the separation.

    • Recrystallization: This technique separates based on solubility, not polarity, and can often remove impurities that co-elute on a column.

Part 4: Optimized Protocols

The following are starting-point protocols for common derivatizations. You may need to adapt them based on the specific reactivity of your chosen electrophile.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction with an acyl chloride to form an N-acyl derivative.

Materials:

  • This compound

  • Acyl chloride (1.1 eq.)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) and stir the solution for 10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred thiazole solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated thiazole. [12]

Protocol 2: General Procedure for Urea Formation

This protocol describes the reaction with an isocyanate to form a urea derivative.

Materials:

  • This compound

  • Isocyanate (1.05 eq.)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Potassium Carbonate (K₂CO₃) (optional, catalytic)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the isocyanate (1.05 eq.) to the solution at room temperature. For less reactive systems, a catalytic amount of a non-nucleophilic base like K₂CO₃ can be added. [8]3. Stir the reaction mixture at room temperature or heat gently (40-50 °C) for 2-12 hours.

  • Monitor the reaction progress by TLC. Urea products are often significantly less polar than the starting amine.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, washing with cold water and then a non-polar solvent like hexanes to remove impurities.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Dry and purify the crude product, typically by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • National Center for Biotechnology Information. (n.d.).
  • Austrian Journal of Technical and Natural Sciences. (2024).
  • Patrick, D. A., et al. (n.d.). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. PMC - NIH.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
  • Royal Society of Chemistry. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
  • National Center for Biotechnology Information. (n.d.). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride.
  • IJPPR. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • MDPI. (n.d.).
  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • Google Patents. (n.d.).
  • MedChemExpress. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.).

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Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful reaction to forge thiazole scaffolds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is prized for its reliability; however, like any reaction, it can present challenges. This document provides in-depth, field-proven insights to troubleshoot common issues, ensuring your synthesis is both successful and efficient. Our approach is rooted in explaining the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems you may encounter during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent concern and can stem from several factors. A systematic approach to troubleshooting is crucial.

Answer:

Several variables can impact the yield of your Hantzsch thiazole synthesis. Here’s a breakdown of the most common culprits and how to address them:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy of the cyclization and dehydration steps.[1]

    • Recommendation: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive starting materials, refluxing in a suitable solvent may be necessary. Conversely, excessive heat can lead to the decomposition of reactants or products, so it's a delicate balance that may require optimization for your specific substrates.

  • Incorrect Solvent Choice: The polarity of the solvent plays a significant role in the solubility of your reactants and the stabilization of charged intermediates.

    • Recommendation: Alcohols such as ethanol and methanol are the most common and often effective solvents.[1] If solubility is an issue, consider a co-solvent system like ethanol/water. For microwave-assisted syntheses, polar solvents are generally preferred.

  • Incomplete Reaction: The reaction may simply need more time to reach completion.

    • Recommendation: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). If you observe significant amounts of starting material after your intended reaction time, extend the duration. A well-run TLC will show the consumption of the limiting reagent and the appearance of the product spot.

  • Work-up and Purification Losses: The desired product might be lost during the work-up or purification steps.

    • Recommendation: The thiazole product is often precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate or sodium bicarbonate solution.[1] If your product is not precipitating, it may be more soluble in the aqueous layer than anticipated. In such cases, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

The following table summarizes key parameters to optimize for improved yield:

ParameterRecommendationRationale
Temperature Start with gentle heating (40-60 °C) and increase if necessary. Avoid excessive heat.Balances reaction rate with potential for reactant/product decomposition.
Solvent Ethanol or methanol are good starting points. Consider co-solvents for solubility issues.Optimizes reactant solubility and stabilizes reaction intermediates.
Reaction Time Monitor by TLC to ensure completion.Prevents premature work-up and loss of potential product.
Work-up Ensure complete precipitation or perform extraction if the product is soluble.Minimizes loss of product during isolation.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation not only reduces the yield of the desired thiazole but also complicates purification. Understanding the potential side reactions is key to mitigating them.

Answer:

The Hantzsch synthesis, while generally clean, can be prone to specific side reactions, especially with certain substrates. Here are the most common byproducts and strategies to minimize their formation:

  • Formation of a Dimer of the α-Haloketone: α-Haloketones can undergo self-condensation, particularly under basic conditions.

    • Recommendation: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This maintains a low concentration of the α-haloketone at any given time, favoring the desired reaction with the thioamide over self-condensation.

  • Hydrolysis of the Thioamide: In the presence of water and acid or base, thioamides can hydrolyze back to the corresponding amide.

    • Recommendation: Ensure your reactants and solvent are dry. If the reaction requires acidic or basic conditions, consider using non-aqueous sources.

  • Formation of Regioisomers with Unsymmetrical α-Haloketones: If your α-haloketone is unsymmetrical, you may obtain a mixture of two regioisomeric thiazoles.

    • Recommendation: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Running the reaction under acidic conditions has been shown to alter the ratio of regioisomers formed.[2] For critical applications, it may be necessary to start with a symmetrical α-haloketone or to separate the resulting isomers chromatographically.

  • Formation of an Iminothiazoline Intermediate: In some cases, the intermediate iminothiazoline can be isolated, especially if the final dehydration step is slow.

    • Recommendation: Ensure sufficient heating and/or reaction time to drive the reaction to the fully aromatized thiazole. The use of a dehydrating agent can also be explored, though this may complicate the reaction mixture.

A logical workflow for troubleshooting byproduct formation is illustrated below:

Byproduct_Troubleshooting Start Byproduct Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Separate_Isomers Chromatographic Separation Start->Separate_Isomers If regioisomers are formed Slow_Addition Slow Addition of α-Haloketone Check_Purity->Slow_Addition If α-haloketone dimer is observed Dry_Conditions Ensure Anhydrous Conditions Check_Purity->Dry_Conditions If thioamide hydrolysis is suspected Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If reaction stalls at intermediate Final_Product Pure Thiazole Slow_Addition->Final_Product Dry_Conditions->Final_Product Optimize_Temp->Final_Product Separate_Isomers->Final_Product

Caption: Troubleshooting workflow for byproduct formation.

Q3: My product is an oil and difficult to purify. How can I induce crystallization or effectively purify a non-crystalline product?

Obtaining a pure, solid product is often the goal for characterization and downstream applications. An oily product can be challenging to handle.

Answer:

An oily product can be a pure compound that simply has a low melting point, or it could be a mixture of your product and impurities. Here’s how to approach this issue:

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid, pure product from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.

    • Solvent Titration: Dissolve the oil in a good solvent (a solvent in which it is highly soluble) and then slowly add a poor solvent (a solvent in which it is insoluble) until the solution becomes cloudy. This indicates the point of supersaturation, and crystals may begin to form. Allow the mixture to stand, or gently warm it to redissolve the oil and then cool it slowly.

  • Purification of an Oil:

    • Column Chromatography: This is the most common method for purifying non-crystalline organic compounds. A silica gel column is typically used, with a solvent system optimized by TLC to provide good separation between your product and any impurities.

    • Extraction: If the impurities have different solubility properties (e.g., acidic or basic impurities), you can use liquid-liquid extraction to remove them. For example, washing an ethyl acetate solution of your product with a mild aqueous base can remove acidic impurities.

    • Distillation: If your product is thermally stable and has a sufficiently low boiling point, distillation (potentially under vacuum for high-boiling compounds) can be an effective purification method.

Q4: My TLC shows the reaction has stalled. What steps can I take to push it to completion?

A stalled reaction, where starting materials are still present and product formation has ceased, requires intervention to restart the process.

Answer:

When a reaction stalls, it's often due to a deactivation of a reactant or a change in reaction conditions. Here's what to consider:

  • Increase Temperature: As mentioned for low yields, a modest increase in temperature can often provide the necessary energy to overcome the activation barrier of the rate-limiting step.

  • Addition of a Catalyst: While the Hantzsch synthesis is often performed without a catalyst, certain variations can benefit from one. For instance, in some multi-component versions of the Hantzsch synthesis, catalysts like silica-supported tungstosilicic acid have been shown to be effective.[3]

  • Check Reactant Stoichiometry: An incorrect ratio of reactants can lead to a stalled reaction. Ensure that you have used the correct equivalents of the α-haloketone and the thioamide. Often, a slight excess of the thioamide is used.[1]

  • Fresh Reagents: Over time, α-haloketones can decompose, and thioamides can hydrolyze. If your reagents are old, consider using freshly prepared or purified starting materials.

Q5: I'm working with a highly reactive or unstable α-haloketone. Are there any special precautions I should take?

The stability of the α-haloketone is critical for a successful Hantzsch synthesis.

Answer:

α-Haloketones can be lachrymatory and are often sensitive to light, heat, and moisture. Here are some best practices for handling them:

  • Storage: Store α-haloketones in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Use Freshly Prepared or Purified Reagents: If possible, use the α-haloketone immediately after preparation or purification. If it has been stored for a while, it's good practice to check its purity by NMR or TLC before use.

  • Controlled Addition: As mentioned earlier, adding the α-haloketone slowly to the reaction mixture can prevent side reactions and control any exotherm.

  • In Situ Generation: For particularly unstable α-haloketones, consider generating them in situ. This involves forming the α-haloketone in the reaction flask and having it react immediately with the thioamide that is already present.

Experimental Protocols

Below is a general, representative protocol for the Hantzsch thiazole synthesis. Note: This is a generalized procedure and may require optimization for your specific substrates.

Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Add methanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture with stirring. A temperature of around 60-80 °C is often sufficient.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.

  • Stir the mixture. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product in a desiccator or a vacuum oven.

  • Characterize the product by melting point, NMR, and IR spectroscopy.

The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis:

Hantzsch_Workflow Start Start Combine_Reactants Combine α-Haloketone and Thioamide in Solvent Start->Combine_Reactants Heat_Reaction Heat and Stir Reaction Mixture Combine_Reactants->Heat_Reaction Monitor_TLC Monitor Progress by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Workup Reaction Work-up (Precipitation/Extraction) Monitor_TLC->Workup Reaction Complete Purification Purify Product (Crystallization/Chromatography) Workup->Purification Characterization Characterize Product (NMR, MP, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

References

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Saini, R., et al. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 71, 95-103. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

Sources

How to prevent dimer formation in Ethyl 5-amino-2-methylthiazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-amino-2-methylthiazole-4-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in the derivatization of this versatile building block: dimer formation. Our goal is to equip you with the knowledge and practical protocols to minimize side reactions and maximize the yield of your desired product.

I. Frequently Asked Questions (FAQs)

Here we address common questions about the reactivity of this compound and the side reactions that can occur.

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger, dimeric byproduct. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the potential for the dimer to have similar solubility properties to the product. In drug development, the presence of such impurities can also have regulatory implications.

Q2: What are the potential structures of the dimers that can form?

A2: Based on studies of 2-aminothiazole and its derivatives, there are two primary types of dimers that can form:

  • C-N Coupled Dimer: This type of dimer, identified as 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole in the case of 2-aminothiazole, can form under acidic conditions.[1] It involves the nucleophilic attack of the C5 position of one thiazole ring onto the C2 carbon of another, protonated thiazole molecule.

  • N-N Coupled Dimer: This dimer has been observed when 2-aminothiazole derivatives are stored in DMSO.[2] It is believed to form through the coupling of the exocyclic amino groups of two thiazole molecules.

Q3: What reaction conditions typically promote dimer formation?

A3: Several factors can contribute to the formation of dimers:

  • Presence of a strong base: Strong, non-hindered bases can deprotonate the amino group, increasing its nucleophilicity and promoting self-condensation.

  • High reaction temperatures: Increased temperatures can provide the activation energy for the dimerization side reaction to compete with the desired reaction.[3]

  • Certain solvents: Solvents like DMSO have been implicated in promoting the formation of N-N dimers, especially during prolonged storage.[2][4]

  • Acidic conditions: The formation of the C-N coupled dimer is facilitated by the presence of an acid, which can protonate one of the aminothiazole molecules, making it more susceptible to nucleophilic attack.[1]

Q4: How can I detect the presence of dimers in my reaction mixture?

A4: The presence of dimers can be detected using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Dimer byproducts will typically appear as distinct spots, often with different polarity compared to the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to detect and quantify the presence of dimers as separate peaks in the chromatogram.

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the dimer structure, which will differ from those of the starting material and the desired product.[5]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common reactions involving this compound, with a focus on preventing dimer formation.

Guide 1: Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)

Acylation of the 2-amino group is a common transformation. However, the nucleophilicity of the amino group also makes it susceptible to side reactions, including dimerization.

Problem: Low yield of the acylated product and the presence of a significant amount of a higher molecular weight byproduct (potential dimer).

Visualizing the Competing Reactions

G cluster_0 Desired Acylation Pathway cluster_1 Dimerization Side Reaction A Ethyl 5-amino-2-methyl- thiazole-4-carboxylate C Desired N-Acylated Product A->C Base (e.g., Pyridine, DIPEA) D Ethyl 5-amino-2-methyl- thiazole-4-carboxylate B Acylating Agent (e.g., Acyl Chloride) B->C F Dimer Byproduct D->F Harsh Conditions (e.g., Strong Base, High Temp) E Ethyl 5-amino-2-methyl- thiazole-4-carboxylate E->F

Caption: Competing pathways in the acylation of this compound.

Troubleshooting & Optimization Strategies
Parameter Recommendation & Rationale References
Base Selection Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a weak base like pyridine. These bases are less likely to deprotonate the amino group to a high concentration, which can drive dimerization. Avoid strong bases like triethylamine or alkali hydroxides.[6]
Temperature Control Perform the reaction at low temperatures , ideally between 0 °C and room temperature. Lowering the temperature can significantly reduce the rate of the dimerization side reaction.[3][3]
Reagent Addition Add the acylating agent slowly and dropwise to a solution of the aminothiazole and the base. This maintains a low concentration of the acylating agent, favoring the desired bimolecular reaction over the self-condensation of the aminothiazole.
Solvent Choice Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents which can interfere with the reaction, and be cautious with DMSO, which has been shown to promote dimerization upon storage.[2][4][2][4]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acylating agent. This can help to ensure that the aminothiazole is consumed in the desired reaction before it has a chance to dimerize.[3][3]
Reaction Conditions Consider Schotten-Baumann conditions: a two-phase system with an organic solvent (e.g., DCM) and an aqueous solution of a mild base (e.g., sodium bicarbonate). This can help to neutralize the acid byproduct of the reaction without creating a strongly basic environment that promotes dimerization.[1][2][7][8][1][2][7][8]
Recommended Protocol: Low-Temperature Acylation
  • Dissolve this compound (1.0 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Guide 2: Sulfonylation Reactions (e.g., with Sulfonyl Chlorides)

Sulfonylation of the 2-amino group presents similar challenges to acylation, with the potential for dimer formation as a competing side reaction.

Problem: Formation of a significant amount of a byproduct suspected to be a dimer during sulfonylation.

Visualizing the Sulfonylation Process

G cluster_0 Desired Sulfonylation cluster_1 Potential Dimerization A Ethyl 5-amino-2-methyl- thiazole-4-carboxylate C Desired N-Sulfonylated Product A->C Pyridine (Base & Solvent) D Ethyl 5-amino-2-methyl- thiazole-4-carboxylate B Sulfonyl Chloride B->C F Dimer Byproduct D->F Sub-optimal Conditions E Ethyl 5-amino-2-methyl- thiazole-4-carboxylate E->F

Caption: Desired sulfonylation versus potential dimerization side reaction.

Troubleshooting & Optimization Strategies
Parameter Recommendation & Rationale References
Base/Solvent System Use pyridine as both the base and the solvent. Pyridine is a weak base that is generally effective for sulfonylation reactions and is less likely to promote dimerization compared to stronger amines.[7]
Temperature Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless necessary, as higher temperatures can favor the formation of byproducts.[1]
Order of Addition Add the sulfonyl chloride portion-wise or as a solution to the aminothiazole dissolved in pyridine. This helps to control the reaction exotherm and maintain a low concentration of the reactive sulfonyl chloride.
Stoichiometry Use a stoichiometric amount or a slight excess of the sulfonyl chloride (1.0-1.1 eq.). A large excess of the sulfonyl chloride can lead to the formation of di-sulfonated byproducts or other side reactions.
Workup Quench the reaction by pouring it into ice-water. This will precipitate the product and help to remove excess pyridine. The crude product can then be collected by filtration and purified.
Recommended Protocol: Sulfonylation in Pyridine
  • Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization or column chromatography.

Guide 3: Purification Strategies for Removing Dimers

If dimer formation cannot be completely avoided, effective purification is crucial.

Method Procedure & Rationale References
Column Chromatography Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The difference in polarity between the desired product and the dimer should allow for their separation.[3]
Recrystallization Choose a solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the dimer has different solubility properties. This can be an effective method for removing small amounts of impurities.[6]
Alkaline Wash In some cases, the desired product may be soluble in an alkaline aqueous solution while the dimer is not. An alkaline wash during the workup can be used to selectively extract the product into the aqueous phase, leaving the dimer in the organic phase.[3]

III. References

  • BenchChem. (2025). Meloxicam Impurity C. --INVALID-LINK--

  • The Structure of Dimeric 2-Aminothiazole. - SciSpace. (n.d.). --INVALID-LINK--

  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. (2017, May 3). --INVALID-LINK--

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.). --INVALID-LINK--

  • Spectroscopic characterization of thiazole derivative. (2022, October 24). International Journal of Chemical Studies.

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.). --INVALID-LINK--

  • CN102775401A - Synthesis method of meloxicam - Google Patents. (n.d.). --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The requested topic concerns "Ethyl 5-amino-2-methylthiazole-4-carboxylate." However, the widely synthesized and commercially significant isomer is Ethyl 2-amino-4-methylthiazole-5-carboxylate . This guide will focus on the synthesis of this latter compound, a critical intermediate in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]

Overview of the Primary Synthesis Route: The Hantzsch Thiazole Synthesis

The most robust and scalable method for synthesizing Ethyl 2-amino-4-methylthiazole-5-carboxylate is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For industrial-scale production, a "one-pot" modification of this synthesis is often preferred. This approach avoids the isolation of the lachrymatory and unstable α-halo intermediate, thereby simplifying the procedure, reducing handling of hazardous materials, and often improving the overall yield.[1][6]

The one-pot reaction typically starts with ethyl acetoacetate, which is first halogenated in situ using an agent like N-bromosuccinimide (NBS). The resulting ethyl 2-bromoacetoacetate is then immediately reacted with thiourea to form the thiazole ring.

Reaction Mechanism Workflow

The following diagram illustrates the key steps of the one-pot Hantzsch synthesis.

Hantzsch_Mechanism cluster_0 Step 1: In Situ Halogenation cluster_1 Step 2: Thiazole Ring Formation A Ethyl Acetoacetate + NBS B Enol Intermediate A->B Tautomerization C Ethyl 2-bromo-3-oxobutanoate (α-haloketone) B->C Electrophilic attack by Br+ D Thiourea E S-alkylation Intermediate (Nucleophilic Attack) C->E D->E S attacks α-carbon F Cyclization & Dehydration E->F Intramolecular condensation G Ethyl 2-amino-4-methylthiazole-5-carboxylate (Final Product) F->G Aromatization

Caption: The one-pot Hantzsch synthesis pathway.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My final yield is significantly lower than the expected >80%. What are the most common causes?

A1: Low yield is a frequent problem stemming from several factors:

  • Purity of Starting Materials: Ethyl acetoacetate can undergo self-condensation or hydrolysis. Ensure it is freshly distilled or from a recently opened bottle. Thiourea should be dry and free of clumps.

  • Inefficient Halogenation: The initial bromination step is critical. If the temperature is too high during NBS addition, side reactions can occur. If the reaction time is too short, incomplete conversion will leave unreacted ethyl acetoacetate, which will not form the desired product.

  • Hydrolysis of the Ester: The reaction is often heated. Prolonged heating in the presence of water (especially under acidic or basic conditions from the reaction itself) can hydrolyze the ethyl ester group to a carboxylic acid, which complicates isolation.

  • Suboptimal Temperature Control: The cyclization step requires heating (typically around 80°C).[1] Insufficient heat will lead to a sluggish or stalled reaction, while excessive heat can promote decomposition and the formation of tarry byproducts.

  • Losses During Work-up: The product is typically isolated by precipitation after basification.[6][7] If the pH is not adjusted correctly, or if an insufficient volume of anti-solvent (like water) is used, the product may remain partially dissolved, leading to significant losses.

Troubleshooting Protocol for Low Yield:

  • Verify Reagent Quality: Run a quick purity check (e.g., NMR or GC) on your ethyl acetoacetate.

  • Optimize Halogenation: Add NBS portion-wise at a low temperature (below 0°C) to control the exotherm.[1] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) before adding thiourea.

  • Control Reaction Time and Temperature: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Aim for the specified reaction time (e.g., 2 hours at 80°C) and avoid prolonged heating.

  • Refine Isolation: After the reaction, cool the mixture before basification. Adjust the pH carefully to ~9-10 with a base like ammonia water.[7] If precipitation is slow, try cooling the mixture further in an ice bath and scratching the inside of the flask to induce crystallization.

Q2: My final product is a dark brown or black tar-like substance instead of the expected off-white or yellow powder. What went wrong?

A2: Tarry byproducts are indicative of decomposition, often caused by excessive heat or the presence of impurities that catalyze polymerization.

  • Cause - Overheating: The Hantzsch synthesis is exothermic, particularly during the initial S-alkylation. Uncontrolled temperature can lead to rapid polymerization and decomposition of the thio-intermediate.

  • Cause - Radical Reactions: Some reagents, like NBS, can initiate radical pathways if exposed to light or certain metal impurities, leading to complex, colored byproducts.[1]

  • Cause - Air Oxidation: Amino-thiazole compounds can be susceptible to air oxidation, especially at elevated temperatures in the presence of impurities, which can lead to discoloration.

Prevention and Remediation Strategy:

  • Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. Use an ice bath during NBS addition and a controlled heating source for the cyclization step.

  • Inert Atmosphere: For large-scale synthesis or when high purity is critical, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

  • Purification: If a discolored product is obtained, it can often be purified. Recrystallization from a suitable solvent like ethanol is a common method.[7] For stubborn impurities, column chromatography may be necessary, although this is less ideal for large-scale production.[8]

Q3: My TLC analysis shows multiple spots, including what appears to be unreacted thiourea or ethyl acetoacetate. How do I drive the reaction to completion?

A3: Incomplete conversion is usually a result of suboptimal reaction conditions or stoichiometry.

  • Stoichiometry: A slight excess of the halogenating agent (e.g., 1.2 equivalents of NBS) is often used to ensure full conversion of the ethyl acetoacetate.[1] However, a large excess can lead to side products.

  • Reaction Time/Temperature: As mentioned, if the reaction is not heated for a sufficient duration or at the correct temperature, it will not reach completion.

  • Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to incomplete reactions.

Corrective Actions:

  • Check Stoichiometry: Carefully re-calculate and measure your reagents.

  • Monitor with TLC: Before work-up, take a sample from the reaction mixture. If starting material is still present, consider extending the heating time by 30-60 minute intervals, monitoring progress by TLC.

  • Ensure Efficient Stirring: Use an overhead mechanical stirrer for reactions larger than 1 liter to ensure the mixture is homogeneous, especially if solids are present.

Frequently Asked Questions (FAQs)

1. What are the main advantages of the one-pot synthesis over the traditional two-step method? The traditional method involves first synthesizing and isolating ethyl 2-bromoacetoacetate, which is then reacted with thiourea.[1] The one-pot method is superior for scaling up because it avoids handling this intermediate, which is a potent lachrymator (tear-gas-like compound) and is unstable. This simplifies the process, reduces exposure to hazardous materials, and often results in a better overall yield.[6]

2. What is the role of the final basification step with ammonia water or sodium carbonate? The Hantzsch synthesis initially forms the hydrohalide (e.g., hydrobromide) salt of the thiazole product, which is often soluble in the reaction solvent.[9] Adding a base like ammonia water or sodium carbonate neutralizes this salt, deprotonating the thiazole ring system.[4][7] The resulting neutral product is significantly less soluble in aqueous mixtures and precipitates out, allowing for easy isolation by filtration.

3. What are the critical safety precautions for this synthesis?

  • Halogenating Agents: N-bromosuccinimide (NBS) is a corrosive solid. Avoid inhalation of dust and skin contact.

  • α-Haloketones: Even when generated in situ, traces of the α-haloketone intermediate can be present. These are strong lachrymators and alkylating agents. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened container and handle away from ignition sources.

4. How should the reaction progress be monitored? Thin Layer Chromatography (TLC) is an effective method.[1] Use a mobile phase such as a 2:1 mixture of petroleum ether and ethyl acetate. The starting ethyl acetoacetate will have a higher Rf value than the more polar intermediate and the final, highly polar amino-thiazole product. Spot for the disappearance of the starting material to confirm the completion of each step.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered Start->Problem LowYield Q1: Low Yield Problem->LowYield Yield Issue Discoloration Q2: Discoloration / Tar Problem->Discoloration Product Quality IncompleteRxn Q3: Incomplete Reaction Problem->IncompleteRxn Reaction Progress CheckReagents Check Reagent Purity LowYield->CheckReagents OptimizeTemp Optimize Temperature Control LowYield->OptimizeTemp RefineWorkup Refine Work-up / Isolation LowYield->RefineWorkup Discoloration->OptimizeTemp InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere Purify Purify via Recrystallization Discoloration->Purify CheckStoichiometry Verify Stoichiometry IncompleteRxn->CheckStoichiometry MonitorTLC Extend Reaction Time, Monitor by TLC IncompleteRxn->MonitorTLC End Problem Resolved CheckReagents->End OptimizeTemp->End RefineWorkup->End InertAtmosphere->End Purify->End CheckStoichiometry->End MonitorTLC->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Experimental Parameters Summary

The table below summarizes typical parameters for a one-pot synthesis.[1][6]

ParameterValue/ConditionRationale & Expert Notes
Primary Reagents Ethyl acetoacetate, NBS, ThioureaThese are the core components for the one-pot Hantzsch synthesis.
Stoichiometry 1.0 eq. Ethyl AcetoacetateLimiting reagent.
1.2 eq. N-Bromosuccinimide (NBS)Slight excess ensures complete conversion of the starting ketoester.
1.0 eq. ThioureaEquimolar with the starting ketoester.
Solvent System Water and THF (e.g., 2.5:1 ratio)THF solubilizes the organic reagents, while water is needed for the reaction course.[6]
Temperature Bromination: < 0°CCyclization: 80°CLow temperature for bromination minimizes side reactions. Elevated temperature is required for the cyclization and dehydration steps.
Reaction Time Bromination: ~2 hoursCyclization: ~2 hoursMust be monitored by TLC to ensure completion before proceeding to the next step or work-up.
Work-up Basification with Ammonia Water (pH 9-10)Neutralizes the product salt to precipitate the free base for isolation.[7]
Isolation Vacuum FiltrationThe precipitated solid is collected and washed to remove soluble impurities.
Purification Recrystallization from EthanolEffective for removing minor impurities and improving product color.
Expected Yield 75-90%One-pot procedures typically provide good to excellent yields.

References

  • Wang, M., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 5(4), 527-532. Available at: [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 79, 368-384. Available at: [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • The Scientist. (2024, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Ghorab, M. M., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Medicinal Chemistry Research, 23(10), 4386-4398. Available at: [Link]

  • Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 5-Amino-2-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-amino-2-methylthiazole-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of catalyst selection is paramount for successful synthesis of its derivatives.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of this compound and general catalyst choice.

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: this compound is a bifunctional molecule with a nucleophilic amino group and an aromatic thiazole ring, making it amenable to a variety of transformations.[3][4] The most common catalytic reactions involve derivatization of the 2-amino group. These include:

  • Acylation/Amide Bond Formation: Catalyzed by acids, bases, or coupling agents to form amides.

  • N-Alkylation: Often requires a base as a catalyst to deprotonate the amino group.

  • Schiff Base Formation: Condensation with aldehydes or ketones, typically catalyzed by a weak acid.[5]

While the thiazole ring itself is relatively electron-rich, direct C-H functionalization is challenging. For reactions like Suzuki or Buchwald-Hartwig couplings, the molecule would first need to be halogenated at a specific position.

Q2: My reaction involving the 2-amino group is sluggish. What is the first thing I should check?

A2: The first step is to evaluate the pKa of the 2-amino group on the thiazole ring. This group is significantly less basic than a typical aliphatic or aromatic amine due to the electron-withdrawing nature of the heterocyclic ring. Therefore, if your reaction relies on the nucleophilicity of this amine, you may need to employ a suitable base to deprotonate it and enhance its reactivity. The choice of base is critical and should be non-nucleophilic to avoid competing reactions.

Q3: Can the sulfur atom in the thiazole ring interfere with my metal catalyst?

A3: Yes, this is a critical consideration, especially for palladium-catalyzed cross-coupling reactions.[6] The lone pair of electrons on the sulfur atom can coordinate to the metal center, acting as a catalyst poison and inhibiting its activity.[6] This often necessitates higher catalyst loadings or the use of specialized ligands that can shield the metal center or are more resistant to sulfur poisoning.[6]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting for common catalytic reactions involving this compound.

Scenario 1: Acylation of the 2-Amino Group

Acylation is a fundamental transformation used to introduce a wide range of functional groups.

Problem: Low yield or incomplete reaction when acylating with an acid chloride or anhydride.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Basicity Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).The HCl or carboxylic acid byproduct generated can protonate the starting amine, rendering it unreactive. A scavenger base neutralizes the acid.
Steric Hindrance If the acylating agent is bulky, consider using a more reactive derivative (e.g., acyl fluoride) or a coupling agent like DCC/DMAP or HATU.Steric hindrance around the 2-amino group can slow down the reaction. Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.

Experimental Protocol: Optimized Acylation

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a non-nucleophilic base (1.2 eq), such as triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (Hypothetical Halogenated Derivative)

For this scenario, let's assume you have a halogenated derivative of this compound (e.g., brominated at a specific position) and are attempting a Suzuki or Buchwald-Hartwig reaction.

Problem: The cross-coupling reaction is failing or giving very low yields.

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Poisoning Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).[6]The sulfur atom in the thiazole ring can coordinate to and deactivate the palladium catalyst.[6]
Incorrect Ligand Choice Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos for Suzuki couplings, or bidentate ligands like BINAP or DPPF for Buchwald-Hartwig aminations.[7][8]These ligands can promote oxidative addition and reductive elimination, which are key steps in the catalytic cycle, and can also help to mitigate catalyst poisoning.[7]
Inappropriate Base For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[8]The base plays a crucial role in activating the boronic acid (in Suzuki) or deprotonating the amine (in Buchwald-Hartwig).[8]
Oxygen Sensitivity Thoroughly degas the solvent and reaction mixture using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.Pd(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can render them inactive.[8]

Workflow for Catalyst Screening in a Suzuki Coupling Reaction

Suzuki_Catalyst_Screening cluster_start Initial Reaction Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Outcome & Troubleshooting Start Substrate: Halogenated Thiazole + Boronic Acid Catalyst Pd Catalyst: Pd(PPh3)4 (2 mol%) Start->Catalyst Solvent Solvent: Dioxane/Water Catalyst->Solvent Ligand Ligand: None Base Base: K2CO3 Temperature Temperature: 90 °C Solvent->Temperature Outcome Low Yield or No Reaction Temperature->Outcome Troubleshoot1 Increase Catalyst Loading (5-10 mol%) Outcome->Troubleshoot1 If poisoning suspected Troubleshoot2 Change Ligand: SPhos, XPhos Outcome->Troubleshoot2 If still low yield Troubleshoot3 Change Base: K3PO4, Cs2CO3 Outcome->Troubleshoot3 If still low yield Success High Yield Troubleshoot1->Success Troubleshoot2->Success Troubleshoot3->Success

Caption: Troubleshooting workflow for a Suzuki coupling reaction.

Part 3: Catalyst Selection Logic

The choice of catalyst is not arbitrary; it is dictated by the specific transformation you wish to achieve. The following decision tree can guide your initial catalyst selection process.

Catalyst_Selection cluster_reaction_type Reaction Type cluster_catalyst_choice Catalyst Choice Start Desired Transformation on This compound Acylation Acylation / Amide Bond Start->Acylation Alkylation N-Alkylation Start->Alkylation SchiffBase Schiff Base Formation Start->SchiffBase CrossCoupling C-C / C-N Coupling (on halogenated derivative) Start->CrossCoupling AcidBase Acid/Base Catalyst (e.g., TEA, DIPEA, p-TsOH) Acylation->AcidBase With acid chloride/ anhydride CouplingAgent Peptide Coupling Agent (e.g., HATU, HOBt) Acylation->CouplingAgent With carboxylic acid Alkylation->AcidBase Base-catalyzed SchiffBase->AcidBase Acid-catalyzed MetalCatalyst Metal Catalyst (e.g., Palladium-based) CrossCoupling->MetalCatalyst

Caption: Decision tree for initial catalyst selection.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006). Journal of Beijing Jiaotong University. Retrieved from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances. Retrieved from [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. (2021). RSC Advances. Retrieved from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. Retrieved from [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. Retrieved from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • This compound (C7H10N2O2S). (n.d.). PubChemLite. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate: A Tale of Two Hantzsch Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-aminothiazole moiety is a privileged structure, appearing in a wide array of biologically active compounds. Ethyl 5-amino-2-methylthiazole-4-carboxylate, in particular, serves as a critical building block for various pharmaceutical agents, including those with antineoplastic and antimicrobial properties.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, grounded in experimental data and practical insights to inform your selection of the most appropriate method for your research needs.

We will dissect two prominent variations of the classic Hantzsch thiazole synthesis: the conventional two-step approach and a modern, streamlined one-pot procedure. Our analysis will extend beyond mere procedural descriptions to explore the underlying chemical principles, comparative efficiencies, and practical considerations of each method.

The Landscape of Synthesis: Hantzsch and its Progeny

The Hantzsch thiazole synthesis, a venerable and reliable method, traditionally involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of our target molecule, this translates to the reaction of an α-halo derivative of ethyl acetoacetate with thiourea. While effective, the classical approach is not without its drawbacks.

Method 1: The Conventional Two-Step Hantzsch Synthesis

The traditional synthesis of this compound is a two-step process. The first step involves the α-halogenation of ethyl acetoacetate, typically using a brominating agent like N-bromosuccinimide (NBS) in a chlorinated solvent such as dichloromethane. This yields the intermediate, ethyl 2-bromo-3-oxobutanoate. This intermediate is then isolated and subsequently reacted with thiourea in a separate step to form the final thiazole ring.

This method, however, is hampered by several limitations. The isolation and purification of the bromo-intermediate can be cumbersome, and the overall yield is often quite low, reported to be as poor as 11%.[1] The use of chlorinated solvents also raises environmental and safety concerns.

Method 2: The Efficient One-Pot Synthesis

To address the shortcomings of the traditional method, a more efficient one-pot procedure has been developed. This improved synthesis combines the bromination and cyclization steps into a single, continuous process, obviating the need for the isolation of the lachrymatory and potentially unstable α-bromo intermediate. In this approach, ethyl acetoacetate is first brominated in situ, followed by the direct addition of thiourea to the reaction mixture, which is then heated to effect cyclization.

This streamlined method offers a significant leap forward in terms of efficiency, with reported yields dramatically increasing to 72%.[1] Furthermore, this procedure can be performed in a more environmentally benign solvent system, such as a mixture of water and tetrahydrofuran (THF), reducing the reliance on hazardous chlorinated solvents.

Comparative Analysis: A Head-to-Head Evaluation

ParameterConventional Two-Step Hantzsch SynthesisEfficient One-Pot Synthesis
Overall Yield ~11%[1]~72% [1]
Number of Steps Two (Halogenation and Cyclization)One
Intermediate Isolation RequiredNot Required
Procedure Complexity High (tedious work-up)[1]Low
Reaction Time Longer (due to two separate reactions and work-ups)Shorter
Solvent System Typically Dichloromethane[1]Water/THF[1]
Green Chemistry Aspect Less favorable due to chlorinated solvent useMore favorable
Safety Involves isolation of a lachrymatory α-bromo intermediateImproved safety (in situ generation of intermediate)

Reaction Mechanisms: A Visual Explanation

The fundamental chemistry of both methods follows the Hantzsch thiazole synthesis pathway. The key difference lies in the process flow.

Hantzsch_Thiazole_Synthesis cluster_0 Conventional Two-Step Synthesis cluster_1 Efficient One-Pot Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-bromo-3-oxobutanoate Ethyl 2-bromo-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-bromo-3-oxobutanoate + NBS (Dichloromethane) Isolation & Purification Isolation & Purification Ethyl 2-bromo-3-oxobutanoate->Isolation & Purification Reaction with Thiourea Reaction with Thiourea Isolation & Purification->Reaction with Thiourea This compound This compound Reaction with Thiourea->this compound Cyclization Ethyl Acetoacetate_OP Ethyl Acetoacetate In situ Bromination In situ Bromination (+ NBS in Water/THF) Ethyl Acetoacetate_OP->In situ Bromination Direct Cyclization Direct Cyclization (+ Thiourea) In situ Bromination->Direct Cyclization Ethyl 5-amino-2-methylthiazole-4-carboxylate_OP This compound Direct Cyclization->Ethyl 5-amino-2-methylthiazole-4-carboxylate_OP

Caption: Comparative workflow of the two synthesis methods.

The mechanism for the thiazole ring formation in both cases proceeds as follows:

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate_1 S-Alkylated Intermediate Thiourea->Intermediate_1 Nucleophilic Attack (S on α-carbon) Bromo_Intermediate Ethyl 2-bromo-3-oxobutanoate (Electrophile) Bromo_Intermediate->Intermediate_1 Intermediate_2 Hemiaminal Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product This compound Intermediate_2->Final_Product Dehydration

Caption: The reaction mechanism of Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Conventional Two-Step Hantzsch Synthesis

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate

  • Dissolve ethyl acetoacetate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-3-oxobutanoate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-bromo-3-oxobutanoate (1.0 eq) in ethanol.

  • Add thiourea (1.0 eq) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Rationale for experimental choices: The use of a non-polar solvent like dichloromethane in the first step facilitates the reaction and subsequent work-up. The two-step process allows for the purification of the intermediate, which can lead to a cleaner final product, albeit with a significant loss of material, contributing to the low overall yield.

Protocol 2: Efficient One-Pot Synthesis
  • To a mixture of ethyl acetoacetate (1.0 eq) in a 2.5:1 mixture of water and THF, cool the reaction vessel to below 0 °C.[1]

  • Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.[1]

  • Once the bromination is complete, add thiourea (1.0 eq) to the reaction mixture.[1]

  • Heat the reaction mixture to 80 °C for 2 hours.[1]

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.[1]

  • To the filtrate, add aqueous ammonia to basify the solution, leading to the precipitation of the product as yellow floccules.[1]

  • Stir for 10 minutes at room temperature and then filter the solid.[1]

  • Wash the filter cake thoroughly with water and recrystallize from ethyl acetate, then dry to obtain the target compound.[1]

Rationale for experimental choices: The water/THF solvent system is a greener alternative to chlorinated solvents. The one-pot nature of the reaction eliminates the need for isolating the hazardous and unstable bromo-intermediate, which simplifies the procedure and significantly boosts the yield. The final precipitation with ammonia provides a straightforward method for isolating the product.

Conclusion and Recommendations

For the synthesis of this compound, the efficient one-pot synthesis method is demonstrably superior to the conventional two-step Hantzsch synthesis. The dramatic increase in yield from approximately 11% to 72%, coupled with a simplified procedure, reduced reaction time, and improved safety and environmental profile, makes it the clear choice for both small-scale research and larger-scale production.

While the traditional two-step method may still hold some academic interest for its stepwise approach, for practical applications in a modern laboratory setting, the adoption of the one-pot synthesis is highly recommended. This method not only provides a more efficient route to a valuable building block but also aligns with the principles of green chemistry, a critical consideration in contemporary chemical research and development.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-51. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 5-amino-2-methylthiazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This heterocyclic motif is found in drugs with applications ranging from the treatment of allergies and hypertension to bacterial and HIV infections.[3][4] Ethyl 5-amino-2-methylthiazole-4-carboxylate, in particular, serves as a crucial building block for synthesizing a diverse library of biologically active compounds.[3][5] Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][6]

This guide provides an in-depth comparison of the biological activities of this compound analogs. We will explore the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from various studies, and provide detailed protocols for key biological assays to empower researchers in their drug discovery efforts.

Synthetic Strategies and Structural Diversity

The versatility of the Ethyl 2-amino-4-methylthiazole-5-carboxylate core allows for facile structural modifications, primarily at the C2-amino group. A common synthetic route involves the reaction of ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS), followed by cyclization with a substituted thiourea.[3] This "one-pot" synthesis approach simplifies the process and improves yields, enabling the creation of a wide array of analogs with diverse functionalities.[3][5]

The primary point of diversification is the substitution at the 2-amino position. Modifications include the introduction of various aryl, alkyl, acyl, and heterocyclic moieties. These substitutions profoundly influence the compound's electronic, lipophilic, and steric properties, which in turn dictate its biological target specificity and overall activity.[7]

G cluster_synthesis General Synthetic Pathway cluster_activity Biological Activities Start Ethyl Acetoacetate + Substituted Thiourea (R-NH-CS-NH2) Intermediate Hantzsch Thiazole Synthesis (or similar one-pot method) Start->Intermediate Cyclocondensation Core Ethyl 2-(R-amino)-4-methylthiazole-5-carboxylate (Analog Library) Intermediate->Core Antimicrobial Antimicrobial Core->Antimicrobial Structure-Activity Relationship Anticancer Anticancer Core->Anticancer Structure-Activity Relationship Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Structure-Activity Relationship

Caption: General synthesis and activity screening workflow.

Part 1: Comparative Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties.[4][8] Analogs of this compound have been synthesized and evaluated against a range of pathogenic bacteria and fungi, with some exhibiting potency comparable to standard antibiotics.[4][9]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature of the substituent at the 2-amino position is critical for antimicrobial efficacy.

  • Gram-Positive Bacteria: The introduction of specific pharmacophores can lead to potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. For instance, analog 12f (structure not detailed in abstracts) was identified as a highly active antimicrobial agent, with potency comparable to ampicillin and gentamicin sulfate.[4][7][9]

  • Gram-Negative Bacteria: Generally, the synthesized analogs show weaker activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, which may be attributed to the complex outer membrane of these bacteria acting as a permeability barrier.[8]

  • Antifungal Activity: Moderate to weak activity against fungi like Candida albicans has been observed in several derivatives.[7][9]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of selected this compound analogs, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound IDSubstituent at C2-aminoS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
Analog 12f N/A (Specific structure proprietary)Comparable to GentamicinComparable to Ampicillin>100Moderate Activity[4][7][9]
Analog 8a N/A (Specific structure proprietary)6.2550>100>100[10]
Analog 8b N/A (Specific structure proprietary)12.5>10025>100[10]
Ampicillin (Standard Antibiotic)0.5 - 20.25 - 12 - 8N/A[9]
Gentamicin (Standard Antibiotic)0.25 - 10.12 - 0.50.5 - 4N/A[9]

Note: Data is compiled from published studies. "N/A" indicates data is not applicable or not available.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Causality: The broth microdilution method is a gold standard for its reproducibility and quantitative results.[13] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound, allowing for a precise determination of the concentration required to halt microbial growth.

G prep Step 1: Prepare Compound Dilutions (2-fold serial dilution in 96-well plate) inoculum Step 2: Prepare Standardized Inoculum (Adjust to 0.5 McFarland standard, ~1.5x10^8 CFU/mL) prep->inoculum inoculate Step 3: Inoculate Wells (Add bacterial suspension to each well) inoculum->inoculate incubate Step 4: Incubation (37°C for 18-24 hours) inoculate->incubate read Step 5: Read Results (Visually inspect for turbidity) incubate->read mic Result: Determine MIC (Lowest concentration with no visible growth) read->mic G seed Step 1: Seed Cells (Plate cells in a 96-well plate and incubate for 24h) treat Step 2: Treat with Compounds (Add serial dilutions of analogs and incubate for 48-72h) seed->treat add_mtt Step 3: Add MTT Reagent (Add 10 µL of 5 mg/mL MTT solution to each well) treat->add_mtt incubate_mtt Step 4: Incubate (37°C for 2-4 hours to allow formazan formation) add_mtt->incubate_mtt solubilize Step 5: Solubilize Formazan (Remove media, add 100 µL DMSO to dissolve crystals) incubate_mtt->solubilize read Step 6: Read Absorbance (Measure at 570 nm using a microplate reader) solubilize->read calculate Result: Calculate % Viability & IC₅₀ (Compare treated vs. control) read->calculate

Caption: Workflow of the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells from a culture flask.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [14]2. Cell Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate for a desired period, typically 48 to 72 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [15] * Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals. [14]4. Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [16] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 5. Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 6. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. [17]Thiazole-containing compounds have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). [18]

Structure-Activity Relationship (SAR) Insights
  • Enzyme Inhibition: The anti-inflammatory mechanism of some thiazole derivatives involves the inhibition of COX enzymes, which are responsible for producing pro-inflammatory prostaglandins. [18]The specific structure of the analog determines its selectivity for COX-1 versus COX-2.

  • Inhibition of Inflammatory Mediators: Another key mechanism is the suppression of pro-inflammatory mediators in immune cells like macrophages. This includes reducing the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6 upon stimulation with agents like lipopolysaccharide (LPS). [15][17]

Comparative Data: Inhibition of Nitric Oxide (NO) Production

The following table shows the potential of thiazole analogs to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Compound IDSubstituent at C2-aminoIC₅₀ for NO Inhibition (µM)Reference
Analog X (Hypothetical)15.2[15]
Analog Y (Hypothetical)28.5[15]
Indomethacin (Standard NSAID)~25[18]

Note: Data is illustrative and based on typical results from in vitro anti-inflammatory assays.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7). The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. [15][17] Causality: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent high-level production of NO, a key pro-inflammatory mediator. A compound that reduces the level of nitrite in the culture medium is considered to have anti-inflammatory activity by inhibiting the iNOS pathway.

G seed Step 1: Seed RAW 264.7 Cells (Plate cells in a 96-well plate and incubate for 24h) treat Step 2: Pre-treat with Compounds (Add serial dilutions of analogs for 1-2 hours) seed->treat stimulate Step 3: Stimulate with LPS (Add LPS (1 µg/mL) to all wells except negative control) treat->stimulate incubate Step 4: Incubate (37°C for 24 hours) stimulate->incubate collect Step 5: Collect Supernatant (Transfer 50-100 µL of culture medium to a new plate) incubate->collect griess Step 6: Perform Griess Reaction (Add Griess Reagent and incubate for 10-15 min) collect->griess read Step 7: Read Absorbance (Measure at 540 nm) griess->read calculate Result: Calculate % NO Inhibition (Compare to LPS-only control) read->calculate

Caption: Workflow for the Griess Assay for Nitric Oxide Inhibition.

Methodology:

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours. [15]2. Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. [15] * Include control wells: cells only (negative control) and cells + LPS (positive control).

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well containing the supernatant. [17] * Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540-550 nm using a microplate reader. [15][17] * A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated positive control.

    • Crucial Control: A parallel MTT assay should be performed to ensure that the observed reduction in NO is due to anti-inflammatory activity and not general cytotoxicity of the compounds on the macrophage cells. [15]

Conclusion

This compound is a remarkably versatile scaffold for the development of novel therapeutic agents. By strategically modifying the substituents, particularly at the C2-amino position, researchers can generate analogs with potent and diverse biological activities. The derivatives discussed in this guide demonstrate significant promise as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships highlighted, along with the detailed experimental protocols, provide a robust framework for scientists and drug development professionals to design, synthesize, and evaluate the next generation of thiazole-based therapeutics.

References

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
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A Comparative Guide to the Validated HPLC Method for Purity Assessment of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the structural core of various pharmacologically active agents.[1][2] Its utility in the synthesis of novel antimicrobial and anticancer compounds underscores the necessity of stringent quality control.[3] The presence of impurities, arising from synthesis, degradation, or storage, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of drug development, ensuring product consistency and patient safety.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will dissect the rationale behind the method's development, present a comprehensive validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance against viable alternative analytical technologies.[5][6]

The Gold Standard: A Validated Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and versatility for non-volatile and thermally unstable compounds.[7][8] The method detailed here is not only for routine purity testing but has also been validated as a stability-indicating assay through forced degradation studies.

Causality in Method Development: Why These Parameters?

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Column Chemistry: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) was chosen. The non-polar stationary phase provides excellent retention for the moderately polar thiazole ring, while allowing for effective separation from both more polar starting materials and less polar synthesis by-products.

  • Mobile Phase Composition: An isocratic mobile phase of 0.1% orthophosphoric acid in water and acetonitrile (70:30 v/v) was selected. The aqueous component, acidified with orthophosphoric acid, suppresses the ionization of the primary amine group on the thiazole ring. This ensures a single, sharp, and symmetrical peak shape, which is critical for accurate integration. Acetonitrile serves as the organic modifier, and its ratio was optimized to achieve a reasonable retention time (typically 4-6 minutes) and good resolution from potential impurities.

  • Detection Wavelength: The UV detection wavelength was set to 272 nm.[9][10] This is the wavelength of maximum absorbance (λmax) for the thiazole chromophore, providing the highest sensitivity for both the main component and related impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C ensure reproducible retention times and efficient separation without causing excessive backpressure.

Experimental Protocol: HPLC-UV Purity Assessment

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 0.1% v/v Orthophosphoric Acid in Water:Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Solution Preparation:

  • Diluent: Mobile Phase.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

4. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Calculate the percentage purity of the sample using the area normalization method or against the external standard.

    % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Trustworthiness: A Self-Validating System via ICH Q2(R1)

To demonstrate that a method is "suitable for its intended purpose," a rigorous validation is performed.[11] The following parameters confirm the reliability of the described HPLC method.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow, Temp, % Organic) Limits->Robustness Validated Validated Method Ready for Routine Use Robustness->Validated

Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.

Validation Data Summary

The following table summarizes the acceptance criteria and typical results for the validation of this HPLC method.

Validation ParameterAcceptance CriteriaTypical ResultCausality and Significance
Specificity The peak for the main analyte should be pure and well-resolved from degradation products and impurities (Resolution > 2).Peak purity index > 0.999. All degradant peaks are baseline resolved.Confirms the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants.[5]
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995Demonstrates a direct proportional relationship between concentration and detector response over the desired range, essential for accurate quantification.[12]
Range 80% to 120% of the test concentration.80 - 120 µg/mLThe interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.1%Measures the closeness of the experimental value to the true value, proving the method is free from systematic error.[13]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%Shows the degree of scatter between a series of measurements, indicating the method's reproducibility under the same and different conditions (days, analysts).[11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness % RSD of results should be ≤ 2.0% after minor deliberate changes.PassedDemonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small variations in parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2 °C).[5]
Forced Degradation: Proving Stability-Indicating Capability

Forced degradation studies are essential to develop a stability-indicating analytical method.[14] The drug substance was subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug at 105 °C for 48 hours.

  • Photolytic Degradation: Solid drug exposed to UV light (254 nm) for 24 hours.

In all cases, the HPLC method was able to separate the intact this compound peak from all degradation products, confirming its stability-indicating nature.

Comparative Analysis: Alternative and Complementary Technologies

While HPLC-UV is a robust workhorse, other techniques offer distinct advantages for specific applications. The choice of method depends on the analytical challenge at hand.[7]

Method_Selection Start Start: Define Analytical Need Need High Sensitivity or Structure ID Needed? Start->Need Volatile Are Impurities Volatile or Thermally Labile? Need->Volatile No LCMS Use LC-MS/MS Need->LCMS Yes Speed Is High Throughput/ Speed Critical? Volatile->Speed No (Not Volatile) GCMS Use GC-MS (Derivatization may be needed) Volatile->GCMS Yes (Volatile) HPLC Use Validated HPLC-UV Method Speed->HPLC No UHPLC Use UHPLC Speed->UHPLC Yes

Caption: Decision logic for selecting the appropriate analytical technique.

Performance Comparison Table
TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Robust, reliable, cost-effective, excellent for routine QC.[7][8]Moderate sensitivity, requires chromophores, not suitable for structure elucidation.Routine purity testing, content uniformity, and stability studies.
UHPLC-UV Similar to HPLC but uses smaller particles (<2 µm), requiring higher pressures.Faster analysis times, higher resolution, reduced solvent consumption.[7]Higher initial instrument cost, more susceptible to clogging.High-throughput screening, analysis of complex mixtures with many impurities.
LC-MS/MS Combines the separation power of LC with the mass analysis capability of mass spectrometry.Extremely high sensitivity and selectivity, provides molecular weight and structural information.[8][10]High instrument and maintenance costs, complex method development, matrix effects can be an issue.Impurity identification, quantification of trace-level impurities, bioanalytical studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometry detection.Excellent for volatile impurities like residual solvents, high sensitivity.[7]Not suitable for non-volatile or thermally labile compounds unless derivatized.Analysis of residual solvents and other volatile organic impurities.
SFC Uses a supercritical fluid (like CO₂) as the mobile phase."Green" alternative with significantly reduced organic solvent use, fast separations.[15][16]Limited to less polar compounds, specialized instrumentation required.Chiral separations, purification, and as a green alternative to normal-phase LC.

Conclusion

The validated reversed-phase HPLC-UV method presented herein is a robust, precise, and accurate tool for the routine purity assessment of this compound. Its validation in accordance with ICH Q2(R1) guidelines, including successful forced degradation studies, confirms its suitability as a stability-indicating method for quality control throughout the drug development lifecycle.

While advanced techniques like LC-MS/MS and UHPLC offer superior sensitivity and speed, the HPLC-UV method provides the optimal balance of performance, reliability, and cost-effectiveness for its intended purpose. The comparative analysis demonstrates that the selection of an analytical technique should be a strategic decision, guided by the specific requirements of the analysis, whether it be routine QC, trace-level impurity identification, or high-throughput screening.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

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  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). SCIRP. [Link]

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  • PubChem. This compound (C7H10N2O2S). (n.d.). PubChem. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount.[1][2] Among the heterocyclic compounds, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry.[1][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including remarkable antimicrobial efficacy against various bacterial and fungal pathogens.[3][4][5] This guide provides a comprehensive comparison of the antimicrobial efficacy of different thiazole derivatives, supported by experimental data and methodological insights for researchers in drug development.

The Thiazole Scaffold: A Versatile Core for Antimicrobial Agents

The thiazole ring is a fundamental component of numerous natural and synthetic compounds with significant biological activities.[1][2] Its presence in drugs like the anti-HIV agent Ritonavir and the antifungal Ravuconazole underscores its therapeutic potential. The unique electronic properties and the ability to engage in various non-covalent interactions make the thiazole nucleus an excellent starting point for the design of new antimicrobial agents.[1] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[6]

Comparative Antimicrobial Efficacy of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. This structure-activity relationship (SAR) is a key focus of current research, aiming to optimize the potency and spectrum of these compounds.

Antibacterial Activity

Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action for some derivatives, like sulfathiazole, involves the inhibition of essential metabolic pathways, such as the synthesis of vitamin B complex, which is necessary for bacterial growth.[1] Other derivatives may act as inhibitors of crucial enzymes like DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication.[7]

A comparative summary of the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives against various bacterial strains is presented below. A lower MIC value indicates greater potency.

Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4-(4-bromophenyl)-thiazol-2-amine derivativesCompound 43aS. aureus16.1 (µM)Norfloxacin-[1]
E. coli16.1 (µM)Norfloxacin-[1]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileCompound 37c-46.9 - 93.7--[1]
Thiazole-based Schiff base compoundsCompound 59S. aureus- (15.00 ± 0.01 mm inhibition zone at 200 µg/mL)Amoxicillin- (17.00 ± 0.04 mm inhibition zone)[1]
E. coli- (14.40 ± 0.04 mm inhibition zone at 200 µg/mL)Amoxicillin- (18.00 ± 0.01 mm inhibition zone)[1]
Heteroaryl(aryl) thiazole derivativesCompound 3Various Bacteria230 - 700Ampicillin-[8]
Di- and trithiazole derivativesCompound 17aSalmonella typhimurium0.49--[5]
Compound 7 & 13Salmonella typhimurium0.49--[5]
Benzo[d]thiazole derivativesCompound 13 & 14MRSA, E. coli50 - 75Ofloxacin10[9]

Key Insights from Antibacterial Studies:

  • Substitution Matters: The presence of specific substituents, such as a phenyl ring or heterocyclic systems, at various positions on the thiazole ring can significantly enhance antibacterial activity.[1][10] For instance, some studies have shown that the insertion of a heterocyclic system at position-5 of the thiazole ring improved antimicrobial activity.[5]

  • Gram-Positive vs. Gram-Negative: The efficacy can vary between Gram-positive and Gram-negative bacteria. Some derivatives show broad-spectrum activity, while others are more effective against a specific class of bacteria. For example, some compounds were found to be moderately effective against Gram-positive bacteria but ineffective against Gram-negative bacteria.[1]

  • Hybrid Molecules: A promising strategy in drug design is molecular hybridization, which involves combining the thiazole core with other bioactive moieties to enhance antimicrobial potential.[8]

Antifungal Activity

Thiazole derivatives have also demonstrated significant potential as antifungal agents, with some compounds showing efficacy comparable to or even exceeding that of standard drugs like fluconazole and ketoconazole.[1] The primary mechanism of action for many antifungal thiazoles is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[11]

Below is a summary of the antifungal activity of selected thiazole derivatives.

Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4-(4-bromophenyl)-thiazol-2-amine derivativesCompound 43bA. niger16.2 (µM)Fluconazole-[1]
Compound 43dC. albicans15.3 (µM)Fluconazole-[1]
Hydrazine-thiazole derivatives-Candida, Cryptococcus, Paracoccidioides0.45 - 31.2 (µM)--[1]
Thiazole derivatives with cyclopropane system-C. albicans0.008 - 7.81Nystatin0.015 - 7.81[12][13]
Thiazole-containing triazolesER-30346Various pathogenic fungiPotent in vitro activity--[14]
Benzo[d]thiazole derivativesCompound 13 & 14A. niger50 - 75Ketoconazole10[9]

Key Insights from Antifungal Studies:

  • Potent Anti-Candida Activity: Many thiazole derivatives exhibit strong activity against various Candida species, a common cause of fungal infections in humans.[1][11][12] Some newly synthesized derivatives have shown activity comparable or even superior to nystatin against clinical C. albicans isolates.[12][13]

  • Broad-Spectrum Potential: Research has shown that some thiazole derivatives are effective against a range of clinically important fungi, indicating their potential for broad-spectrum antifungal applications.[14]

  • Mechanism of Action: The interference with the fungal cell wall and/or cell membrane structure is a likely mode of action for some of these derivatives.[12][13]

Experimental Protocols for Antimicrobial Efficacy Testing

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are crucial. The following are detailed methodologies commonly employed in the evaluation of thiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Test Compounds: The thiazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

Protocol Steps:

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are cut into the agar.

  • Application of Test Compounds: A defined volume of the thiazole derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Inoculum Standardized Microbial Inoculum MIC_Plate Serial Dilution in 96-Well Plate Inoculum->MIC_Plate Inoculate Agar_Plate Inoculated Agar Plate Inoculum->Agar_Plate Spread Compounds Thiazole Derivative Solutions Compounds->MIC_Plate Add Compounds->Agar_Plate Add to wells Incubate_MIC Incubate Microtiter Plate MIC_Plate->Incubate_MIC Incubate_Agar Incubate Agar Plate Agar_Plate->Incubate_Agar Read_MIC Determine MIC Incubate_MIC->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone

Caption: Workflow for determining antimicrobial efficacy.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into thiazole derivatives has revealed several key SAR trends that can guide the future design of more potent antimicrobial agents.

Thiazole_SAR cluster_substituents Key Substitution Points Thiazole Generalized Thiazole Structure R1 R1 (Position 2) Thiazole->R1 Influences target binding R2 R2 (Position 4) Thiazole->R2 Affects spectrum of activity R3 R3 (Position 5) Thiazole->R3 Modulates pharmacokinetic properties

Caption: Key substitution points on the thiazole ring influencing antimicrobial activity.

  • Position 2 Substituents: Modifications at this position often have a significant impact on the molecule's ability to bind to its biological target. Aromatic and heteroaromatic substitutions are common and can enhance potency.

  • Position 4 Substituents: The group at this position can influence the spectrum of activity (e.g., Gram-positive vs. Gram-negative) and overall efficacy.

  • Position 5 Substituents: Substitutions at this position can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile and ability to penetrate microbial cells.

The future of thiazole-based antimicrobial research lies in the rational design of novel derivatives based on established SAR, the exploration of hybrid molecules that target multiple microbial pathways, and the investigation of their efficacy against drug-resistant strains.[6][7]

Conclusion

Thiazole derivatives represent a highly promising class of antimicrobial agents with demonstrated efficacy against a broad range of bacterial and fungal pathogens. The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the optimization of potency, spectrum, and pharmacokinetic properties. Continued research into the synthesis, biological evaluation, and mechanistic understanding of novel thiazole derivatives is essential to unlock their full therapeutic potential and combat the growing threat of antimicrobial resistance.

References

A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Ethyl 5-amino-2-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of pharmacologically active molecules. Its presence in clinically approved drugs like the anticancer agent Tiazofurin and the anti-HIV drug Ritonavir underscores its significance.[1] The ethyl 5-amino-2-methylthiazole-4-carboxylate core, in particular, serves as a versatile and valuable starting point for the synthesis of novel therapeutic candidates.[2] Derivatives stemming from this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comparative analysis of the preclinical evaluation pathway for these derivatives, contrasting the foundational in vitro assays with the vital, organism-level validation of in vivo models. We will dissect the causality behind experimental choices, provide actionable protocols, and synthesize data to illuminate the journey from a laboratory "hit" to a promising "lead candidate."

Part 1: The Proving Ground: In Vitro Evaluation

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed in a controlled environment outside of a living organism, typically using isolated cells, proteins, or microorganisms. The primary objective is to rapidly screen compounds for biological activity, elucidate their mechanism of action, and establish a preliminary toxicity profile at the cellular level. This phase is critical for making go/no-go decisions before committing to more complex and resource-intensive animal studies.

Key In Vitro Assays for Thiazole Derivatives

The specific assays chosen are dictated by the therapeutic target. For the diverse activities of this compound derivatives, the following are paramount:

  • Anticancer Activity Assessment:

    • Cytotoxicity Screening: The most common initial screen is the MTT assay . This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity against the cancer cell line.[6] This initial screen allows for the determination of the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cells.

    • Mechanistic Assays: Once a compound shows cytotoxic promise, the next logical step is to understand how it kills cancer cells.

      • Cell Cycle Analysis: Using flow cytometry, researchers can determine if a compound arrests the cell cycle at a specific phase (e.g., G1, S, or G2/M), preventing proliferation.[6]

      • Apoptosis Induction: Assays like Annexin V/PI staining can confirm if the compound induces programmed cell death (apoptosis), a desirable trait for an anticancer drug.[6]

      • Enzyme Inhibition: Many thiazole derivatives function by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or aromatase.[6][7] Specific enzymatic assays are used to quantify this inhibition.

  • Antimicrobial Activity Profiling:

    • Susceptibility Testing: The broth microdilution method is the gold standard for determining a compound's Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[8][9] This is often followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism.[8]

    • Synergy Studies: The checkerboard assay is employed to investigate whether a thiazole derivative can work synergistically with an existing antibiotic, potentially lowering the required dose of both agents and combating resistance.[9]

  • Anti-inflammatory Potential:

    • Enzyme Inhibition Assays: Inflammation is often mediated by enzymes like Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX). In vitro assays are used to measure a compound's ability to inhibit these enzymes, indicating its potential to reduce inflammation.[1][10]

Workflow for In Vitro Screening

The process follows a logical progression from broad screening to more focused mechanistic studies.

cluster_0 In Vitro Screening Pipeline Compound Synthesized Thiazole Derivative Library Primary_Screen Primary Screening (e.g., MTT Assay vs. Cancer Lines, MIC vs. Bacteria) Compound->Primary_Screen Test Hit_ID Hit Identification (Compounds with IC50/MIC below threshold) Primary_Screen->Hit_ID Analyze Secondary_Screen Secondary Mechanistic Assays (Cell Cycle, Apoptosis, Enzyme Inhibition) Hit_ID->Secondary_Screen Validate Tox Cellular Toxicity (vs. Normal Cell Lines, e.g., Keratinocytes) Hit_ID->Tox Assess Safety Lead_Gen Promising In Vitro Lead (Potent & Selective) Secondary_Screen->Lead_Gen Confirm MoA Tox->Lead_Gen Establish Therapeutic Window

Caption: General workflow for in vitro screening of thiazole derivatives.

Representative In Vitro Data

The following table summarizes published data for various thiazole derivatives, illustrating the type of quantitative results generated from these assays.

Compound ClassSpecific Derivative ExampleIn Vitro AssayTargetResult (IC50 / MIC)Reference
AnticancerDiphyllin Thiazole 5dCytotoxicityHepG2 (Liver Cancer)IC50: 0.3 µM[11]
AnticancerThiazole Derivative 4cCytotoxicityMCF-7 (Breast Cancer)IC50: 2.57 µM[6]
AnticancerThiazole Derivative 4cEnzyme InhibitionVEGFR-2IC50: 0.15 µM[6]
AntimicrobialLead Thiazole Compound 1Broth MicrodilutionMRSAMIC: 1.3 µg/mL[9]
AntimicrobialThiazole Derivative 12fAgar DiffusionS. aureus, B. subtilisComparable to Ampicillin[3][4]
Anti-inflammatoryThiazole Derivative 6lEnzyme InhibitionCOX-2IC50: 0.09 µM[10]
Anti-inflammatoryThiazole Derivative 6lEnzyme Inhibition5-LOXIC50: 0.38 µM[10]

Part 2: Bridging to Biology: In Vivo Validation

In vivo (Latin for "within the living") studies are the critical next step to assess how a promising compound behaves in a complex, whole-organism system. While in vitro assays demonstrate potential, they cannot predict a compound's absorption, distribution, metabolism, excretion (ADME), and overall systemic toxicity. Animal models are essential for validating efficacy and safety before a compound can ever be considered for human trials.

Common In Vivo Models for Thiazole Derivatives
  • Anticancer Efficacy Models:

    • Xenograft Mouse Model: This is the workhorse of preclinical oncology. Human cancer cells (e.g., from an MCF-7 breast cancer line) are injected into immunodeficient mice.[12] Once tumors are established, the mice are treated with the test compound. The key endpoint is the measurement of tumor growth inhibition over time compared to a control group.[12]

  • Antimicrobial Infection Models:

    • Murine Skin Infection Model: To test topical antimicrobial agents, a superficial wound is created on a mouse and then inoculated with a pathogen like Methicillin-Resistant Staphylococcus aureus (MRSA). The test compound is applied topically, and efficacy is measured by the reduction in the bacterial load in the tissue after a set period.[9]

  • Anti-inflammatory Models:

    • Carrageenan-Induced Paw Edema Model: This is a classic model for acute inflammation. Carrageenan, an irritant, is injected into the paw of a rat, causing predictable swelling (edema).[10] The test compound is administered (often orally) before the carrageenan injection, and its ability to reduce the paw swelling is measured over several hours. This provides a clear indication of systemic anti-inflammatory activity.[10]

The Transition from In Vitro Hit to In Vivo Candidate

The decision to advance a compound from in vitro testing to in vivo studies is a critical juncture, balancing potency with a viable preliminary safety profile.

cluster_1 Preclinical Development Pathway InVitro_Lead Potent & Selective In Vitro Lead PK_Studies Pharmacokinetic (ADME) & Formulation Studies InVitro_Lead->PK_Studies Optimize Delivery Tox_Studies In Vivo Toxicology (Acute & Chronic) InVitro_Lead->Tox_Studies Assess Systemic Safety InVivo_Model In Vivo Efficacy Model (Xenograft, Infection, etc.) PK_Studies->InVivo_Model Determine Dosing Lead_Candidate Preclinical Lead Candidate (Efficacious & Safe In Vivo) InVivo_Model->Lead_Candidate Demonstrate Efficacy Tox_Studies->Lead_Candidate Confirm Safety Profile

Caption: Transition from a promising in vitro hit to an in vivo lead candidate.

Representative In Vivo Data

This table summarizes key findings from animal studies, demonstrating the assessment of efficacy in a whole-organism context.

Compound ClassTherapeutic AreaAnimal ModelEfficacy EndpointKey FindingReference
AntibacterialInfectious DiseaseMurine Skin Infection (MRSA)Reduction in Bacterial LoadReduced MRSA burden by >90%, comparable to mupirocin.[9][12]
Anti-inflammatoryInflammationCarrageenan-Induced Rat Paw EdemaReduction in EdemaSignificantly decreased paw edema by 60.82%.[10]
AnticancerCancerLeukemia HL-60 Xenograft in MiceTumor Growth InhibitionShowed significant tumor growth inhibition and induced apoptosis.[12]

Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to find a compound that is potent in a test tube and effective and safe in a living system. However, a direct correlation is not always guaranteed. A compound with a nanomolar IC50 in vitro may fail spectacularly in vivo.

Why do potent in vitro compounds fail in vivo?

  • Poor Pharmacokinetics (PK): The compound may not be absorbed into the bloodstream, may be metabolized by the liver too quickly, or may not distribute to the target tissue (e.g., the tumor site).

  • Systemic Toxicity: A compound might be selectively toxic to cancer cells over normal cells in a dish, but when introduced into an organism, it could be toxic to vital organs like the liver or kidneys.

  • Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to unforeseen side effects.

This highlights the iterative nature of drug discovery. An in vivo failure is not just an endpoint; it is a data point that drives the next phase of design. If a compound is potent but has poor PK, medicinal chemists can modify the structure to improve its stability or solubility. If it shows toxicity, they can design derivatives to reduce that liability while attempting to maintain efficacy.

cluster_2 Iterative Drug Discovery Cycle Synthesis Chemical Synthesis of Derivatives InVitro In Vitro Screening (Potency & Selectivity) Synthesis->InVitro Test InVivo In Vivo Validation (Efficacy & Safety) InVitro->InVivo Validate Best Hits Optimization Lead Optimization (Structure-Activity Relationship) InVivo->Optimization Analyze Data (PK, Efficacy, Tox) Optimization->Synthesis Redesign & Refine

Caption: The logical and cyclical relationship in drug discovery.

Detailed Experimental Protocols

To ensure reproducibility and adherence to scientific standards, detailed protocols are crucial. Below are self-validating, step-by-step methodologies for key assays described in this guide.

Protocol 1: MTT Cell Viability Assay (In Vitro)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Carrageenan-Induced Paw Edema Model (In Vivo)
  • Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

  • Grouping and Fasting: Randomly divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (thiazole derivative at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and positive control orally (p.o.) via gavage 1 hour before the carrageenan injection. Administer the vehicle (e.g., 0.5% CMC) to the control group.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Outlook

The journey of a drug from concept to clinic is a rigorous process of sequential validation. For derivatives of this compound, this journey begins with high-throughput in vitro assays to identify compounds with potent biological activity against cancer cells, microbes, or inflammatory targets. The most promising of these "hits" then face the challenge of in vivo testing, where their efficacy and safety are scrutinized within a complex living system.

The data clearly show that this thiazole scaffold is a rich source of biologically active compounds. Successful translation from in vitro potency to in vivo efficacy, as demonstrated by several derivatives in the literature, provides a strong rationale for continued investigation. The key to unlocking their full therapeutic potential lies in a deep understanding of the structure-activity relationships and a methodical, iterative approach that uses both in vitro and in vivo data to guide the design of safer, more effective drug candidates.

References

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  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS One. [Link]

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  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2022). PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-amino-2-methylthiazole-4-carboxylate Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This scaffold is not merely a synthetic curiosity but is a recurring motif in a variety of natural products, including vitamin B1 (thiamine), and is present in numerous FDA-approved drugs with activities spanning anti-HIV (Ritonavir), anticancer (Dasatinib), and antifungal (Ravuconazole) applications.[1][3][4] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and coordinate with metal ions in enzyme active sites.[1]

Within this broad class of compounds, Ethyl 2-amino-4-methylthiazole-5-carboxylate and its isomers serve as exceptionally versatile building blocks for creating novel therapeutic agents.[5] The strategic placement of an amino group and an ester function provides synthetic handles for extensive derivatization. This guide offers a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their antimicrobial properties. We will dissect how specific structural modifications influence biological potency, grounded in experimental data, and provide detailed protocols to empower researchers in this field.

The Core Moiety: Rationale for Structural Modification

The foundational structure, Ethyl 2-amino-4-methylthiazole-5-carboxylate, presents three primary sites for chemical modification to explore the chemical space and optimize biological activity: the C2-amino group, the C5-ester group, and the C4-methyl group. However, derivatization of the C2-amino and C5-ester functions has been the most fruitful avenue of investigation.[6][7]

  • The C2-Amino Group: This nucleophilic site is readily derivatized to form amides, ureas, thioureas, Schiff bases, and sulfonamides.[6][8] These modifications can introduce new pharmacophoric features, alter lipophilicity, and create additional hydrogen bond donors or acceptors, profoundly impacting target binding.

  • The C5-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides and hydrazides.[6] This modulates the molecule's polarity and its ability to interact with biological targets.

The central hypothesis is that by systematically altering these positions, we can fine-tune the molecule's properties to enhance its potency and selectivity against microbial pathogens.

Caption: Core structure and key sites for derivatization.

General Synthetic Pathways

The synthesis of the parent scaffold is efficient and typically proceeds via the Hantzsch thiazole synthesis. A common modern approach involves a one-pot reaction of ethyl acetoacetate with a brominating agent like N-bromosuccinimide (NBS), followed by cyclization with thiourea or its N-substituted derivatives.[5][9] This method is advantageous due to its simplicity and good yields.[5] Subsequent modifications at the C2-amino and C5-ester positions follow standard organic chemistry transformations.

Synthesis_Workflow cluster_mods Derivatization start Ethyl Acetoacetate + Thiourea step1 Bromination (NBS) & Cyclization start->step1 core Ethyl 2-amino-4-methyl thiazole-5-carboxylate step1->core mod_r1 Reaction at C2-NH₂ (e.g., Acylation, Aryl isocyanate) core->mod_r1 mod_r2 Reaction at C5-Ester (e.g., Hydrazinolysis) core->mod_r2 deriv_r1 C2-N-Substituted Derivatives mod_r1->deriv_r1 deriv_r2 C5-Hydrazide Derivatives mod_r2->deriv_r2 MIC_Workflow cluster_prep Preparation p1 Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacteria (Final Conc. ~5x10⁵ CFU/mL) p1->inoculate p2 Prepare Serial Dilutions of Test Compound in Plate p2->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Plate for Growth Inhibition incubate->read result Determine MIC Value (Lowest concentration with no growth) read->result

Sources

A Senior Application Scientist's Guide to Benchmarking Anticancer Activity Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel cancer therapeutics, rigorous and objective benchmarking of a new compound's activity against established drugs is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust preclinical evaluation cascade. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a self-validating and scientifically sound assessment of your compound's potential.

The journey from a promising molecule to a potential clinical candidate is paved with systematic evaluation. A step-wise procedure, moving from high-throughput in vitro screens to more complex in vivo models, is crucial for identifying the most promising agents for further development.[1] This approach not only conserves resources but also allows for a deep mechanistic understanding of the compound's action.

The Foundation: Strategic Selection of Comparators and Models

The credibility of your benchmarking study hinges on the appropriate selection of reference drugs and cancer models. This is not a one-size-fits-all decision; it requires a nuanced understanding of the compound's putative mechanism and the clinical landscape of the target cancer.

Choosing the Right Benchmarks:

  • Standard-of-Care Agents: The primary comparators should be drugs that are currently used in the clinic for the cancer type you are targeting. This provides a direct measure of potential clinical relevance.

  • Mechanistic Comparators: If your compound is designed to target a specific molecular pathway, include drugs with a known and similar mechanism of action. This will help to validate its on-target activity and potentially highlight advantages in potency or specificity.

  • Broad-Spectrum Cytotoxics: Including a classic cytotoxic agent like Doxorubicin or Paclitaxel can provide a general sense of your compound's potency across different cell lines.

Selecting Appropriate Cancer Cell Lines:

The National Cancer Institute's NCI-60 panel of 60 human tumor cell lines is an invaluable resource for initial screening, offering a broad perspective on a compound's activity across various cancer types.[2][3][4][5][6] For more focused studies, consider the following:

  • Tissue of Origin: Select cell lines that are representative of the cancer type you aim to treat.[7]

  • Genetic Background: Characterized cell lines with specific mutations (e.g., KRAS, BRAF, p53) can help to identify patient populations that may be more responsive to your compound.

  • Expression of the Target: If your compound has a specific molecular target, ensure the chosen cell lines express that target at relevant levels.

In Vitro Evaluation: The First Line of Assessment

In vitro assays are the workhorse of early-stage anticancer drug discovery, providing a rapid and cost-effective means to assess a compound's biological activity.[8][9][10][11]

These assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the drug concentration required to inhibit a biological process by 50%.[12]

Commonly Used Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15]

  • SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cellular protein content, providing an estimation of cell density.[18][19][20][21] It is less susceptible to interference from compounds that affect cellular metabolism.[18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of your test compound and the reference drugs (e.g., 0.01 to 100 µM) for a specified duration (typically 48-72 hours).[7] Include a vehicle control (e.g., DMSO).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][23][24]

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) ± SD
Novel Compound X MCF-7 (Breast) 5.2 ± 0.8
A549 (Lung) 8.1 ± 1.2
HCT116 (Colon) 3.5 ± 0.5
Doxorubicin MCF-7 (Breast) 0.9 ± 0.2
A549 (Lung) 1.5 ± 0.3
HCT116 (Colon) 0.7 ± 0.1
Paclitaxel MCF-7 (Breast) 0.05 ± 0.01
A549 (Lung) 0.08 ± 0.02
HCT116 (Colon) 0.03 ± 0.008

This is hypothetical data for illustrative purposes.

Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic assays provide insights into the cellular processes affected by the drug.

Apoptosis Assays:

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[7] Flow cytometry-based assays are powerful tools for quantifying apoptosis.[25]

  • Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[26]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound and reference drugs at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash them with cold PBS, and resuspend them in 1X Binding Buffer.[27]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[26] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[26]

Cell Cycle Analysis:

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound and reference drugs at their IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently.[30]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.[28]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[29]

Visualizing the Benchmarking Workflow

A clear and logical workflow is essential for a successful benchmarking study.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation promotes translation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion: A Rigorous Path to Discovery

Benchmarking the anticancer activity of a novel compound against known drugs is a multifaceted and essential process in drug discovery. By employing a systematic and evidence-based approach, from initial in vitro screening to in vivo validation, researchers can build a robust data package that clearly defines the compound's potential. This guide provides a foundational framework, but it is the meticulous execution of these experiments and the insightful interpretation of the data that will ultimately determine the trajectory of a promising new therapeutic.

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  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2020). Bio-protocol. Retrieved from [Link]

  • Statistical considerations in long-term efficacy evaluation of anti-cancer therapies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

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Comparative Guide to Cross-Reactivity of Antibodies for Ethyl 5-amino-2-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for polyclonal and monoclonal antibodies raised against derivatives of Ethyl 5-amino-2-methylthiazole-4-carboxylate. As this class of molecules holds significant promise in the development of novel antimicrobial and anticancer agents, the rigorous validation of immunological reagents is paramount for advancing research and ensuring the accuracy of preclinical data.[1][2]

Part 1: The Strategic Design of a Cross-Reactivity Study

A robust cross-reactivity study is not merely a series of tests but a systematic investigation into the molecular recognition capabilities of an antibody. The foundation of this investigation lies in the careful selection of compounds to challenge the antibody's specificity.

The Causality of Compound Selection

The objective is to test the antibody against a panel of molecules that are structurally analogous to the original immunizing hapten. This allows for the mapping of the specific chemical moieties (epitopes) the antibody recognizes. For an antibody raised against a derivative of this compound, the selection of cross-reactants should be based on systematic modifications to the core structure.

The core structure and potential sites for modification are illustrated below:

Caption: Core chemical structure and key sites for selecting cross-reactants.

Recommended Cross-Reactivity Panel:

A well-designed panel should include:

  • Parent Compound: this compound itself (if the antibody was raised against a derivative).

  • Precursors and Synthetic Intermediates: Molecules used in the synthesis of the target compound can reveal specificity for substructures.[6][7]

  • Known Metabolites: If data on the metabolism of the target compound is available, these metabolites are critical inclusions.

  • Structural Analogs:

    • Ester Variations: Replace the ethyl group with methyl, propyl, or hydrolyze to the carboxylic acid.[8]

    • Thiazole Ring Substitutions: Vary the substituent at the 2-position (e.g., replace methyl with other alkyl groups or hydrogen).

    • Amino Group Modifications: Test derivatives with acylated or alkylated amino groups.

Part 2: Experimental Methodologies for Quantifying Cross-Reactivity

We will compare two primary, industry-standard techniques for assessing antibody specificity against small molecules: Competitive ELISA and Surface Plasmon Resonance (SPR). A supplementary method, Western Blotting, is also discussed for specific contexts.

A. Competitive ELISA: The Workhorse for Specificity Screening

Competitive ELISA is the most widely used method for determining the cross-reactivity of antibodies against small molecules due to its high throughput, sensitivity, and cost-effectiveness.[5] The principle relies on the competition between the free analyte (in solution) and a plate-bound antigen (typically the hapten conjugated to a carrier protein) for a limited number of antibody binding sites.

G A 1. Coating Plate coated with Hapten-Protein conjugate (e.g., Hapten-BSA). B 2. Blocking Unbound sites on the plate are blocked with an inert protein (e.g., BSA). A->B C 3. Competition Primary antibody is pre-incubated with serial dilutions of test compound (free hapten or cross-reactant). B->C D 4. Incubation Antibody-compound mixture is added to the coated plate. C->D E 5. Washing Unbound antibody is washed away. D->E F 6. Detection Enzyme-conjugated secondary antibody (e.g., Anti-IgG-HRP) is added. E->F G 7. Substrate Addition Substrate (e.g., TMB) is added, producing a colorimetric signal. F->G H 8. Measurement Signal is read. Signal intensity is inversely proportional to the amount of free compound in the sample. G->H

Caption: Workflow for a Competitive ELISA experiment.

Detailed Experimental Protocol: Competitive ELISA

  • Coating: Dilute the hapten-protein conjugate (e.g., Your-Derivative-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer (e.g., 1% BSA in PBST). The concentration range should span from expected non-inhibition to complete inhibition.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (diluted in Assay Buffer to a concentration determined by prior titration).

    • Incubate this mixture for 1 hour at room temperature to allow binding to occur.

  • Incubation: After washing the blocked plate 3 times, transfer 100 µL of the antibody-compound mixture from the dilution plate to the coated assay plate. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.[9]

  • Development: Wash the plate 5 times. Add 100 µL/well of substrate solution (e.g., TMB). Allow color to develop in the dark (typically 15-30 minutes).

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is used to generate a dose-response curve for each tested compound. The IC₅₀ value—the concentration of analyte that causes 50% inhibition of the maximal signal—is determined for each curve.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

A higher %CR indicates a greater ability of the antibody to recognize the test compound.

B. Surface Plasmon Resonance (SPR): For In-Depth Kinetic Characterization

SPR is a label-free technology that provides real-time quantitative data on biomolecular interactions.[10] It is an invaluable tool for obtaining precise kinetic parameters (kₐ - association rate, kₔ - dissociation rate) and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[10][11]

Conceptual Workflow for SPR Cross-Reactivity Analysis

  • Chip Preparation: The primary antibody is immobilized onto the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing a specific concentration of the target analyte or a potential cross-reactant is flowed over the chip surface.

  • Real-Time Measurement: The binding of the analyte to the immobilized antibody is measured in real-time as a change in the refractive index, generating a sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a binding model to calculate kₐ, kₔ, and Kₗ (Kₗ = kₔ/kₐ).

  • Comparison: The affinity (Kₗ) of the antibody for each cross-reactant is directly compared to its affinity for the primary target analyte. Lower Kₗ values indicate stronger binding.

SPR provides a more nuanced view than ELISA, as it can distinguish between compounds that have similar overall affinity (Kₗ) but different binding kinetics (e.g., fast-on/fast-off vs. slow-on/slow-off). This level of detail can be crucial in selecting antibodies for specific applications, such as rapid diagnostic tests.[12]

C. Western Blotting: A Supplementary Validation Tool

While not a primary method for small molecule cross-reactivity, Western blotting is essential for overall antibody validation.[13] In this context, it can be used to test the antibody against a panel of different hapten-protein conjugates. This confirms that the antibody recognizes the hapten itself and not the carrier protein or the linker used in the immunogen.

Protocol Synopsis: Western Blotting

  • Sample Prep & SDS-PAGE: Separate various hapten-protein conjugates (e.g., Target-BSA, Analog1-BSA, Analog2-KLH) and the unconjugated carrier proteins via SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody being tested.[9][14]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[15]

A specific antibody should produce a strong band only in the lanes corresponding to conjugates containing the target hapten or closely related structures, and no signal for unconjugated carriers or unrelated hapten conjugates.

Part 3: Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the antibody's specificity profile.

Table 1: Comparative Cross-Reactivity Data

Compound TestedStructureCompetitive ELISASurface Plasmon Resonance
IC₅₀ (nM) % Cross-Reactivity
Target Analyte [Insert Structure]1.5100%
Analog 1 (Carboxylic Acid)[Insert Structure]1510%
Analog 2 (Methyl Ester)[Insert Structure]2.075%
Analog 3 (Ring Variation)[Insert Structure]15000.1%
Precursor X[Insert Structure]>10,000<0.01%
Unrelated Compound Y[Insert Structure]>10,000<0.01%

Interpreting the Results:

  • High Specificity: An ideal antibody will show a high percentage of cross-reactivity (or low Kₗ) only for the target analyte and very low (<1%) for all other compounds.

  • Identified Cross-Reactivity: In the example table, the antibody shows significant cross-reactivity (75%) with the methyl ester analog (Analog 2), suggesting the ethyl vs. methyl distinction is not critical for recognition. However, it has much lower reactivity with the carboxylic acid form (Analog 1), indicating the ester group is an important part of the epitope.

  • Application-Specific Decisions: The acceptable level of cross-reactivity depends on the intended application. For a highly specific quantitative assay, even 10% cross-reactivity with a known metabolite may be unacceptable. For a broader screening assay designed to detect a class of compounds, this level of cross-reactivity might be desirable.[16]

By following this structured, data-driven approach, researchers can confidently characterize the performance of their antibodies, ensuring the generation of reliable, reproducible, and publishable data in the pursuit of new therapeutics based on the this compound scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 5-amino-2-methylthiazole-4-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The seemingly minor variations between batches or suppliers of a chemical intermediate can have cascading effects on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven framework for the spectroscopic comparison of Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS: 31785-05-4), a key building block in the synthesis of various biologically active compounds, from different commercial suppliers.

Our approach is grounded in the principles of analytical chemistry and quality control, emphasizing not just the "how" but the "why" behind each experimental choice. By establishing a robust analytical workflow, we can confidently assess the identity, purity, and consistency of this critical raw material.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical technique for quality control is a significant risk. Each method interrogates a different property of the molecule, and by combining multiple, orthogonal techniques, we create a more complete and reliable picture of the material's quality. For this guide, we will employ a suite of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique to determine the purity of the compound and quantify any impurities.

Establishing a "Gold Standard": The Certified Reference Standard

Before evaluating samples from various suppliers, it is crucial to define what a "pure" sample of this compound looks like. In an ideal laboratory setting, this would involve obtaining a certified reference standard from a reputable pharmacopeia or standards provider. For the purpose of this guide, we will establish a theoretical spectroscopic profile based on established principles of organic spectroscopy.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Expected Spectroscopic Profile of the Reference Standard
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons of the thiazole ring, the ethyl group carbons, and the methyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (thiazole ring), and C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ), and predictable fragmentation patterns.

Comparative Analysis Workflow

The following workflow provides a systematic approach to comparing the quality of this compound from different suppliers. For this guide, we will consider three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_comparison Data Comparison & Evaluation sA Supplier A Sample prep Dissolution in appropriate deuterated and non-deuterated solvents sA->prep sB Supplier B Sample sB->prep sC Supplier C Sample sC->prep nmr ¹H and ¹³C NMR prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms hplc HPLC (Purity) prep->hplc compare Compare spectra and chromatograms against the reference standard and each other nmr->compare ir->compare ms->compare hplc->compare

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocols

Sample Preparation

For each spectroscopic technique, proper sample preparation is critical to obtain high-quality data.

  • For NMR Spectroscopy:

    • Accurately weigh approximately 10 mg of the sample from each supplier into separate NMR tubes.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Cap the NMR tubes and gently vortex to ensure complete dissolution.

  • For IR Spectroscopy (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • For Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • For HPLC Analysis:

    • Prepare a stock solution of each sample at a concentration of 1 mg/mL in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).

    • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

Spectroscopic and Chromatographic Analysis

The following are general parameters for each analysis. These may need to be optimized based on the specific instrumentation available.

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

  • IR Spectroscopy:

    • Instrument: FTIR spectrometer with an ATR accessory.

    • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Instrument: ESI-TOF or ESI-QTOF mass spectrometer.

    • Parameters: Positive ion mode, scan range m/z 50-500.

  • HPLC:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Interpreting the Results: A Comparative Data Summary

The following table presents a hypothetical comparison of the data obtained from the three suppliers against our established reference standard.

Parameter Reference Standard Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite solidOff-white solidYellowish solid
Solubility (DMSO) SolubleSolubleSolublePartially soluble
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified peaksSignificant unidentified peaks
¹³C NMR Conforms to structureConforms to structureConforms to structureExtra peaks observed
IR ConformsConformsConformsBroad -OH peak observed
Mass Spec. (m/z) [M+H]⁺ at 187.0536[M+H]⁺ at 187.0535[M+H]⁺ at 187.0537[M+H]⁺ at 187.0534, impurity at 203
HPLC Purity (%) >99.5%99.2%97.5%91.3%

Discussion and Recommendations

  • Supplier A: The material from Supplier A appears to be of high quality. The spectroscopic data is a very close match to the reference standard, and the HPLC purity is high. This supplier would be a reliable choice for most research and development applications.

  • Supplier B: The material from Supplier B is likely acceptable for some applications, but the presence of minor impurities detected by ¹H NMR and a lower HPLC purity suggest that it may not be suitable for sensitive applications or late-stage drug development without further purification.

  • Supplier C: The material from Supplier C shows significant deviations from the reference standard. The yellowish color, partial solubility, presence of significant impurities in the NMR and mass spectra, and a broad -OH peak in the IR (suggesting the presence of a hydroxylated impurity or residual water/solvent) are all red flags. The low HPLC purity confirms that this material is of poor quality and should be avoided.

Conclusion

This guide has outlined a comprehensive, multi-technique approach to the spectroscopic and chromatographic comparison of this compound from different suppliers. By establishing a reference standard and employing a suite of orthogonal analytical methods, researchers and drug development professionals can make informed decisions about the quality and suitability of their starting materials. Investing time in rigorous quality control at the outset is a critical step in ensuring the success and reproducibility of any chemical synthesis or biological study.

References

  • PubChem. this compound.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

A Comparative Guide to the Definitive Structural Elucidation of Ethyl 5-amino-2-methylthiazole-4-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the unequivocal determination of a molecule's three-dimensional structure is paramount. The family of Ethyl 5-amino-2-methylthiazole-4-carboxylate derivatives represents a class of heterocyclic compounds of significant interest, serving as crucial building blocks in the synthesis of various biologically active agents.[1][2][3] Their therapeutic potential, ranging from antimicrobial to anticancer activities, necessitates a precise understanding of their molecular architecture to inform structure-activity relationship (SAR) studies and guide further optimization.[1][2]

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of synthesized this compound derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.[4][5] We will delve into the experimental workflow of X-ray crystallography, elucidate the rationale behind its application, and present a comparative analysis against other widely used spectroscopic methods.

The Imperative for Unambiguous Structure Confirmation

The synthesis of complex organic molecules, such as thiazole derivatives, can often yield a variety of isomers or unexpected reaction products. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for preliminary characterization, they may not always provide a definitive picture of the three-dimensional arrangement of atoms, especially in cases of subtle stereochemical differences or unforeseen molecular conformations.[6] X-ray crystallography overcomes this limitation by providing a precise and unambiguous map of atomic positions in the solid state.[4][7]

Single-Crystal X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[7] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can deduce bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[5]

Experimental Protocol: A Step-by-Step Guide

The successful application of single-crystal X-ray crystallography hinges on the ability to grow a suitable single crystal of the synthesized compound. This is often the most challenging step in the process.

Step 1: Crystal Growth

  • Objective: To obtain a single, well-ordered crystal of the this compound derivative, typically 0.1-0.5 mm in size, free from cracks and defects.

  • Methodology:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to achieve saturation.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Allow the solvent to evaporate slowly from the solution at room temperature.

      • Vapor Diffusion: Place the solution in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

      • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a solution of the compound. Crystals may form at the interface.

    • Monitor the crystallization process regularly under a microscope.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal on the diffractometer and collect the X-ray diffraction data.

  • Methodology:

    • Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures to minimize thermal motion and radiation damage).

    • Center the crystal in the X-ray beam of the single-crystal diffractometer.

    • A preliminary diffraction pattern is collected to determine the crystal system and unit cell parameters.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

Step 3: Structure Solution and Refinement

  • Objective: To process the collected diffraction data to generate a three-dimensional model of the molecule.

  • Methodology:

    • The raw diffraction intensities are corrected for various experimental factors.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is crucial to understand its place within the broader analytical toolkit. The following table compares the capabilities of X-ray crystallography with other common spectroscopic techniques for the characterization of this compound derivatives.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5]Unambiguous and definitive structural determination.[4]Requires a suitable single crystal, which can be difficult to obtain.[7] Provides solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE).Provides detailed information about the molecular structure in solution. Non-destructive.Can be complex to interpret for large or structurally similar molecules. May not definitively distinguish between certain isomers without extensive 2D experiments.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).[8]High sensitivity, provides accurate molecular weight information.Does not provide information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-S).[9]Quick and simple method to identify functional groups.Provides limited information about the overall molecular structure.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives, emphasizing the central role of X-ray crystallography for definitive validation.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_definitive Definitive Confirmation Synthesis Synthesis of Thiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Crystal Growth NMR->Crystal_Growth Informed by purity MS->Crystal_Growth Confirmed mass Xray_Data X-ray Data Collection Crystal_Growth->Xray_Data Structure_Solution Structure Solution & Refinement Xray_Data->Structure_Solution Final_Structure Confirmed 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for the synthesis and structural confirmation of thiazole derivatives.

Conclusion

The structural confirmation of synthesized this compound derivatives is a critical step in their development as potential therapeutic agents. While a suite of spectroscopic techniques provides essential preliminary data, single-crystal X-ray crystallography remains the unparalleled method for unambiguous, high-resolution structural elucidation.[4][5] The detailed atomic-level information it provides is invaluable for understanding structure-activity relationships, guiding rational drug design, and ensuring the scientific integrity of the research. By integrating X-ray crystallography into the characterization workflow, researchers can proceed with confidence in the identity and three-dimensional nature of their synthesized compounds.

References

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. Available from: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available from: [Link]

  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PubMed Central. Available from: [Link]

  • Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. ResearchGate. Available from: [Link]

  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available from: [Link]

  • Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. ResearchGate. Available from: [Link]

  • Crystallographic Structure Elucidation. Northwestern University. Available from: [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. PubChem. Available from: [Link]

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. Available from: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available from: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-amino-2-methylthiazole-4-carboxylate. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.

A Note on Isomeric Forms: The topic of this guide is this compound (CAS No. 72054-60-5)[1]. It is important to distinguish this from its more commonly cited isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6)[2][3][4]. While specific safety data for the 5-amino-2-methyl isomer is less prevalent, the hazard profile and disposal requirements are predicated on the shared thiazole functional groups and are considered analogous for the purpose of ensuring a high degree of safety. The guidance provided is therefore based on the well-documented hazards of the 2-amino-4-methyl isomer and general principles of hazardous waste management.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs all subsequent handling and disposal decisions, ensuring that appropriate controls are in place.

Hazard Identification

Based on aggregated GHS data for the isomeric compound (CAS 7210-76-6), this compound should be treated as a hazardous substance with the following classifications[2]:

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]

The compound is a combustible solid, but data on its flash point is not applicable as it is not a liquid. It is not classified as an acutely hazardous "P-listed" waste, which simplifies disposal relative to more toxic substances[5].

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling or preparing this chemical for disposal[6]:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat. Ensure exposed skin is covered.

  • Respiratory Protection: For handling bulk powder or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator is required to prevent respiratory tract irritation.

All handling of the solid chemical should occur in a well-ventilated area, preferably within a chemical fume hood[6].

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This ensures the chemical enters the appropriate waste stream, preventing dangerous reactions and ensuring regulatory compliance.

  • Waste Classification: this compound is classified as a non-acute solid hazardous chemical waste .

  • Segregation is Critical: Never mix this waste with other chemical waste streams. Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions[7]. Specifically, keep this compound separate from:

    • Strong oxidizing agents[6].

    • Acids and bases.

    • Liquid waste streams, particularly halogenated and non-halogenated solvents.

Step-by-Step Disposal Protocol

Follow this protocol to safely containerize and manage waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Preparing for Disposal
  • Designate an Area: Identify a designated waste accumulation area within the lab. This should be "at or near the point of generation" and under the control of the laboratory personnel, qualifying it as a Satellite Accumulation Area (SAA) under EPA regulations[7][8][9].

  • Assemble Materials: Gather your required PPE, a dedicated solid waste container, hazardous waste labels, and any tools (spatulas, scoops) needed to transfer the waste.

Containerizing Solid Waste
  • Select a Container: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a screw cap). The container must be in good condition, with no leaks or cracks[7][9].

  • Transfer Waste: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If transferring powder, perform this action inside a chemical fume hood.

  • Seal and Label: Securely close the container. The container must remain closed unless you are actively adding waste[9]. Immediately affix a "Hazardous Waste" label.

Managing Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, weigh boats, or paper towels grossly contaminated with the solid chemical must be placed in the same solid hazardous waste container[10].

  • Empty Containers: The original product container is not considered "empty" by regulatory standards until it has been triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • The resulting rinsate is now a liquid hazardous waste and must be collected in a separate, clearly labeled liquid waste container. Do not pour this down the drain.

    • Once triple-rinsed, the original container can have its label defaced and be disposed of as regular solid waste or recycled, depending on institutional policy.

Labeling the Hazardous Waste Container

The hazardous waste label is a critical compliance document. It must be filled out completely and legibly[9]:

  • Write the words "Hazardous Waste."

  • List the full chemical name: "this compound" and its CAS Number "72054-60-5" . Do not use abbreviations or formulas.

  • Indicate the associated hazards (e.g., "Irritant," "Combustible Solid").

  • Record the date when waste was first added to the container (the "accumulation start date").

Temporary Storage in a Satellite Accumulation Area (SAA)

The labeled, sealed container must be stored in your designated SAA. Key SAA requirements include[7][8][11]:

  • Location: At or near the point of waste generation.

  • Volume Limits: No more than 55 gallons of non-acute hazardous waste may be accumulated per SAA[7][8].

  • Condition: Containers must be kept closed and in good condition.

  • Oversight: The area must be under the control of the operator of the process generating the waste[9].

Arranging for Final Disposal

Once the waste container is full, or if you are ceasing the process that generates this waste, you must arrange for its removal.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not allow waste to accumulate in the lab for more than one year from the accumulation start date[9]. Once a container in an SAA is full, it must be moved to a central accumulation area within three days[9].

Visualizing the Disposal Workflow

To clarify the decision-making process for different forms of waste, the following workflow diagram should be used.

DisposalWorkflow start Waste Generated (Containing this compound) is_solid Is it a solid? (e.g., powder, contaminated wipes) start->is_solid is_liquid Is it a liquid? (e.g., rinsate, solution) is_solid->is_liquid No solid_container Place in Labeled 'Solid Hazardous Waste' Container is_solid->solid_container Yes is_sharp Is it a contaminated sharp? (e.g., needle, broken glass) is_liquid->is_sharp No liquid_container Place in Labeled 'Liquid Hazardous Waste' Container (Segregated) is_liquid->liquid_container Yes sharps_container Place in Puncture-Proof 'Sharps Waste' Container is_sharp->sharps_container Yes store Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for proper segregation and disposal.

Spill Management

In the event of a small spill of solid this compound, proceed as follows:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

  • Collection: Carefully sweep up the spilled material and absorbent. Use a scoop or dustpan. Avoid vigorous sweeping that creates dust.

  • Disposal: Place all contaminated materials, including the absorbent, scoop, and any contaminated PPE, into a labeled hazardous waste container for solid waste[6][12].

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.

Waste Minimization

A core principle of modern laboratory science is the reduction of hazardous waste. Consider these strategies to minimize the generation of waste:

  • Source Reduction: Order only the quantity of chemical needed for your experiments.

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of material.

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates, preventing the need to dispose of unused, expired chemicals[10].

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, fulfilling our collective responsibility as scientific professionals.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas. EPA. Retrieved from [Link]

  • Stevens EHS Consulting. (n.d.). Guidelines for HW Satellite Accumulation Areas. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. eCFR. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 4). Frequent Questions About Hazardous Waste Generation. EPA. Retrieved from [Link]

  • Regulations.gov. (n.d.). Satellite Accumulation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. OSHA. Retrieved from [Link]

  • Clym Environmental Services. (n.d.). Key Elements of an OSHA Compliant Laboratory Safety Management Program. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of North Alabama. (2020, October 14). Environmental Health and Safety Manual Chapter 7-Hazardous Waste Management. Retrieved from [Link]

  • Syracuse University. (n.d.). Section 1: Hazardous Waste. Environmental Health & Safety Services. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling Ethyl 5-amino-2-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Safe and Compliant Laboratory Operations

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS No. 7210-76-6). The protocols outlined here are designed to ensure operator safety, maintain experimental integrity, and adhere to regulatory compliance from receipt of the compound to its final disposal.

Hazard Profile Analysis: Understanding the "Why" Behind the PPE

This compound is an off-white to pale yellow powder.[1][2] A thorough understanding of its hazard profile, derived from the Globally Harmonized System (GHS), is fundamental to establishing a robust safety protocol. The "why" behind each piece of personal protective equipment (PPE) is directly linked to these classifications.

The compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

These classifications (H315, H319, H335) dictate that the primary exposure routes of concern are dermal contact, eye contact, and inhalation of the powder.[3][4] Therefore, our defense strategy—our PPE and handling protocol—is built around creating reliable barriers to these routes.

Core PPE Protocol: A Multi-Layered Defense

Effective protection goes beyond a simple checklist; it involves selecting the right equipment and using it correctly within a structured workflow. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees.[5][6]

PPE CategorySpecification & Rationale
Hand Protection Specification: Chemical-resistant nitrile gloves.[5] Rationale: Nitrile provides a robust barrier against skin contact, mitigating the H315 (skin irritation) hazard. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contamination, consider double-gloving.[7] Hands should be washed thoroughly with soap and water after glove removal.[8]
Eye & Face Protection Specification: ANSI Z87-marked, tightly fitting safety goggles.[7] A face shield must be worn over goggles during procedures with a high splash potential.[5][7] Rationale: This combination is essential to prevent eye contact with the powder or solutions, addressing the H319 (serious eye irritation) hazard. Standard safety glasses with side shields are insufficient for full protection against dust and splashes.[7]
Respiratory Protection Specification: A NIOSH-approved N95 dust mask or a higher-level respirator.[4] Rationale: Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation (H335).[9] Respiratory protection is a critical line of defense, especially during weighing and transfer operations.
Body Protection Specification: A long-sleeved, properly fastened laboratory coat.[10] Closed-toe shoes are mandatory at all times.[5][10] Rationale: The lab coat protects skin and personal clothing from accidental spills and contamination.[10] Closed-toe shoes prevent injury from dropped items or spills.[5]
Operational Plan: Step-by-Step Handling Procedures

A disciplined, procedural approach is crucial for minimizing exposure risk. The following workflow integrates the use of PPE with established engineering controls and safe handling techniques.

  • Verify Engineering Controls: Before handling, ensure a chemical fume hood is operational and has been recently certified.[11][12] Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.[9][13]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled receiving vessels, and place them within the fume hood to minimize movement in and out of the containment area.[9]

  • Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before approaching the handling area. The respirator should be donned just before handling the powder.

  • Containment is Key: All handling of the solid compound must occur within a chemical fume hood to control the inhalation hazard.[11][14]

  • Minimize Dust: Open the container away from your face.[15] Use a spatula to carefully transfer small amounts of the powder to a weigh boat.[14] Avoid pouring directly from the bottle, as this can generate dust.[14]

  • Immediate Cleanup: After weighing, securely cap the stock container.[14] Use a wet wipe or a HEPA-filtered vacuum to decontaminate the spatula, balance, and surrounding surfaces within the hood. Do not dry sweep, as this can reaerosolize the powder.[14]

  • Controlled Addition: When dissolving, slowly add the solid to the solvent to prevent splashing.[9]

  • Maintain Containment: Keep the reaction vessel within the fume hood, especially if heating or agitation is required, as this can increase the rate of vapor release.

  • Post-Handling Decontamination: After the experiment is complete, decontaminate all glassware and equipment. Thoroughly wash hands and any exposed skin with soap and water.[9]

The following diagram illustrates the mandatory workflow for safely handling the solid form of the compound.

G Workflow: Handling Solid this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_completion Completion prep1 Verify Fume Hood & Safety Showers prep2 Don Lab Coat, Goggles, Gloves prep1->prep2 handle1 Don Respirator (e.g., N95) prep2->handle1 handle2 Carefully Weigh & Transfer Solid handle1->handle2 handle3 Securely Cap Stock Container handle2->handle3 handle4 Add Solid to Solvent (Dissolution) handle3->handle4 comp1 Decontaminate Workspace & Equipment handle4->comp1 comp2 Doff PPE in Correct Order comp1->comp2 comp3 Wash Hands Thoroughly comp2->comp3

Caption: Mandatory workflow for handling the solid compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is a violation of regulations.[16][17] All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste (e.g., excess compound, used gloves, weigh boats, contaminated wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[18][19] Do not mix with other waste streams.[19]

  • Container Management: Waste containers must be made of a compatible material, kept securely closed except when adding waste, and stored in a designated Satellite Accumulation Area (SAA).[17][19]

  • Disposal Method: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9][18] Never dispose of this chemical down the drain or in regular trash.[20]

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][21] Seek medical attention if irritation persists.[21]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][21] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation occurs, seek immediate medical attention.[9]

  • Spill Response: For a small spill, alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material, carefully sweep it up without creating dust, and place it in a labeled hazardous waste container for disposal. For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.[15]

This diagram outlines the critical decision points for responding to a chemical spill.

G Chemical Spill Emergency Response spill Spill Detected alert Alert Personnel in Immediate Area spill->alert ppe Ensure Full PPE (Gloves, Goggles, Respirator) alert->ppe assess Assess Spill Size & Hazard ppe->assess small_spill Small & Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large contain Contain with Inert Absorbent Material small_spill->contain evacuate Evacuate Area large_spill->evacuate collect Collect Waste into Sealed Hazardous Container contain->collect decon Decontaminate Spill Area collect->decon contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs

Caption: Emergency response plan for a chemical spill.

By adhering to these scientifically grounded protocols, you build a culture of safety, ensure the integrity of your research, and establish a trustworthy operational framework.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Revolutionized. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

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  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz, Environmental Health and Safety. Available from: [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available from: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. Available from: [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (CID 343747). PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University, Environmental Health & Safety. Available from: [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. Available from: [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Personal Protective Equipment. The University of Edinburgh, Health & Safety. Available from: [Link]

  • Safety Data Sheet for Ethyl 2-aminothiazole-4-carboxylate. Fisher Scientific. Available from: [Link]

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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available from: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate (CID 73216). PubChem, National Center for Biotechnology Information. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.